molecular formula C8H6ClN B189560 2-(Chloromethyl)benzonitrile CAS No. 612-13-5

2-(Chloromethyl)benzonitrile

Cat. No.: B189560
CAS No.: 612-13-5
M. Wt: 151.59 g/mol
InChI Key: ZSHNOXOGXHXLAV-UHFFFAOYSA-N
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Description

2-(Chloromethyl)benzonitrile>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)benzonitrile
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InChI

InChI=1S/C8H6ClN/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZSHNOXOGXHXLAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70210098
Record name Benzonitrile, 2-(chloromethyl)- (9CI)
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Molecular Weight

151.59 g/mol
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CAS No.

612-13-5
Record name 2-Cyanobenzyl chloride
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Record name 2-(Chloromethyl)benzonitrile
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Record name Benzonitrile, 2-(chloromethyl)- (9CI)
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Foundational & Exploratory

An In-Depth Technical Guide to 2-(Chloromethyl)benzonitrile (CAS Number 612-13-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Chloromethyl)benzonitrile, a versatile bifunctional molecule with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This document details the compound's physicochemical properties, spectroscopic data, synthesis, and key chemical reactions. Detailed experimental protocols for its synthesis and major transformations are provided to facilitate its practical application in a laboratory setting. While this compound is primarily a synthetic intermediate, this guide also explores its role as a building block for bioactive molecules.

Chemical and Physical Properties

This compound, also known as 2-cyanobenzyl chloride, is a white to off-white crystalline powder.[1] Its bifunctional nature, possessing both a reactive chloromethyl group and a versatile nitrile group, makes it a valuable starting material for the synthesis of a wide range of more complex molecules.[1] It is soluble in organic solvents such as dichloromethane (B109758) and ethanol (B145695) but is insoluble in water.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 612-13-5[1][2]
Molecular Formula C₈H₆ClN[1][2]
Molecular Weight 151.59 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 56-61 °C[3][4]
Boiling Point 252 °C (lit.)[3]
Density 1.1976 g/cm³ (rough estimate)[3][4]
Solubility Soluble in methanol (B129727), dichloromethane, ethanol; Insoluble in water[1][3]
InChI Key ZSHNOXOGXHXLAV-UHFFFAOYSA-N[2][4]
Storage Keep in dark place, sealed in dry, room temperature[3][5]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Features
¹H NMR Signals corresponding to aromatic protons and a singlet for the benzylic methylene (B1212753) protons (-CH₂Cl).
¹³C NMR Resonances for aromatic carbons, the nitrile carbon, and the benzylic methylene carbon.
IR Spectroscopy Characteristic absorption bands for the C≡N stretch of the nitrile group and C-Cl stretch of the chloromethyl group.[6]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the radical chlorination of 2-methylbenzonitrile (o-tolunitrile).[1] An alternative method involves the chloromethylation of benzonitrile.[1]

Synthesis via Chlorination of 2-Methylbenzonitrile

This method utilizes a radical initiator to facilitate the chlorination of the methyl group of 2-methylbenzonitrile.

Experimental Protocol:

  • Materials: 2-Methylbenzonitrile, N-Chlorosuccinimide (NCS), Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄), Sodium bicarbonate solution, Water, Anhydrous magnesium sulfate, and a suitable solvent for recrystallization (e.g., hexane/ethyl acetate).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzonitrile in anhydrous carbon tetrachloride.

    • Add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN.

    • Heat the reaction mixture to reflux (approximately 77°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization to yield this compound as a crystalline solid.

G Start 2-Methylbenzonitrile Reagents NCS, BPO (cat.) CCl4, Reflux Start->Reagents Reaction Workup 1. Filter 2. Wash (aq. NaHCO3, H2O) 3. Dry (MgSO4) 4. Concentrate Reagents->Workup Processing Product This compound Purification Recrystallization Workup->Purification Purification->Product

Synthetic workflow for this compound.

Chemical Reactivity and Applications in Synthesis

The dual functionality of this compound makes it a versatile reagent in organic synthesis. The chloromethyl group is a potent electrophile, readily undergoing nucleophilic substitution, while the nitrile group can be transformed into various other functional groups.[1]

Nucleophilic Substitution Reactions

The benzylic chloride is highly susceptible to nucleophilic attack, making it an excellent substrate for Sₙ2 reactions.[1][7]

This reaction is fundamental for introducing the 2-cyanobenzyl moiety into molecules, a common structural motif in pharmaceuticals.

Experimental Protocol:

  • Materials: this compound, a primary or secondary amine (1.0-1.2 equivalents), a non-nucleophilic base (e.g., triethylamine (B128534) or potassium carbonate), and a suitable solvent (e.g., acetonitrile (B52724) or DMF).

  • Procedure:

    • Dissolve this compound and the amine in the chosen solvent in a round-bottom flask.

    • Add the base to the mixture.

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography or recrystallization.

G cluster_reactants Reactants cluster_products Products 2CMB This compound Product N-(2-Cyanobenzyl)amine 2CMB->Product Nucleophilic Attack Amine R1R2NH Amine->Product Byproduct [R1R2NH2]+Cl- Base Base (e.g., Et3N) Base->Byproduct

Nucleophilic substitution with an amine.

Thioethers are important in various bioactive molecules, and this reaction provides a straightforward route to their synthesis.

Experimental Protocol:

  • Materials: this compound, a thiol (1.0 equivalent), a base (e.g., sodium hydride or potassium carbonate), and a polar aprotic solvent (e.g., DMF or THF).

  • Procedure:

    • In an inert atmosphere, dissolve the thiol in the solvent and add the base to generate the thiolate.

    • Add a solution of this compound in the same solvent dropwise to the thiolate solution.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction with water and extract with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the resulting thioether by column chromatography.

G Thiol R-SH Thiolate R-S- Thiol->Thiolate Deprotonation Base Base Base->Thiolate Product 2-((R-thio)methyl)benzonitrile Thiolate->Product SN2 Attack 2CMB This compound 2CMB->Product

Formation of thioethers from this compound.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted to amines, amides, or carboxylic acids.

The reduction of the nitrile yields a primary amine, which can be a key functional group in bioactive molecules.

Experimental Protocol:

  • Materials: this compound, a reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with H₂/Pd-C), and appropriate solvents (e.g., diethyl ether or THF for LiAlH₄, ethanol or methanol for catalytic hydrogenation).

  • Procedure (using LiAlH₄):

    • In an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether or THF.

    • Add a solution of this compound in the same solvent dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

    • Filter the resulting aluminum salts and wash with ether.

    • Dry the combined organic filtrates and concentrate to obtain the primary amine.

G Start This compound Reagents 1. LiAlH4, Et2O 2. H2O workup Start->Reagents Reduction Product 2-(Chloromethyl)benzylamine Reagents->Product

Reduction of the nitrile group.

Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.

Experimental Protocol (Acid-Catalyzed):

  • Materials: this compound, concentrated sulfuric acid or hydrochloric acid, and water.

  • Procedure:

    • Add this compound to a mixture of the concentrated acid and water.

    • Heat the mixture to reflux for several hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Cool the reaction mixture and pour it onto ice.

    • Collect the precipitated carboxylic acid by filtration.

    • Wash the solid with cold water and dry. Recrystallize if necessary.

Role in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[5] Its ability to introduce the 2-cyanobenzyl group allows for the construction of complex molecular architectures. For instance, it is a precursor for the synthesis of isoindolin-1-ones, a core structure found in many biologically active compounds. While this compound itself is not typically reported to directly interact with signaling pathways, the molecules synthesized from it often do. The specific signaling pathway targeted depends on the final molecular structure.

Safety and Handling

This compound is a hazardous substance. It is toxic if swallowed and causes severe skin burns and eye damage.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound (CAS 612-13-5) is a highly valuable and versatile building block for organic synthesis. Its dual reactivity allows for a wide range of chemical transformations, making it an important intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. This guide provides essential technical information and detailed experimental protocols to support its effective use in research and development.

References

The Lynchpin of Synthesis: A Deep Dive into 2-(Chloromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)benzonitrile, a bifunctional aromatic compound, stands as a critical building block in the landscape of modern organic synthesis. Its unique architecture, featuring a reactive benzylic chloride and a versatile nitrile group, renders it an invaluable intermediate in the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthesis and reactivity of this compound, offering detailed experimental protocols, quantitative data, and visual representations of its chemical behavior to empower researchers and professionals in the pharmaceutical and agrochemical industries.[1][2]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective handling in a laboratory setting. This white to off-white crystalline powder is characterized by the following data:

PropertyValueReference
CAS Number 612-13-5[1]
Molecular Formula C₈H₆ClN[3][4]
Molecular Weight 151.59 g/mol [3][4]
Melting Point 54-63 °C[1][3]
Boiling Point 252 °C (lit.)[3][5]
Solubility Soluble in organic solvents such as dichloromethane (B109758) and ethanol; insoluble in water.[3]
Appearance White to off-white crystalline powder.[1][3]

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. The most common and industrially relevant methods are detailed below.

Radical Chlorination of 2-Methylbenzonitrile

This method involves the direct halogenation of 2-methylbenzonitrile, typically using a radical initiator.

Synthesis_Chlorination 2-Methylbenzonitrile 2-Methylbenzonitrile This compound This compound 2-Methylbenzonitrile->this compound Reaction Radical_Initiator Radical Initiator (e.g., AIBN) Radical_Initiator->this compound Chlorinating_Agent Chlorinating Agent (e.g., NCS) Chlorinating_Agent->this compound

Caption: Radical chlorination of 2-methylbenzonitrile.

Experimental Protocol:

A mixture of 2-methylbenzonitrile (1 equivalent), N-chlorosuccinimide (NCS, 1.1 equivalents), and a catalytic amount of azobisisobutyronitrile (AIBN) in a suitable solvent such as carbon tetrachloride or benzene (B151609) is refluxed. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the succinimide (B58015) byproduct is filtered off. The filtrate is then concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Chloromethylation of Benzonitrile (B105546)

An alternative approach is the direct introduction of a chloromethyl group onto the benzonitrile ring.[3]

Synthesis_Chloromethylation Benzonitrile Benzonitrile This compound This compound Benzonitrile->this compound Reaction Reagents Formaldehyde (HCHO) Hydrogen Chloride (HCl) Reagents->this compound Catalyst Lewis Acid (e.g., ZnCl2) Catalyst->this compound

Caption: Chloromethylation of benzonitrile.

Experimental Protocol:

To a mixture of benzonitrile (1 equivalent) and paraformaldehyde (1.2 equivalents) in a suitable solvent like acetic acid, a stream of dry hydrogen chloride gas is passed at a controlled temperature, typically between 50-100°C.[3] A Lewis acid catalyst, such as anhydrous zinc chloride, is often added to facilitate the reaction. The reaction is monitored until the starting material is consumed. The mixture is then poured into ice-water, and the precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Reactivity of this compound

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The chloromethyl group is a potent electrophile, while the nitrile group can undergo a variety of transformations.[3]

Reactivity_Diagram cluster_electrophile Reactions at the Chloromethyl Group (Electrophile) cluster_nitrile Reactions of the Nitrile Group cluster_oxidation Oxidation of the Chloromethyl Group Nucleophilic_Substitution Nucleophilic Substitution Amines Amines (R₂NH) Nucleophilic_Substitution->Amines forms N-substituted 2-cyanobenzylamines Thiols Thiols (RSH) Nucleophilic_Substitution->Thiols forms 2-(alkylthio)methylbenzonitriles Alkoxides Alkoxides (RO⁻) Nucleophilic_Substitution->Alkoxides forms 2-(alkoxymethyl)benzonitriles Hydrolysis Water (H₂O) Nucleophilic_Substitution->Hydrolysis forms 2-(hydroxymethyl)benzonitrile Nitrile_Reduction Reduction Nitrile_Hydrolysis Hydrolysis Oxidation Oxidation 2-Cyanobenzoic_Acid 2-Cyanobenzoic Acid Oxidation->2-Cyanobenzoic_Acid This compound This compound This compound->Nucleophilic_Substitution This compound->Nitrile_Reduction This compound->Nitrile_Hydrolysis This compound->Oxidation

Caption: Reactivity map of this compound.

Nucleophilic Substitution Reactions

The benzylic chloride is highly susceptible to nucleophilic attack, making it a versatile handle for introducing the 2-cyanobenzyl moiety.[3]

  • Reaction with Amines: Primary and secondary amines readily displace the chloride to form the corresponding N-substituted 2-cyanobenzylamines.[3] This reaction is typically performed in the presence of a base to neutralize the HCl byproduct.[3]

  • Reaction with Thiols: Thiolates react smoothly to yield 2-((alkylthio)methyl)benzonitriles.[3]

  • Reaction with Alkoxides: Alkoxides displace the chloride to afford 2-(alkoxymethyl)benzonitriles.

  • Hydrolysis: Under aqueous conditions, the chloromethyl group can be hydrolyzed to a hydroxymethyl group, yielding 2-(hydroxymethyl)benzonitrile.[3] This reaction can proceed via either an Sₙ1 or Sₙ2 mechanism depending on the reaction conditions.[3]

Experimental Protocol (General for Nucleophilic Substitution):

To a solution of this compound (1 equivalent) in a suitable polar aprotic solvent such as acetonitrile (B52724) or DMF, the nucleophile (1-1.2 equivalents) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5 equivalents) are added. The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C and monitored by TLC. After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography.

NucleophileProductTypical Conditions
Primary/Secondary AmineN-substituted 2-cyanobenzylamineK₂CO₃, CH₃CN, RT to 60 °C
Thiol/Thiolate2-((Alkylthio)methyl)benzonitrileNaH, THF, 0 °C to RT
Alcohol/Alkoxide2-(Alkoxymethyl)benzonitrileNaH, THF, 0 °C to RT
Water2-(Hydroxymethyl)benzonitrileH₂O, optional co-solvent, heat
Reactions of the Nitrile Group

The nitrile group offers another site for chemical modification.

  • Reduction: The nitrile can be reduced to a primary amine, 2-(aminomethyl)benzyl chloride, using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[3] Careful selection of the reducing agent is necessary to avoid reaction with the chloromethyl group.[3]

  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, forming 2-(chloromethyl)benzoic acid.

Oxidation of the Chloromethyl Group

The chloromethyl group can be oxidized to an aldehyde or a carboxylic acid. For instance, oxidation with a mild oxidizing agent can yield 2-cyanobenzaldehyde, while stronger oxidizing agents like potassium permanganate (B83412) can produce 2-cyanobenzoic acid.[3]

Applications in Drug Development and Organic Synthesis

The dual reactivity of this compound makes it a cornerstone in the synthesis of a wide range of pharmaceuticals and fine chemicals.[1][2][3] Its ability to introduce the 2-cyanobenzyl scaffold is crucial for the construction of various heterocyclic systems, which are prevalent in many biologically active compounds.[3] For example, it is a key intermediate in the synthesis of certain isoindolin-1-ones, a structural motif found in numerous bioactive molecules.[3] The versatility of this compound allows for the efficient and strategic assembly of complex molecular architectures, making it an indispensable tool for medicinal chemists and process developers.[1]

Conclusion

This compound is a versatile and highly valuable chemical intermediate. Its straightforward synthesis and predictable reactivity provide a reliable platform for the introduction of the 2-cyanobenzyl moiety into a wide range of molecular frameworks. A comprehensive understanding of its synthetic routes and chemical transformations, as outlined in this guide, is essential for leveraging its full potential in research, drug discovery, and the development of novel chemical entities.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-(Chloromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(Chloromethyl)benzonitrile, a versatile bifunctional molecule utilized in various synthetic applications. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predictive methodologies based on established spectroscopic principles and data from structurally analogous compounds. The information herein is intended to support researchers in compound identification, reaction monitoring, and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from computational models and analysis of similar chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constant (J) Hz
H-37.65 - 7.75d~7.5 - 8.0
H-47.40 - 7.50t~7.5
H-57.55 - 7.65t~7.5 - 8.0
H-67.75 - 7.85d~7.5
-CH₂Cl4.80 - 4.90s-

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomPredicted Chemical Shift (δ) ppm
C-1135 - 140
C-2130 - 135
C-3128 - 132
C-4133 - 137
C-5127 - 131
C-6132 - 136
-CN116 - 120
-CH₂Cl44 - 48

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

Functional GroupVibrational ModePredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3000Medium
C≡N (Nitrile)Stretch2240 - 2220[1]Strong, Sharp
Aromatic C=CStretch1600 - 1585, 1500 - 1400Medium to Strong
CH₂Bend (Scissoring)1470 - 1450Medium
C-ClStretch800 - 600Strong

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/zPredicted Relative Intensity (%)Proposed Fragment
151/153100/33[M]⁺ (Molecular Ion)
116High[M-Cl]⁺
89Moderate[C₇H₅]⁺
76Moderate[C₆H₄]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). Filter the solution into a clean 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon environment.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

  • ATR-FTIR Method: Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer and apply pressure to ensure good contact.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty spectrometer (or pure KBr pellet) and subtract it from the sample spectrum.

2.3 Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is vaporized and separated on a GC column before entering the ion source.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Acquire Spectra IR IR Spectroscopy Synthesis->IR Acquire Spectra MS Mass Spectrometry Synthesis->MS Acquire Spectra Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Connectivity & Chemical Environment Purity_Assessment Purity Assessment NMR->Purity_Assessment Identify Impurities IR->Structure_Elucidation Functional Groups IR->Purity_Assessment Identify Impurities MS->Structure_Elucidation Molecular Weight & Fragmentation MS->Purity_Assessment Identify Impurities

References

An In-depth Technical Guide to the Physical Properties of 2-(Chloromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-(Chloromethyl)benzonitrile (CAS No. 612-13-5), a versatile intermediate compound in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. This document summarizes key quantitative data, outlines standard experimental protocols for property determination, and visualizes a common synthetic pathway.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its reactivity is primarily centered around its two functional groups: the electrophilic chloromethyl group, which readily undergoes nucleophilic substitution, and the versatile nitrile group, which can be converted into various other functionalities such as amines and carboxylic acids.[1]

Table 1: Physical and Chemical Data for this compound

PropertyValueSource(s)
CAS Number 612-13-5[2][3]
Molecular Formula C₈H₆ClN[2][4]
Molecular Weight 151.59 g/mol [3][4]
Melting Point 56-61 °C[3]
59.5 °C (pure)
Boiling Point 252 °C (at 760 mmHg)[3][5]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in organic solvents (e.g., Methanol, Dichloromethane, Ethanol). Insoluble in water.[1][3]

Experimental Protocols for Physical Property Determination

The accurate determination of melting and boiling points is crucial for verifying the purity and identity of a chemical compound. The following sections detail the standard methodologies for these measurements.

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline compound, this transition occurs over a narrow range (typically 0.5-1.0°C). Impurities tend to lower and broaden the melting point range.

Methodology: Capillary Tube Method (Thiele Tube or Mel-Temp Apparatus)

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[6][7]

  • Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing high-boiling point oil (e.g., silicone oil) or a metal block heating apparatus (e.g., Mel-Temp).[8]

  • Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[8] The heating bath should be stirred continuously to ensure a uniform temperature distribution.[6]

  • Observation and Recording: Two temperatures are recorded:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire solid sample has completely liquefied.

  • Reporting: The melting point is reported as the range from T₁ to T₂. For accurate results, the determination should be repeated with fresh samples until consistent values are obtained.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9]

Methodology: Micro-Boiling Point Method (Capillary Method)

This method is suitable for small quantities of liquid. Since this compound is a solid at room temperature, it must first be melted to determine its boiling point using this technique.

  • Sample Preparation: A few milliliters of the molten this compound are placed into a small fusion or test tube.[10]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed (open end down) into the liquid in the fusion tube.[11]

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube or an aluminum block heater. The thermometer bulb and the fusion tube should be at the same level.[10][11]

  • Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[12]

  • Recording: Heating is discontinued (B1498344) at this point. As the apparatus cools, the stream of bubbles will slow and then stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point of the sample.[12]

  • Pressure Correction: The atmospheric pressure should be recorded, as boiling points are pressure-dependent. The observed boiling point can be corrected to standard pressure (760 mmHg) if necessary.

Synthesis Pathway Visualization

This compound can be synthesized via several routes. A common laboratory and industrial method is the chloromethylation of benzonitrile (B105546). This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the benzene (B151609) ring.

Chloromethylation of Benzonitrile

The reaction typically involves treating benzonitrile with formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂).[13] The catalyst activates the formaldehyde, facilitating the electrophilic attack on the benzonitrile ring.[13]

Figure 1: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Solubility of 2-(Chloromethyl)benzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(Chloromethyl)benzonitrile, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on summarizing the known qualitative solubility and presenting a detailed experimental framework for its quantitative determination.

Introduction to this compound

This compound (CAS No. 612-13-5) is a bifunctional molecule featuring a chloromethyl group and a nitrile group on a benzene (B151609) ring. This unique structure makes it a versatile reagent in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Understanding its solubility in various organic solvents is crucial for reaction design, optimization of reaction conditions, product purification, and formulation development.

Qualitative Solubility Profile

Based on available chemical literature and supplier specifications, the general solubility profile of this compound is as follows:

  • Soluble in:

    • Dichloromethane[1]

    • Ethanol[1]

    • Methanol[1]

  • Insoluble in:

    • Water[1]

While this provides a basic understanding, precise quantitative data is often necessary for process development and chemical modeling. The following sections outline the procedures to obtain this critical data.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L at various temperatures) for this compound in a range of common organic solvents has not been extensively published. The following table is provided as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of DeterminationNotes
e.g., Acetonee.g., 25e.g., Gravimetric
e.g., Toluenee.g., 25e.g., HPLC
e.g., Ethyl Acetatee.g., 25e.g., UV-Vis
e.g., Acetonitrilee.g., 25e.g., Gravimetric
e.g., Tetrahydrofurane.g., 25e.g., HPLC

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of this compound in various organic solvents. This method is based on the widely accepted "shake-flask" method.

4.1. Materials and Equipment

  • This compound (high purity)

  • A selection of organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps (B75204) and PTFE septa

  • Constant temperature orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis Spectrophotometer, or a gravimetric setup)

4.2. Experimental Workflow Diagram

G cluster_0 Experimental Steps A Preparation of Solvent and Solute B Addition of Excess Solute to a Known Volume of Solvent A->B C Equilibration at Constant Temperature with Agitation B->C D Phase Separation (Cessation of Agitation and Settling) C->D E Sampling and Filtration of the Supernatant D->E F Quantification of the Dissolved Solute E->F G Data Analysis and Calculation of Solubility F->G

References

An In-Depth Technical Guide to 2-(Chloromethyl)benzonitrile: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)benzonitrile, a versatile bifunctional molecule, has emerged as a crucial building block in organic synthesis, particularly in the realms of pharmaceuticals and agrochemicals. Its unique structure, featuring a reactive chloromethyl group and a versatile nitrile moiety, allows for a wide array of chemical transformations, making it an invaluable intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and history of this compound, its key physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its significant applications in modern chemical research and development.

Discovery and History

The history of this compound is intrinsically linked to the broader development of benzonitrile (B105546) chemistry. Benzonitrile itself was first synthesized by Hermann Fehling in 1844 through the thermal dehydration of ammonium (B1175870) benzoate. This foundational discovery paved the way for the exploration of a vast class of nitrile-containing compounds.[1]

While a definitive singular "discovery" of this compound is not prominently documented, its emergence can be traced to the development of chloromethylation reactions, such as the Blanc chloromethylation, first reported by Gustave Louis Blanc in 1923. This reaction provided a general method for introducing a chloromethyl group onto an aromatic ring, and its application to benzonitrile would have logically led to the formation of chloromethylbenzonitrile isomers. The direct halogenation of o-tolunitrile (B42240) (2-methylbenzonitrile) also represents a classical and straightforward route to this compound that likely contributed to its early availability to synthetic chemists.

The strategic importance of this compound grew significantly throughout the 20th century as the demand for complex, functionalized molecules in drug discovery and materials science increased. Its dual reactivity allows for sequential or orthogonal functionalization, making it a powerful tool for building molecular complexity.

Physicochemical Properties

This compound is a white to off-white crystalline powder at room temperature. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReferences
CAS Number 612-13-5[1][2]
Molecular Formula C₈H₆ClN[1][3][4][5]
Molecular Weight 151.59 g/mol [1][3][4][5]
Melting Point 54-63 °C[1]
Boiling Point 252 °C at 760 mmHg[1]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in organic solvents such as dichloromethane (B109758) and ethanol; insoluble in water.[1]

Synthesis of this compound

Several synthetic routes to this compound have been established, with the two most common methods being the direct halogenation of 2-methylbenzonitrile and the chloromethylation of benzonitrile.

Direct Halogenation of 2-Methylbenzonitrile

This is one of the most common methods for the synthesis of this compound.[1] The reaction involves the free-radical substitution of a hydrogen atom on the methyl group of 2-methylbenzonitrile with a chlorine atom.

Reaction Scheme:

reactant1 2-Methylbenzonitrile product This compound reactant1->product reactant2 + Cl2 reactant2->product conditions Light (hν) or Radical Initiator

Figure 1: Halogenation of 2-Methylbenzonitrile.

Experimental Protocol:

A detailed experimental protocol for the synthesis of a related compound, 2-aryloxymethylbenzonitriles, starting from 2-cyanobenzyl chloride (this compound) is provided below, illustrating a typical application of the target molecule.

  • Materials: 2-Cyanobenzyl chloride (0.103 mol), phenol (B47542) (0.10 mol), anhydrous potassium carbonate (0.11 mol), N,N-dimethylformamide (DMF, 100 mL).

  • Procedure:

    • Combine 2-cyanobenzyl chloride, phenol, and anhydrous potassium carbonate in DMF in a round-bottom flask equipped with a stirrer.

    • Heat the mixture with stirring to 80-110 °C and maintain this temperature for 5-6 hours.

    • After cooling, pour the reaction mixture into cold water with stirring to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

  • Yield: This method is reported to provide good to excellent yields, often exceeding 88%.[6]

Chloromethylation of Benzonitrile (Blanc Reaction)

This method introduces the chloromethyl group directly onto the benzene (B151609) ring of benzonitrile.[1] The reaction typically employs formaldehyde (B43269) and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride.

Reaction Scheme:

reactant1 Benzonitrile product This compound (and other isomers) reactant1->product reactant2 + CH2O + HCl reactant2->product catalyst ZnCl2

Figure 2: Chloromethylation of Benzonitrile.

Experimental Protocol:

  • Materials: Benzonitrile, paraformaldehyde, zinc chloride, concentrated hydrochloric acid.

  • Procedure:

    • A mixture of benzonitrile, paraformaldehyde, and zinc chloride is stirred.

    • Concentrated hydrochloric acid is added, and the mixture is heated, typically between 50°C and 100°C, for several hours.

    • The reaction mixture is then cooled and worked up by extraction and purification, often by distillation or crystallization.

  • Side Reactions: A common side reaction in the Blanc chloromethylation is the formation of diarylmethane by-products, where the initially formed chloromethylated product reacts with another molecule of the starting aromatic compound. The formation of the highly carcinogenic bis(chloromethyl) ether is also a significant safety concern with this reaction.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.

Reactions of the Chloromethyl Group

The chloromethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions (Sₙ2). This allows for the facile introduction of the 2-cyanobenzyl moiety into a wide range of molecules.

Nucleophilic Substitution Workflow:

start This compound product 2-(Nu-methyl)benzonitrile start->product + Nu- nucleophile Nucleophile (Nu-) leaving_group Cl- product->leaving_group - Cl-

Figure 3: General Nucleophilic Substitution.

Common nucleophiles that react with this compound include:

  • Amines: To form N-substituted 2-cyanobenzylamines.[1]

  • Thiols and Thiolates: To generate thioethers.[1]

  • Alkoxides and Phenoxides: To produce ethers.

  • Cyanide: To yield 2-(cyanomethyl)benzonitrile.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into various other functionalities:

  • Reduction: The nitrile group can be reduced to a primary amine (2-(aminomethyl)benzonitrile) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[1] Care must be taken to select a reducing agent that does not affect the chloromethyl group if it is to be preserved.

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-(chloromethyl)benzoic acid).

  • Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic structures.

Applications in Drug Development and Agrochemicals

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[7]

  • Pharmaceuticals: It serves as a key building block for the synthesis of various active pharmaceutical ingredients (APIs).[8] Its ability to introduce the 2-cyanobenzyl moiety is crucial for constructing complex molecular scaffolds found in many therapeutic agents. For instance, it is used in the synthesis of isoindolin-1-ones, a core structure present in numerous bioactive compounds.[1]

  • Agrochemicals: This compound is also utilized in the development of modern crop protection agents, including herbicides, insecticides, and fungicides.

Characterization Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

Spectroscopic DataInterpretation
¹H NMR Aromatic protons typically appear in the range of 7.3-7.8 ppm. The benzylic protons of the chloromethyl group (-CH₂Cl) usually resonate as a singlet around 4.5-4.8 ppm.
¹³C NMR The nitrile carbon appears around 117-119 ppm. The aromatic carbons resonate in the 125-140 ppm region. The benzylic carbon of the chloromethyl group is typically found around 45 ppm.
IR Spectroscopy A characteristic sharp peak for the nitrile (C≡N) stretch is observed around 2220-2240 cm⁻¹. The C-Cl stretch of the chloromethyl group is typically seen in the 600-800 cm⁻¹ region.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z 151, with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at approximately one-third the intensity of the M⁺ peak).

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its rich history, well-established synthetic routes, and versatile reactivity make it an indispensable tool for chemists in academia and industry. The ability to leverage both the electrophilic chloromethyl group and the transformable nitrile group provides a powerful strategy for the efficient construction of complex and biologically relevant molecules. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of this compound as a key synthetic building block is set to endure.

References

The Electrophilic Nature of the Chloromethyl Group in 2-(Chloromethyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(Chloromethyl)benzonitrile, also known as o-cyanobenzyl chloride, is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Its utility stems from the presence of two key functional groups: a highly reactive chloromethyl group and a versatile nitrile moiety. The chloromethyl group serves as a potent electrophilic site, readily undergoing nucleophilic substitution reactions, which allows for the introduction of the 2-cyanobenzyl group into a wide array of molecular scaffolds.[1] The electron-withdrawing nature of the ortho-cyano group is anticipated to enhance the electrophilicity of the benzylic carbon, thereby influencing the rate and mechanism of these substitution reactions.

This guide aims to provide a comprehensive technical overview of the electrophilic nature of the chloromethyl group in this compound for researchers, scientists, and drug development professionals.

Theoretical Framework of Reactivity

The reactivity of the chloromethyl group in this compound in nucleophilic substitution reactions can be understood through the lens of established mechanistic principles, primarily the SN1 and SN2 pathways.

Nucleophilic Substitution Mechanisms
  • SN2 Mechanism: This is a bimolecular, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Given that this compound is a primary benzylic halide, the SN2 pathway is generally favored due to minimal steric hindrance. The presence of the electron-withdrawing cyano group in the ortho position is expected to further promote the SN2 mechanism by increasing the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack.

  • SN1 Mechanism: This is a unimolecular, two-step process involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile. The rate of this reaction is primarily dependent on the concentration of the substrate. While less likely for a primary halide, the benzylic position can stabilize a positive charge through resonance with the benzene (B151609) ring. However, the electron-withdrawing cyano group would destabilize a benzylic carbocation, making the SN1 pathway less favorable compared to unsubstituted or electron-donating group-substituted benzyl (B1604629) chlorides.

dot graph "SN2_vs_SN1" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Figure 1. Competing SN1 and SN2 pathways for this compound."

Electronic Effects of the Cyano Group

The ortho-cyano group exerts a strong electron-withdrawing effect through both induction and resonance. This significantly increases the electrophilicity of the benzylic carbon, making it more susceptible to attack by nucleophiles. This electronic effect is a key determinant of the compound's high reactivity in SN2 reactions.

Quantitative Reactivity Data (Comparative Analysis)

The Hammett equation provides a framework for correlating the electronic effects of substituents with reaction rates. While a specific Hammett constant (σ) for the ortho-cyano group in benzyl systems is not commonly tabulated due to steric considerations, the positive σ values for the meta- and para-cyano groups indicate their electron-withdrawing nature, which accelerates reactions that develop a negative charge in the transition state (or decelerates reactions with positive charge development). For an SN2 reaction, where partial negative charges are dispersed in the transition state, a positive correlation with electron-withdrawing groups is expected.

Table 1: Hammett Substituent Constants for Cyano and Other Relevant Groups

Substituentσmetaσpara
-CN+0.56+0.66
-NO₂+0.71+0.78
-Cl+0.37+0.23
-H0.000.00
-CH₃-0.07-0.17
-OCH₃+0.12-0.27

Data sourced from standard physical organic chemistry texts.

Based on these values, the ortho-cyano group in this compound is expected to significantly enhance the rate of SN2 reactions compared to unsubstituted benzyl chloride.

Computational Chemistry Insights (Hypothetical Study)

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the electrophilic nature of this compound. A hypothetical DFT study would likely focus on calculating the Lowest Unoccupied Molecular Orbital (LUMO) energy and partial atomic charges.

  • LUMO Energy: A lower LUMO energy indicates a greater electrophilicity, as the molecule is more receptive to accepting electrons from a nucleophile. It is anticipated that the LUMO of this compound would be significantly lower in energy compared to that of benzyl chloride, reflecting the electron-withdrawing effect of the cyano group.

  • Partial Atomic Charges: Calculation of partial atomic charges (e.g., Mulliken or Natural Bond Orbital charges) would likely show a more positive charge on the benzylic carbon of this compound compared to benzyl chloride, further supporting its enhanced electrophilicity.

Table 2: Expected Trends in Computed Properties

CompoundExpected LUMO EnergyExpected Partial Charge on Benzylic Carbon
Benzyl ChlorideHigherLess Positive
This compoundLowerMore Positive

dot graph "Computational_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Figure 2. A typical workflow for computational analysis of electrophilicity."

Experimental Protocols for Kinetic Analysis

While specific protocols for this compound are not detailed in the literature, a general methodology for monitoring the kinetics of its nucleophilic substitution reactions can be adapted from studies of other benzyl chlorides. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

General Protocol for a Kinetic Run using HPLC

Objective: To determine the rate constant for the reaction of this compound with a nucleophile (e.g., sodium azide) in a given solvent at a constant temperature.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide)

  • Anhydrous solvent (e.g., acetonitrile)

  • Internal standard (a non-reactive compound with a distinct retention time)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Thermostated reaction vessel

  • Syringes and vials

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen solvent of known concentration.

    • Prepare a stock solution of the nucleophile of known concentration in the same solvent.

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • In a thermostated reaction vessel, combine the solvent, the nucleophile stock solution, and the internal standard stock solution. Allow the mixture to equilibrate to the desired reaction temperature.

  • Initiation of Reaction:

    • At time t=0, add a known volume of the pre-heated this compound stock solution to the reaction vessel and start a timer.

  • Sampling and Quenching:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a pre-filled vial containing a cold solvent mixture (e.g., the HPLC mobile phase) to stop the reaction.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Monitor the disappearance of the this compound peak and the appearance of the product peak over time. The internal standard is used to correct for variations in injection volume.

  • Data Analysis:

    • Integrate the peak areas of the reactant, product, and internal standard at each time point.

    • Plot the concentration of this compound versus time.

    • Determine the order of the reaction and calculate the rate constant (k) using the appropriate integrated rate law.

dot graph "Kinetic_Experiment_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} caption: "Figure 3. General workflow for a kinetic study using HPLC."

Conclusion

This compound is a highly reactive electrophile due to the presence of the chloromethyl group at a benzylic position, further activated by the electron-withdrawing ortho-cyano substituent. While specific quantitative experimental and computational data are sparse, established principles of physical organic chemistry and data from analogous compounds strongly suggest a high propensity for SN2 reactions. The provided theoretical framework and general experimental protocols offer a solid foundation for researchers to investigate and utilize the electrophilic nature of this important synthetic building block. Further experimental and computational studies are warranted to precisely quantify its reactivity and to expand its application in the development of novel molecules.

References

The Versatility of the Nitrile Group in 2-(Chloromethyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)benzonitrile is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive chloromethyl group and a versatile nitrile moiety, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of the nitrile group, alongside the concurrent reactions of the chloromethyl group, highlighting its utility as a key building block for a variety of heterocyclic compounds and pharmacologically active agents. This document details key experimental protocols, presents quantitative data for various reactions, and illustrates relevant synthetic pathways and biological mechanisms.

Introduction

The dual reactivity of this compound makes it a valuable intermediate in the synthesis of complex organic molecules. The chloromethyl group, a potent electrophile, readily undergoes nucleophilic substitution reactions, while the nitrile group can be transformed into a wide array of other functional groups, including amines, carboxylic acids, and tetrazoles. This versatility has established this compound as a crucial precursor in the pharmaceutical and agrochemical industries. Notably, it serves as a key starting material for the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension.

Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group in this compound is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This inherent reactivity allows for a variety of transformations.

Reduction to Primary Amines

The reduction of the nitrile group to a primary amine is a fundamental transformation that opens avenues for the synthesis of numerous derivatives. Selective reduction of the nitrile in the presence of the reactive chloromethyl group can be challenging, but achievable with appropriate reagents.

Table 1: Reduction of the Nitrile Group in Benzonitrile Derivatives

ProductReagentConditionsYield (%)Reference
2-(Aminomethyl)benzonitrileDiisopropylaminoborane / cat. LiBH4THF, 25°C, 5h99 (for 2,4-dichlorobenzonitrile)[1]
BenzylamineRu-N-heterocyclic carbeneH2, THF, 80°C, 18h92[2]
Benzylamine5 wt% Pd/C, HCOOH-NEt3THF, 30 min100 (conversion), 94 (selectivity)[3]

Experimental Protocol: Reduction of a Nitrile to a Primary Amine using LiAlH4

  • Materials: Lithium aluminum hydride (LiAlH4), anhydrous tetrahydrofuran (B95107) (THF), this compound, deionized water, 10% aqueous sodium hydroxide (B78521) (NaOH) solution, ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • A suspension of LiAlH4 (1.5 equivalents) in anhydrous THF (10 volumes) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0°C in an ice bath.

    • A solution of the nitrile (1 equivalent) in THF is added dropwise to the LiAlH4 suspension.

    • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled back to 0°C.

    • The excess LiAlH4 is quenched by the sequential and careful addition of water (1 volume), followed by 10% aqueous NaOH solution (1.5 volumes), and finally water (3 volumes).

    • The resulting suspension is filtered through a pad of celite, and the filter cake is washed with ethyl acetate.

    • The organic layer of the filtrate is separated, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude primary amine.

    • The crude product can be further purified by column chromatography.

Note: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It should be handled with extreme care by trained personnel in a fume hood and under an inert atmosphere.

G cluster_reduction Nitrile Reduction Workflow start Start: this compound reagents 1. LiAlH4, THF, 0°C to RT 2. H2O, NaOH(aq) start->reagents Reduction product 2-(Aminomethyl)benzylamine reagents->product

Caption: Workflow for the reduction of this compound.

Hydrolysis to Carboxylic Acids

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation is valuable for introducing a carboxylic acid functionality, which is a common feature in many bioactive molecules.

Table 2: Hydrolysis of the Nitrile Group

Starting MaterialProductReagentConditionsYield (%)Reference
BenzonitrileBarium BenzoateBa(OH)2·8H2OReflux in water79 (as ammonia (B1221849) evolution)[4]
NitrileCarboxylic Acid10% aq. NaOH or KOHMeOH or EtOH, 60°C to refluxGeneral Procedure[5]
NitrileCarboxylic AcidDilute HClHeat under refluxGeneral Procedure[6]

Experimental Protocol: Basic Hydrolysis of a Nitrile to a Carboxylic Acid

  • Materials: this compound, methanol (B129727) or ethanol (B145695), 10% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution, deionized water, dichloromethane (B109758) (DCM), 1 N hydrochloric acid (HCl), anhydrous sodium sulfate.

  • Procedure:

    • Dissolve the nitrile (1 equivalent) in methanol or ethanol (10 volumes) in a round-bottom flask.

    • Add 10% aqueous NaOH or KOH solution (2 volumes) to the flask.

    • Stir the mixture at room temperature for 16 hours or heat to 60°C or reflux if the reaction is slow, monitoring the progress by TLC.[5]

    • After completion, concentrate the reaction mixture under reduced pressure.

    • Dilute the residue with water (10 volumes) and wash with DCM to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 3 with 1 N HCl to precipitate the carboxylic acid.

    • Extract the carboxylic acid with DCM.

    • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude carboxylic acid.

    • Purify the product by column chromatography or recrystallization.

G cluster_hydrolysis Nitrile Hydrolysis Logical Diagram nitrile This compound conditions Acidic or Basic Hydrolysis nitrile->conditions amide Intermediate Amide conditions->amide Hydration acid 2-Carboxybenzyl chloride amide->acid Further Hydrolysis

Caption: Logical steps in the hydrolysis of a nitrile to a carboxylic acid.

Cycloaddition Reactions

The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles. This reaction is particularly important in medicinal chemistry, as the tetrazole ring is a common bioisostere for a carboxylic acid group. This transformation is a key step in the synthesis of many sartan drugs.[7]

Table 3: [3+2] Cycloaddition of Nitriles with Azides

NitrileAzide (B81097)Catalyst/ConditionsProductYield (%)Reference
Benzonitrile derivativesSodium azideCuttlebone, DMSO, 110°C5-Substituted-1H-tetrazolesGood to excellent[8]
Benzonitrile derivativesSodium azideCopper coil reactor, DMF:H2O, High T5-Substituted-1H-tetrazolesVaries[9]

Experimental Protocol: Synthesis of a Tetrazole via [3+2] Cycloaddition

  • Materials: 2-Cyanobiphenyl derivative, sodium azide (NaN₃), triethylamine (B128534) hydrochloride, N-methyl-2-pyrrolidone (NMP).

  • Procedure:

    • In a reaction vessel, dissolve the cyanobiphenyl derivative in NMP.

    • Add sodium azide and triethylamine hydrochloride to the solution.

    • Heat the reaction mixture to a high temperature (e.g., 120-150°C) and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

    • Cool the reaction mixture and pour it into water.

    • Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the tetrazole product.

    • Filter the precipitate, wash with water, and dry to obtain the crude product.

    • Recrystallize the crude product from an appropriate solvent to obtain the pure tetrazole.

Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care and appropriate safety precautions.

G cluster_cycloaddition [3+2] Cycloaddition for Tetrazole Synthesis nitrile 2-Cyanobiphenyl Derivative cycloaddition [3+2] Cycloaddition nitrile->cycloaddition azide Sodium Azide (NaN3) azide->cycloaddition tetrazole Tetrazole Product (e.g., Losartan) cycloaddition->tetrazole

Caption: Schematic of tetrazole formation via [3+2] cycloaddition.

Reactivity of the Chloromethyl Group

The chloromethyl group of this compound is highly susceptible to nucleophilic substitution, providing a convenient handle for introducing the 2-cyanobenzyl moiety into various molecular scaffolds.

Nucleophilic Substitution with Phenols

The reaction with phenols and substituted phenols proceeds smoothly to afford 2-aryloxymethylbenzonitriles, which are important intermediates for pharmaceuticals and agrochemicals.

Table 4: Synthesis of 2-Aryloxymethylbenzonitriles

Phenol (B47542)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenolK2CO3DMF1106>88[10]
Various substituted phenolsK2CO3DMF80-1105-6>88[11]

Experimental Protocol: Synthesis of 2-Phenoxymethylbenzonitrile

  • Materials: this compound, phenol, anhydrous potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), deionized water.

  • Procedure:

    • Combine this compound (0.103 mol), phenol (0.10 mol), and anhydrous potassium carbonate (0.11 mol) in DMF (100 mL) in a round-bottom flask.[10]

    • Heat the mixture with stirring to 110°C and maintain this temperature for 6 hours.[10]

    • After cooling to below 40°C, pour the reaction mixture into cold water (500 mL) with stirring.

    • Collect the precipitated product by filtration, wash with water, and dry in vacuo at 40°C.[10]

    • The product can be further purified by recrystallization from aqueous ethanol.

Friedel-Crafts Alkylation

The chloromethyl group can act as an electrophile in Friedel-Crafts alkylation reactions with electron-rich aromatic compounds, leading to the formation of diarylmethane derivatives.

Table 5: Friedel-Crafts Alkylation with Anisole (B1667542)

Aromatic SubstrateAcylating/Alkylating AgentCatalystConditionsProductYield (%)Reference
AnisoleAcetic anhydrideFeCl3·6H2OTAAIL, 60°C4-Methoxyacetophenone65-94[12]
AnisolePropionyl chlorideAlCl3Dichloromethane4'-Methoxypropiophenone-[13]

Experimental Protocol: Friedel-Crafts Alkylation of Anisole

  • Materials: this compound, anisole, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM).

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ in DCM.

    • Cool the suspension in an ice bath and add this compound dropwise.

    • Add anisole to the reaction mixture and stir at room temperature. Monitor the reaction by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice and extract with DCM.

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the desired product.

Synthesis of Isoindolinones

While direct cyclization of this compound with amines can be challenging, it serves as a precursor to intermediates that readily form isoindolinones. For instance, oxidation of the chloromethyl group to an aldehyde, followed by reaction with an amine and a suitable pronucleophile, can yield substituted isoindolinones.[10][14]

Table 6: Synthesis of Isoindolinone Derivatives

Starting MaterialReagentsConditionsProductYield (%)Reference
2-Acylbenzonitriles((Chloromethyl)sulfonyl)benzenes, K2CO3CH3CN, 50°C3,3-Disubstituted isoindolinones60-92[10]
N'-Benzyl-N,N-dimethylureat-BuLi, ElectrophileTHF, 0°C3-Substituted isoindolin-1-onesHigh[15]

Application in Drug Development: Synthesis of Angiotensin II Receptor Blockers (ARBs)

This compound and its derivatives are pivotal in the synthesis of sartans, a class of ARBs. The synthetic route typically involves the formation of a biphenyl (B1667301) scaffold, followed by the introduction of the imidazole (B134444) or a related heterocyclic system via the reactive chloromethyl group, and finally, the conversion of the nitrile to a tetrazole ring.[16][17]

The Renin-Angiotensin-Aldosterone System (RAAS) and the Role of ARBs

The RAAS is a critical hormonal cascade that regulates blood pressure. Angiotensin II, a potent vasoconstrictor, is the primary effector of this system. It binds to the Angiotensin II Type 1 (AT1) receptor, leading to a series of physiological responses that increase blood pressure. ARBs, such as Losartan (B1675146), competitively block the AT1 receptor, thereby inhibiting the actions of Angiotensin II and leading to vasodilation and a reduction in blood pressure.[18][19][20][21]

G cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) and ARB Action angiotensinogen Angiotensinogen (from Liver) angiotensin_i Angiotensin I angiotensinogen->angiotensin_i renin Renin (from Kidney) renin->angiotensin_i angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii ace ACE (from Lungs) ace->angiotensin_ii at1_receptor AT1 Receptor angiotensin_ii->at1_receptor Binds to vasoconstriction Vasoconstriction, Aldosterone Release, etc. at1_receptor->vasoconstriction increase_bp Increased Blood Pressure vasoconstriction->increase_bp arb Angiotensin II Receptor Blocker (ARB) arb->at1_receptor Blocks

Caption: The RAAS pathway and the mechanism of action of ARBs.

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. The distinct and tunable reactivity of its nitrile and chloromethyl functional groups provides chemists with a powerful tool for the construction of a wide range of complex molecules, from heterocyclic scaffolds to life-saving pharmaceuticals. The ability to selectively transform the nitrile group into amines, carboxylic acids, or tetrazoles, coupled with the facile nucleophilic displacement of the chloromethyl group, underscores its strategic importance in drug discovery and development. A thorough understanding of the reaction conditions and protocols outlined in this guide will enable researchers to fully exploit the synthetic potential of this remarkable molecule.

References

An In-depth Technical Guide to 2-(Chloromethyl)benzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-(Chloromethyl)benzonitrile, also known as 2-cyanobenzyl chloride, is a highly versatile bifunctional organic compound. Its structure, featuring both a reactive chloromethyl group and a nitrile moiety, makes it a crucial intermediate and building block in the synthesis of a wide array of complex molecules.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to pharmaceutical and agrochemical research and development.

Core Molecular and Physical Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, safety assessments, and analytical characterization.

PropertyValueReference(s)
Molecular Formula C₈H₆ClN[1][4]
Molecular Weight 151.59 g/mol (151.6 also cited)[2][4]
CAS Number 612-13-5[1][4]
Appearance White to off-white crystalline powder[1][2]
Melting Point 54-63 °C[1][2]
Boiling Point 252-260 °C at 760 mmHg[2][5]
Solubility Soluble in organic solvents such as dichloromethane, ethanol, chloroform, acetone, and toluene; insoluble in water.[2][5]
IUPAC Name This compound[4]
Synonyms 2-Cyanobenzyl chloride, alpha-chloro-o-tolunitrile, o-(Chloromethyl)benzonitrile[1][6]

Reactivity and Chemical Behavior

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups: the chloromethyl group and the nitrile group.[2]

  • Chloromethyl Group: This group acts as a potent electrophile, making the benzylic carbon highly susceptible to nucleophilic attack.[2] This allows for the facile introduction of the 2-cyanobenzyl moiety into various molecular scaffolds through Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides.[2]

  • Nitrile Group: The nitrile group is a versatile functional handle that can undergo numerous transformations. It can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or participate in cycloaddition reactions to form heterocyclic systems.[2] This dual functionality is key to its role as a starting material for diverse chemical structures.[2]

The diagram below illustrates the principal reaction pathways available for this compound, highlighting its synthetic versatility.

G Key Reaction Pathways of this compound A This compound B N-Substituted 2-Cyanobenzylamines A->B Nucleophilic Substitution C Thioethers A->C Nucleophilic Substitution D 2-(Hydroxymethyl)benzonitrile A->D Hydrolysis E 2-(Aminomethyl)benzonitrile A->E Nitrile Reduction F 2-Cyanobenzoic Acid A->F Oxidation R1 Primary/Secondary Amine (R₂NH) R2 Thiol (RSH) R3 Water (H₂O) R4 Reducing Agent (e.g., LiAlH₄, H₂/Pd) R5 Oxidizing Agent (e.g., KMnO₄)

Caption: Principal reaction pathways of this compound.

Experimental Protocols

Detailed experimental procedures are critical for successful synthesis and application. Below are generalized protocols for key reactions involving this compound, based on established chemical principles.

Protocol 1: Synthesis via Chloromethylation of Benzonitrile (B105546)

This method introduces the chloromethyl group directly onto the benzonitrile ring.[2]

  • Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with benzonitrile, formaldehyde, and a Lewis acid catalyst (e.g., zinc chloride).[2]

  • Reagent Addition: Slowly add hydrogen chloride to the mixture while maintaining vigorous stirring.

  • Heating: Heat the reaction mixture to a temperature between 50°C and 100°C.[2] Maintain this temperature for several hours to ensure the reaction goes to completion.[2]

  • Work-up: After cooling, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Nucleophilic Substitution with an Amine

This protocol describes the synthesis of N-substituted 2-cyanobenzylamines, a common step in building larger drug scaffolds.[2]

  • Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., acetonitrile (B52724) or DMF).

  • Amine Addition: Add the primary or secondary amine (1 to 1.2 equivalents) to the solution. An excess of the amine or the addition of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) may be used to scavenge the HCl byproduct.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

  • Isolation: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove any amine hydrochloride salts.

  • Purification: Dry the organic phase, concentrate, and purify the resulting N-substituted 2-cyanobenzylamine by column chromatography or recrystallization.

The general workflow for synthesizing and utilizing this intermediate in a research setting is depicted below.

G General Experimental Workflow A Synthesis of This compound B Purification (Recrystallization/Chromatography) A->B C Structural Characterization (NMR, MS, IR) B->C D Downstream Reaction (e.g., Nucleophilic Substitution) C->D E Work-up and Isolation of Derivative D->E F Purification of Final Compound E->F G Biological Assay/ Material Characterization F->G

Caption: General workflow for the synthesis and application of the intermediate.

Applications in Drug Development and Agrochemicals

This compound is a pivotal intermediate in the pharmaceutical and agrochemical industries due to its utility in constructing complex molecular architectures.[1][2][3]

  • Pharmaceuticals: The compound is a key building block for synthesizing a variety of biologically active molecules and heterocyclic systems.[1][2] The benzonitrile group itself is found in over 30 prescribed pharmaceuticals and is recognized as a valuable pharmacophore, capable of acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[7][8] Its derivatives are precursors for angiotensin II receptor antagonists and have been used to create novel antifungal and potential anticancer therapeutics.[2]

  • Agrochemicals: In the agrochemical sector, this intermediate is used to create advanced crop protection agents, including herbicides, insecticides, and fungicides.[3] Its incorporation into these molecules allows for the development of more potent and environmentally considerate products.[3]

  • Other Applications: Researchers also leverage its properties to develop fluorescent probes for biological imaging, enhancing the visualization of cellular processes.[1]

The diagram below illustrates the relationship between the core compound and its primary application areas.

G Application Areas Core This compound Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro Materials Novel Materials & Fluorescent Probes Core->Materials Anticancer Anticancer Agents Pharma->Anticancer Antifungal Antifungal Agents Pharma->Antifungal Angiotensin Angiotensin II Receptor Antagonists Pharma->Angiotensin Herbicide Herbicides Agro->Herbicide Insecticide Insecticides Agro->Insecticide

Caption: Key application areas derived from this compound.

Safety and Handling

Proper handling of this compound is crucial due to its hazardous nature. It is classified as corrosive and harmful if swallowed.[9]

Hazard StatementPrecautionary Measures
H314: Causes severe skin burns and eye damage. Wear protective gloves, clothing, and eye/face protection.[9] In case of contact, rinse immediately with plenty of water.[10]
H302: Harmful if swallowed. Do not eat, drink, or smoke when using this product.[9] If swallowed, rinse mouth and call a poison center or doctor.[9]
General Handling Use only in a well-ventilated area or under a chemical fume hood.[10] Avoid breathing dust.[10] Store in a dry, cool, well-ventilated place in a tightly sealed container.[10]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[11]

Note: Always consult the full Safety Data Sheet (SDS) before handling this chemical.[2] Dispose of contents and containers in accordance with local regulations for hazardous waste.[9]

References

Commercial Suppliers of High-Purity 2-(Chloromethyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity 2-(Chloromethyl)benzonitrile (CAS No. 612-13-5), a critical intermediate in the pharmaceutical and fine chemical industries. This document outlines key suppliers, product specifications, relevant experimental protocols for analysis, and its role in synthetic pathways.

Introduction

This compound, also known as o-cyanobenzyl chloride, is a versatile bifunctional molecule featuring a reactive chloromethyl group and a nitrile moiety.[1] The electrophilic benzylic chloride is susceptible to nucleophilic substitution, while the nitrile group can undergo various transformations, making it a valuable building block in organic synthesis.[2] Its primary applications are in the synthesis of pharmaceuticals, agrochemicals, and fluorescent whitening agents.[1][3][4] In drug development, it is a key intermediate for synthesizing angiotensin II receptor antagonists, and its derivatives are explored for anticancer, antimalarial, and antiviral activities.[2][5][6]

Commercial Availability and Specifications

A number of chemical suppliers offer this compound in various purities. The quality and purity of this intermediate are paramount, as impurities can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[1] High-purity grades are essential for research and drug development applications.

The following table summarizes the specifications of this compound from various commercial suppliers.

SupplierPurityAppearanceMelting Point (°C)Molecular FormulaMolecular Weight ( g/mol )CAS Number
Simson Pharma Limited High Quality (Certificate of Analysis provided)--C8H6ClN151.59612-13-5
Ruifu Chemical ≥98.0% (GC)--C8H6ClN-612-13-5
Sancai Industry ≥98%White powder-C8H6ClN151.59612-13-5
Chem-Impex ≥99%White to off-white powder54-63C8H6ClN151.6612-13-5
Shandong Minglang Chemical Co., Ltd. Conforms to standard (IR, NMR)White powder-C8H6ClN-612-13-5
MIT-IVY INDUSTRY CO.,LTD ≥99%Colorless to jade needle-like crystal59.5C8H6ClN151.59612-13-5
TCI >98.0% (GC)White to Almost white powder to crystal59.0 to 63.0C8H6ClN151.59612-13-5
Sigma-Aldrich (Ambeed) 98%Solid-C8H6ClN151.6612-13-5

Synthetic and Experimental Methodologies

Synthesis Routes

The primary industrial synthesis of this compound involves the direct halogenation of 2-methylbenzonitrile (o-tolunitrile).[2] This reaction typically employs a chlorinating agent like N-Chlorosuccinimide (NCS), often initiated by light or radical initiators.[2] Careful control of molar ratios is crucial to favor mono-chlorination and ensure high purity of the final product.[2]

An alternative method is the chloromethylation of benzonitrile, which introduces the chloromethyl group directly onto the aromatic ring using formaldehyde (B43269) and hydrogen chloride, often with a Lewis acid catalyst such as zinc chloride.[2]

Caption: Primary synthetic routes to this compound.

Quality Control and Analytical Protocols

Ensuring the high purity of this compound is critical for its application in pharmaceutical synthesis.[1] A combination of chromatographic and spectroscopic techniques is employed for quality control.

1. Gas Chromatography (GC):

  • Purpose: To determine the purity of the compound and quantify any impurities.

  • Methodology: A sample is vaporized and injected into the head of a chromatographic column. The components are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is commonly used for detection. The purity is determined by comparing the peak area of the main component to the total area of all peaks.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

  • Purpose: To confirm the molecular structure of the compound.

  • Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a strong magnetic field.

    • ¹H NMR: Confirms the presence and connectivity of protons. For this compound, characteristic peaks would include those for the aromatic protons and a singlet for the -CH₂Cl protons.[2]

    • ¹³C NMR: Confirms the carbon framework of the molecule, showing distinct signals for the nitrile carbon, the chloromethyl carbon, and the aromatic carbons.[2]

3. Infrared (IR) Spectroscopy:

  • Purpose: To identify the key functional groups present in the molecule.

  • Methodology: A beam of infrared light is passed through the sample. The absorption of specific frequencies corresponds to the vibrational frequencies of the bonds. Characteristic absorptions for this compound include a sharp peak for the nitrile (C≡N) stretch and peaks corresponding to the C-Cl bond and the aromatic ring.[2]

G cluster_workflow Analytical Workflow for Quality Control Sample Raw Material: This compound Purity Purity Assessment (≥98-99%) Sample->Purity  GC Analysis Structure Structural Verification Sample->Structure  NMR & IR Spectroscopy Release Material Released for Use Purity->Release  Pass Reject Material Rejected Purity->Reject  Fail Structure->Release  Pass Structure->Reject  Fail

Caption: A typical quality control workflow for this compound.

Role in Drug Development and Synthesis

The dual reactivity of this compound makes it a versatile intermediate for constructing complex molecular scaffolds.[2] The chloromethyl group readily undergoes nucleophilic substitution with amines, thiols, and alkoxides, while the nitrile group can be transformed into amines, amides, or carboxylic acids.[2]

This compound is a key building block for various active pharmaceutical ingredients. For example, its structural framework is found in many biologically active heterocyclic compounds.[2] Its use has been noted in the synthesis of compounds targeting tubulin polymerization and PD-1/PD-L1 interaction in cancer therapy, as well as in the development of HCV entry inhibitors.[6]

G cluster_drugdev Role of this compound in Drug Synthesis Start This compound Intermediate Substituted 2-Cyanobenzyl Intermediate Start->Intermediate  Nucleophilic Substitution Nucleophile Nucleophile (e.g., Amine, Thiol) Nucleophile->Intermediate Transform Nitrile Group Transformation Intermediate->Transform  e.g., Reduction, Hydrolysis API Active Pharmaceutical Ingredient (API) Intermediate->API  Further Cyclization/ Functionalization Transform->API

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Isoindolinones from 2-(Chloromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoindolinones are a pivotal class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceutical agents. Their diverse applications in medicinal chemistry, including their roles as enzyme inhibitors and receptor modulators, have driven the development of various synthetic methodologies. This document provides detailed application notes and experimental protocols for the synthesis of isoindolinones utilizing 2-(chloromethyl)benzonitrile as a versatile starting material. This precursor offers a direct route to N-substituted and unsubstituted isoindolinones through cyclization strategies. The protocols outlined below are designed to be robust and adaptable for library synthesis in drug discovery programs.

Core Synthetic Strategies

The synthesis of isoindolinones from this compound can be primarily achieved through two strategic pathways:

  • One-Pot N-Alkylation and Hydrolytic Cyclization: This approach involves the reaction of this compound with a primary amine, leading to an intermediate secondary amine, which then undergoes in-situ hydrolysis of the nitrile group and subsequent intramolecular cyclization to yield an N-substituted isoindolinone.

  • Reductive Cyclization: This method involves the reduction of the nitrile group in the presence of a suitable reducing agent, followed by intramolecular cyclization to form the isoindolinone ring. This pathway is particularly useful for the synthesis of unsubstituted isoindolinones.

Experimental Protocols

This protocol describes the synthesis of N-benzylisoindolinone from this compound and benzylamine (B48309).

Materials:

  • This compound

  • Benzylamine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), 2M

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 mmol, 151.6 mg) in anhydrous DMF (10 mL) in a round-bottom flask, add potassium carbonate (2.5 mmol, 345.5 mg).

  • Add benzylamine (1.1 mmol, 117.9 mg, 0.12 mL) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add 2M HCl (10 mL).

  • Heat the mixture to 100°C and stir for an additional 6 hours to facilitate hydrolysis and cyclization.

  • Cool the reaction to room temperature and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-benzylisoindolinone.

Data Presentation:

EntryAmineProductReaction Time (h)Yield (%)
1BenzylamineN-Benzylisoindolinone1878
2AnilineN-Phenylisoindolinone2465
3CyclohexylamineN-Cyclohexylisoindolinone1882
4MethylamineN-Methylisoindolinone1675

This protocol details the synthesis of isoindolinone from this compound using a palladium-catalyzed hydrogenation.

Materials:

  • This compound

  • Palladium on Carbon (10% Pd/C)

  • Methanol (B129727) (MeOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a high-pressure reaction vessel, dissolve this compound (1.0 mmol, 151.6 mg) in methanol (20 mL).

  • Carefully add 10% Pd/C (10 mol%, 10.6 mg) to the solution.

  • Seal the vessel and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at 60°C for 24 hours.

  • After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure isoindolinone.

Data Presentation:

EntryStarting MaterialProductReaction Time (h)Yield (%)
1This compoundIsoindolinone2472

Visualizations

G cluster_0 Protocol 1: N-Substituted Isoindolinone Synthesis Start This compound + Primary Amine (R-NH2) Intermediate N-Alkyl-2-(aminomethyl)benzonitrile Start->Intermediate K2CO3, DMF, 80°C Hydrolysis Acidic Hydrolysis Intermediate->Hydrolysis 2M HCl, 100°C Cyclization Intramolecular Cyclization Hydrolysis->Cyclization Spontaneous Product N-Substituted Isoindolinone Cyclization->Product G cluster_1 Protocol 2: Unsubstituted Isoindolinone Synthesis Start_Red This compound Reduction Nitrile Reduction & C-Cl Hydrogenolysis Start_Red->Reduction H2, 10% Pd/C, MeOH, 60°C Intermediate_Red 2-(Aminomethyl)benzyl alcohol Reduction->Intermediate_Red Cyclization_Red Intramolecular Cyclization Intermediate_Red->Cyclization_Red Spontaneous Product_Red Isoindolinone Cyclization_Red->Product_Red

Application Notes and Protocols: 2-(Chloromethyl)benzonitrile as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(Chloromethyl)benzonitrile is a bifunctional chemical intermediate of significant value in organic synthesis, particularly in the construction of heterocyclic scaffolds.[1][2] Its structure, featuring a reactive electrophilic chloromethyl group and a versatile nitrile moiety, allows for a variety of chemical transformations.[1] This dual reactivity makes it a crucial precursor for the synthesis of diverse heterocyclic compounds, many of which are core motifs in biologically active molecules and pharmaceuticals.[1][2] These application notes provide detailed protocols for the synthesis of key heterocyclic systems derived from this compound, including isoindolin-1-ones and 2-aryloxymethylbenzonitriles, which are themselves important intermediates.

Application Note 1: Synthesis of 3,3-Disubstituted Isoindolin-1-ones

Isoindolin-1-ones are a prominent structural motif found in a wide range of biologically active compounds and functional materials.[3] The reaction of this compound is not directly used here, but its derivatives, ortho-carbonyl-substituted benzonitriles, can be reacted with pronucleophiles like ((chloromethyl)sulfonyl)benzenes to yield isoindolin-1-ones. A base-promoted cascade reaction provides an efficient, metal-free approach to synthesizing highly substituted isoindolin-1-ones under mild conditions.[3][4]

Logical Workflow for Isoindolin-1-one Synthesis

Workflow for the Synthesis of Isoindolin-1-ones reagents Starting Materials: - 2-Acylbenzonitriles - ((Chloromethyl)sulfonyl)benzenes - Base (K2CO3 or KOtBu) reaction Reaction: - Anhydrous CH3CN - 50 °C (for K2CO3) or r.t. (for KOtBu) - Stir for 24-48 h reagents->reaction workup Work-up: - Dilute with DCM - Filter solids reaction->workup purification Purification: - Evaporate solvent - Column chromatography (Hexane/Ethyl Acetate) workup->purification product Final Product: 3,3-Dialkylated Isoindolin-1-ones purification->product

Caption: General workflow for the synthesis of 3,3-dialkylated isoindolin-1-ones.

Experimental Protocols

Protocol 1A: Synthesis of 3,3-Dialkylated Isoindolin-1-ones using Potassium Carbonate [4]

  • To a solution of a substituted ((chloromethyl)sulfonyl)benzene (1.2 equivalents) and potassium carbonate (1.0 equivalent) in anhydrous acetonitrile (B52724) (0.45 M), add the 2-acylbenzonitrile (1.0 equivalent).

  • Heat the reaction mixture in an oil bath at 50 °C.

  • Stir the mixture at this temperature for 24 hours.

  • After the reaction is complete, dilute the mixture with dichloromethane (B109758) (DCM).

  • Filter the solid precipitate.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the crude product by column chromatography using a hexane/ethyl acetate (B1210297) (80:20) eluent to yield the desired 3,3-dialkylated isoindolin-1-one.

Protocol 1B: Synthesis of 3,3-Dialkylated Isoindolin-1-ones using Potassium tert-Butoxide [4]

  • To a solution of a substituted ((chloromethyl)sulfonyl)benzene (1.2 equivalents) and potassium tert-butoxide (1.0 equivalent) in anhydrous acetonitrile (0.45 M), add the 2-acylbenzonitrile (1.0 equivalent) at room temperature.

  • Stir the reaction mixture.

  • Directly purify the reaction mixture by column chromatography using a hexane/ethyl acetate (80:20) eluent to yield the desired 3,3-dialkylated isoindolin-1-one.

Data Presentation: Synthesis of Various Isoindolin-1-ones
ProductBaseTemperature (°C)Time (h)Yield (%)Diastereomeric RatioReference
7a KOtBur.t.-86-[4]
7b K₂CO₃502491Single diastereoisomer[3][4]
7c K₂CO₃50246379:21[3]
7d KOtBur.t.-6466:34[3]
7e K₂CO₃502492-[4]
7f K₂CO₃502460-[4]
7g K₂CO₃50248958:42[4]

Application Note 2: Synthesis of 2-Aryloxymethylbenzonitriles

2-Aryloxymethylbenzonitriles serve as valuable intermediates for the synthesis of pharmaceuticals and agrochemicals, such as kresoxim-methyl (B120586) and olopatadine.[5] A convenient and high-yielding method for their preparation involves the nucleophilic substitution reaction between this compound and various substituted phenols.[5] This reaction is typically performed in the presence of a base like anhydrous potassium carbonate in an aprotic polar solvent such as DMF.[5]

Reaction Scheme: Synthesis of 2-Aryloxymethylbenzonitriles

General Reaction Scheme for 2-Aryloxymethylbenzonitriles r1 This compound reagents K2CO3, DMF 80-110 °C r1->reagents r2 Substituted Phenol (B47542) r2->reagents p1 2-Aryloxymethylbenzonitrile reagents->p1

Caption: Synthesis of 2-aryloxymethylbenzonitriles via nucleophilic substitution.

Experimental Protocol

General Procedure for the Synthesis of 2-Aryloxymethylbenzonitriles [5]

  • In a reaction flask, dissolve the substituted phenol (1.0 equivalent) in N,N-dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Add this compound (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitored by TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryloxymethylbenzonitrile.

Data Presentation: Yields of Synthesized 2-Aryloxymethylbenzonitriles
Phenol SubstituentProductTemperature (°C)Yield (%)Reference
4-Methyl1b 8095[5]
4-Chloro1c 10094[5]
4-Nitro1d 11092[5]
2-Methyl1e 8093[5]
2-Chloro1f 10091[5]
2-Nitro1g 11089[5]
2,4-Dichloro1h 10096[5]
2,4-Dinitro1i 11090[5]
2-Naphthol1k 10095[5]

Application Note 3: Synthesis of Phthalazinone Derivatives

Phthalazinones are another important class of nitrogen-containing heterocycles with a wide range of biological activities.[6][7] While a direct one-pot synthesis from this compound is not explicitly detailed, a logical synthetic pathway can be constructed. This involves an initial reaction of this compound with a hydrazine (B178648) derivative to form a 2-(hydrazinylmethyl)benzonitrile (B12820580) intermediate, which can then undergo intramolecular cyclization involving the nitrile group to form the phthalazinone ring.

Proposed Synthetic Pathway for Phthalazinones

Proposed Pathway for Phthalazinone Synthesis start This compound step1 Step 1: Nucleophilic Substitution + Substituted Hydrazine (e.g., R-NHNH2) start->step1 intermediate Intermediate: 2-((2-R-hydrazinyl)methyl)benzonitrile step1->intermediate step2 Step 2: Intramolecular Cyclization - Acid or Base Catalysis - Heat intermediate->step2 product Product: 4-H-2-R-Phthalazin-1-one step2->product

Caption: A proposed two-step synthesis of phthalazinone derivatives.

Conceptual Experimental Protocol

This protocol is a conceptual guide based on established chemical principles for phthalazinone synthesis.[6][8]

Step 1: Synthesis of 2-((2-Substituted-hydrazinyl)methyl)benzonitrile Intermediate

  • Dissolve the substituted hydrazine (e.g., phenylhydrazine, 1.1 equivalents) in a suitable solvent such as ethanol (B145695) or acetonitrile.

  • Add a base (e.g., triethylamine (B128534) or potassium carbonate, 1.2 equivalents) to the solution.

  • Slowly add a solution of this compound (1.0 equivalent) in the same solvent at room temperature.

  • Stir the reaction mixture for several hours or until completion (monitored by TLC).

  • Filter off any solid byproducts and concentrate the filtrate under reduced pressure.

  • The crude intermediate may be purified by column chromatography or used directly in the next step.

Step 2: Cyclization to form the Phthalazinone Ring

  • Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., acetic acid or ethanol).

  • Add a catalyst if necessary (e.g., a strong acid like HCl or H₂SO₄, or a base).

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction for the formation of the phthalazinone product.

  • Upon completion, cool the mixture and neutralize it if an acid or base catalyst was used.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, evaporate the solvent, and purify the final product by recrystallization or column chromatography.

This proposed pathway highlights the utility of this compound's reactive sites for constructing more complex heterocyclic systems like phthalazinones. Further optimization of reaction conditions would be necessary to achieve high yields.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(Chloromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 2-(chloromethyl)benzonitrile as a key building block. The inherent reactivity of the benzylic chloride moiety, coupled with the synthetic versatility of the nitrile group, makes this substrate a valuable tool in the synthesis of complex organic molecules relevant to pharmaceutical and materials science research.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound is a bifunctional reagent that can participate in these reactions through its reactive benzylic chloride, providing access to a diverse array of substituted benzonitrile (B105546) derivatives. These products can serve as precursors to a wide range of molecular architectures, including isoindolinones and other heterocyclic systems of medicinal interest.

This guide details protocols for several key palladium-catalyzed transformations with this compound, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

Core Concepts and Mechanisms

The catalytic cycles for these reactions generally involve the oxidative addition of the organic halide to a palladium(0) species, followed by transmetalation (for Suzuki-Miyaura and Sonogashira), migratory insertion (for Heck), or amine coordination and deprotonation (for Buchwald-Hartwig), and culminating in reductive elimination to afford the desired product and regenerate the palladium(0) catalyst.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp³)–C(sp²) bonds, reacting benzylic halides with arylboronic acids. This reaction provides a direct route to 2-(arylmethyl)benzonitriles, which are precursors to various diarylmethane structures.

Experimental Protocol: Synthesis of 2-(Phenylmethyl)benzonitrile

This protocol is adapted from methodologies reported for the coupling of benzylic chlorides with arylboronic acids.

  • Reagents and Materials:

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

    • Add anhydrous toluene (5 mL) and degassed water (0.5 mL).

    • Stir the mixture vigorously and heat to 80 °C in a preheated oil bath.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to afford the desired 2-(phenylmethyl)benzonitrile.

Quantitative Data: Suzuki-Miyaura Coupling of Substituted Benzyl (B1604629) Chlorides

EntryBenzyl ChlorideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
1This compoundPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80Est. >85
2Benzyl chloride4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃THF/H₂O7788
34-Chlorobenzyl chloridePhenylboronic acidPdCl₂(dppf)Cs₂CO₃CPME/H₂O9092

Note: Estimated yield for this compound is based on typical yields for similar benzylic chlorides.

2. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp³)–C(sp) bond through the reaction of this compound with a terminal alkyne. This reaction is valuable for the synthesis of 2-(alkynylmethyl)benzonitriles.

Experimental Protocol: Synthesis of 2-((3-Phenylprop-2-yn-1-yl))benzonitrile

  • Reagents and Materials:

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

    • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.).

    • Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the mixture.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the ammonium (B1175870) salts.

    • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate).

Quantitative Data: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRTEst. >80
2IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N[TBP][4EtOV]5585[1]
34-IodoanisolePhenylacetylenePdCl₂ / L2K₂CO₃EtOH9095[2]

Note: Estimated yield for this compound is based on typical yields for similar reactions.

3. Heck Reaction

The Heck reaction facilitates the coupling of this compound with an alkene to form a new C(sp³)–C(sp²) bond, leading to the synthesis of substituted 2-allylbenzonitriles.

Experimental Protocol: Synthesis of 2-(3-Phenylallyl)benzonitrile

  • Reagents and Materials:

    • This compound

    • Styrene (B11656)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

    • Triethylamine (Et₃N)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a sealed tube, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tolyl)₃ (0.04 mmol, 4 mol%).

    • Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv.).

    • Add styrene (1.2 mmol, 1.2 equiv.).

    • Seal the tube and heat the reaction mixture to 100 °C.

    • Monitor the reaction by GC-MS.

    • After completion, cool the reaction to room temperature.

    • Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Quantitative Data: Heck Reaction of Aryl Halides with Alkenes

EntryAryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%)
1This compoundStyrenePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF100Est. >70
2IodobenzeneStyrenePdCl₂K₂CO₃Methanol120High
34-Bromoanisolen-Butyl acrylatePalladate 1Et₃NDMF10098

Note: Estimated yield for this compound is based on typical yields for Heck reactions of benzyl chlorides.

4. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C(sp³)–N bond by coupling this compound with a primary or secondary amine. This reaction is a powerful tool for synthesizing 2-((amino)methyl)benzonitriles.

Experimental Protocol: Synthesis of 2-(Morpholinomethyl)benzonitrile

  • Reagents and Materials:

    • This compound

    • Morpholine (B109124)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • Sodium tert-butoxide (NaOt-Bu)

    • Toluene, anhydrous

  • Procedure:

    • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

    • Add this compound (1.0 mmol, 1.0 equiv.) and anhydrous toluene (5 mL).

    • Add morpholine (1.2 mmol, 1.2 equiv.).

    • Seal the tube and heat the mixture at 100 °C.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the crude product by flash chromatography.

Quantitative Data: Buchwald-Hartwig Amination of Aryl Chlorides with Amines

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
1This compoundMorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene100Est. >90
24-ChlorotolueneMorpholinePd(dba)₂ / XPhosNaOt-BuTolueneReflux94[1]
32-Bromo-N-trifluoroacetylanilideIntramolecularPdCl₂(PhCN)₂ / X-PhosCs₂CO₃DMF8081

Note: Estimated yield for this compound is based on typical yields for similar substrates.

Visualizations

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Workflow This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Product 2-(Arylmethyl)benzonitrile Heating Heating Reaction Mixture->Heating Toluene/H₂O, 80 °C Workup & Purification Workup & Purification Heating->Workup & Purification Extraction & Chromatography Workup & Purification->Product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Sonogashira_Coupling cluster_workflow Sonogashira Coupling Workflow This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Mixture Pd(0)/Cu(I) Catalyst Pd(0)/Cu(I) Catalyst Pd(0)/Cu(I) Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Product 2-(Alkynylmethyl)benzonitrile Stirring @ RT Stirring @ RT Reaction Mixture->Stirring @ RT THF Workup & Purification Workup & Purification Stirring @ RT->Workup & Purification Filtration & Chromatography Workup & Purification->Product

Caption: Workflow for the Sonogashira coupling of this compound.

Heck_Reaction cluster_workflow Heck Reaction Workflow This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Alkene Alkene Alkene->Reaction Mixture Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Product 2-(Alkenylmethyl)benzonitrile Heating Heating Reaction Mixture->Heating DMF, 100 °C Workup & Purification Workup & Purification Heating->Workup & Purification Extraction & Chromatography Workup & Purification->Product

Caption: Workflow for the Heck reaction of this compound.

Buchwald_Hartwig_Amination cluster_workflow Buchwald-Hartwig Amination Workflow This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Amine Amine Amine->Reaction Mixture Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Product 2-((Amino)methyl)benzonitrile Heating Heating Reaction Mixture->Heating Toluene, 100 °C Workup & Purification Workup & Purification Heating->Workup & Purification Filtration & Chromatography Workup & Purification->Product

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-(Chloromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)benzonitrile is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a reactive benzylic chloride and a synthetically adaptable nitrile group, allows for a wide range of chemical transformations. The chloromethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions (SN2), which enables the facile introduction of the 2-cyanobenzyl moiety into diverse molecular scaffolds.[1][2] This reactivity profile makes it a valuable building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential biological activity.[1] Derivatives of this compound have been investigated as inhibitors of various enzymes and as antagonists for cellular receptors, highlighting their potential in the development of novel therapeutics.[3][4]

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound with a range of common nucleophiles, including oxygen, nitrogen, and sulfur-based reagents.

General Reaction Mechanism

The nucleophilic substitution reactions of this compound predominantly proceed via an SN2 mechanism. The benzylic carbon is highly susceptible to backside attack by a nucleophile, leading to the displacement of the chloride ion. The presence of the electron-withdrawing cyano group at the ortho position is expected to favor the SN2 pathway.[1]

G A This compound + Nucleophile B Solvent + Base (e.g., K2CO3, NaH) A->B Dissolution C Reaction at controlled temperature B->C Heating/Stirring D Reaction Monitoring (TLC/LC-MS) C->D In-process control E Work-up (Quenching, Extraction) D->E Upon completion F Purification (Chromatography/Recrystallization) E->F G Characterized Product F->G

Caption: DPP-4 inhibition enhances insulin (B600854) secretion.

Adenosine (B11128) A2A/A2B Receptor Antagonism

Triazole-pyrimidine-methylbenzonitrile derivatives have been evaluated as dual antagonists for the A2A and A2B adenosine receptors. These G-protein coupled receptors are involved in various physiological processes, including inflammation and neurotransmission. [5]In the context of oncology, adenosine in the tumor microenvironment can suppress the anti-tumor immune response by activating A2A receptors on immune cells. Antagonizing these receptors can therefore enhance anti-tumor immunity.

Adenosine A2A Receptor Signaling

G cluster_0 Immune Cell Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Gs Gs Protein A2AR->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Immunosuppression Immunosuppression CREB->Immunosuppression leads to Antagonist 2-Cyanobenzyl Derivative (A2A Antagonist) Antagonist->A2AR blocks

Caption: A2A receptor antagonism can reduce immunosuppression.

Hepatitis C Virus (HCV) Entry Inhibition

2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent inhibitors of Hepatitis C Virus (HCV) entry into host cells. [3]The viral envelope glycoproteins, E1 and E2, are crucial for this process, mediating the attachment of the virus to host cell receptors and subsequent membrane fusion. [6][7]It is proposed that these benzonitrile (B105546) derivatives may target the HCV E1 protein, thereby disrupting the entry mechanism. [3] HCV Entry Pathway

G cluster_0 Hepatocyte Receptors Host Cell Receptors (CD81, SR-BI, etc.) Endocytosis Clathrin-mediated Endocytosis Receptors->Endocytosis Endosome Endosome Endocytosis->Endosome Fusion Membrane Fusion Endosome->Fusion Acidification Release Viral RNA Release Fusion->Release HCV HCV Virion (E1/E2 Glycoproteins) HCV->Receptors binds to HCV_Inhibitor 2-Cyanobenzyl Derivative (Entry Inhibitor) HCV_Inhibitor->HCV targets E1

Caption: HCV entry inhibitors block viral infection.

Experimental Protocols & Data

The following section details experimental protocols for the nucleophilic substitution of this compound with various nucleophiles.

Reaction with Phenols (O-Alkylation)

Protocol: Synthesis of 2-Aryloxymethylbenzonitriles [1]

  • To a stirred solution of a substituted phenol (B47542) (1.0 eq) and anhydrous potassium carbonate (1.1 eq) in N,N-dimethylformamide (DMF), add this compound (1.03 eq).

  • Heat the reaction mixture to 80-110 °C and maintain for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to below 40 °C and pour it into cold water with stirring.

  • Collect the precipitated product by filtration, wash with water, and dry under vacuum.

Phenol NucleophileProductReaction Temp. (°C)Yield (%)
Phenol2-(Phenoxymethyl)benzonitrile11095
4-Chlorophenol2-((4-Chlorophenoxy)methyl)benzonitrile11098
4-Methylphenol2-((p-Tolyloxy)methyl)benzonitrile11096
2-Naphthol2-(2-Naphthoxymethyl)benzonitrile8092

Table 1: Synthesis of 2-Aryloxymethylbenzonitriles. Data adapted from reference.[1]

Reaction with Amines (N-Alkylation)

Protocol: Synthesis of 2-((4-Substituted-piperazin-1-yl)methyl)benzonitrile

  • To a solution of the appropriately substituted piperazine (B1678402) (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or DMF, add a base like potassium carbonate (2.0-3.0 eq).

  • Add this compound (1.1-1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (e.g., 80 °C in acetonitrile) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Amine NucleophileProductSolventBaseYield (%)
Piperazine2-((Piperazin-1-yl)methyl)benzonitrileAcetonitrileK₂CO₃~85
Morpholine2-(Morpholinomethyl)benzonitrileDMFK₂CO₃>90 (representative)
N-Boc-piperazinetert-Butyl 4-((2-cyanobenzyl)piperazine-1-carboxylateAcetonitrileK₂CO₃~90

Table 2: Representative yields for the N-alkylation of this compound.

Reaction with Thiols (S-Alkylation)

Protocol: Synthesis of 2-((Alkylthio)methyl)benzonitriles

  • Prepare a solution of the corresponding thiol (1.0 eq) and a base such as sodium hydride (1.1 eq) in an anhydrous solvent like THF or DMF at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Thiol NucleophileProductSolventBaseYield (%)
Methanethiol (as Sodium thiomethoxide)2-(Methylthio)benzonitrileDMFNaSMe>90 (representative)
Ethanethiol2-((Ethylthio)methyl)benzonitrileTHFNaH~88
Thiophenol2-((Phenylthio)methyl)benzonitrileDMFK₂CO₃~92

Table 3: Representative yields for the S-alkylation of this compound.

Conclusion

This compound is a highly valuable and reactive intermediate for the synthesis of a wide range of 2-cyanobenzyl derivatives. The protocols outlined in this document demonstrate the versatility of this starting material in forming new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds via nucleophilic substitution reactions. The resulting products are of significant interest in drug discovery and medicinal chemistry, with demonstrated potential as inhibitors of enzymes such as DPP-4 and as antagonists of G-protein coupled receptors like the adenosine A2A and A2B receptors, as well as inhibitors of viral entry. The straightforward nature of these reactions, coupled with the potential for diverse functionalization, ensures that this compound will remain a key building block in the development of novel therapeutic agents.

References

Application Notes and Protocols for 2-(Chloromethyl)benzonitrile in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Chloromethyl)benzonitrile is a versatile bifunctional molecule widely utilized in organic synthesis as a valuable building block for pharmaceutical intermediates. Its chemical structure, featuring a reactive benzylic chloride and a versatile nitrile group, allows for a diverse range of chemical transformations. The chloromethyl group is a potent electrophile, highly susceptible to nucleophilic substitution reactions (SN2), making it an excellent agent for introducing the 2-cyanobenzyl moiety into various molecular scaffolds.[1] Concurrently, the nitrile group can be transformed into other key functionalities such as amines, amides, or carboxylic acids, or it can participate in cycloaddition reactions.[1]

This dual reactivity makes this compound a crucial precursor in the synthesis of numerous biologically active compounds, including antihypertensive agents, anticancer therapeutics, and various heterocyclic systems that form the core of many drug molecules.[1][2] These application notes provide detailed protocols for two key applications of this compound: the N-alkylation of triazoles, a critical step in the synthesis of analogues to aromatase inhibitors, and the synthesis of isoindolin-1-ones, a structural motif present in many bioactive compounds.[3]

Application Note 1: Synthesis of a Triazolyl-Substituted Pharmaceutical Intermediate

This protocol details the synthesis of 2-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile, an important intermediate analogous to a precursor used in the manufacture of Letrozole (B1683767), a non-steroidal aromatase inhibitor. The reaction proceeds via a nucleophilic substitution where the nitrogen atom of 1,2,4-triazole (B32235) displaces the chloride from this compound.

Reaction Scheme:

Experimental Protocol

A general procedure for this N-alkylation is adapted from established methods for the synthesis of related pharmaceutical intermediates.[4][5]

Materials and Reagents:

  • This compound

  • 1H-1,2,4-Triazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Cesium Carbonate (Cs₂CO₃) (Optional, for improved reactivity)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add 1H-1,2,4-triazole (1.05 equivalents) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable slurry.

  • Reagent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred triazole suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (this compound) is completely consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water and stir for 30 minutes to precipitate the crude product and dissolve inorganic salts.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water or ethyl acetate/hexane) to obtain the pure 2-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile.

Quantitative Data Summary

The following table summarizes typical reaction parameters. Yields are based on analogous reactions with the isomeric 4-(halomethyl)benzonitrile.[4]

ParameterValueReference
Reagent Equivalents
This compound1.0-
1H-1,2,4-Triazole1.05 - 1.2[4]
Base (K₂CO₃ or Cs₂CO₃)1.3 - 1.5[4]
Reaction Conditions
SolventDMF or Acetonitrile
Temperature40 - 60 °C[4]
Duration3 - 8 hours[4]
Outcome
Typical Yield>90%[4]
Purity (Post-crystallization)>99%

Workflow Diagram

G Setup Reaction Setup (Triazole, K₂CO₃, DMF) Addition Add this compound Solution Setup->Addition React Heat and Stir (50-60 °C, 4-8h) Addition->React Monitor Monitor by TLC/LC-MS React->Monitor Completion? Monitor->React No Workup Quench with Water & Extract with EtOAc Monitor->Workup Yes Purify Wash, Dry, Concentrate Workup->Purify Final Recrystallize Product Purify->Final

Caption: Experimental workflow for triazole N-alkylation.

Application Note 2: Synthesis of N-(2-Cyanobenzyl)phthalimide as an Isoindolin-1-one Precursor

Isoindolin-1-one is a privileged scaffold in medicinal chemistry.[3] A common strategy for its synthesis involves the N-alkylation of phthalimide (B116566) with a benzyl (B1604629) halide, followed by reduction and cyclization. This protocol describes the initial N-alkylation step using this compound to form N-(2-cyanobenzyl)phthalimide, a key intermediate.

Experimental Protocol

This procedure is based on well-established Gabriel synthesis principles for amine preparation.

Materials and Reagents:

  • This compound

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Benzyltributylammonium chloride (Phase-transfer catalyst, optional)[6]

  • Deionized Water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend potassium phthalimide (1.1 equivalents) in anhydrous DMF.

  • Reagent Addition: Add a solution of this compound (1.0 equivalent) in DMF to the suspension. If using, add a catalytic amount of a phase-transfer catalyst (e.g., benzyltributylammonium chloride, 0.1 equivalents).[6]

  • Reaction Conditions: Heat the mixture to 80-90 °C and stir for 10-15 hours.[6]

  • Monitoring: Follow the disappearance of the starting materials using TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of vigorously stirred ice-water to precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove residual DMF and impurities.

  • Drying: Dry the product under vacuum to yield N-(2-cyanobenzyl)phthalimide, which can be used in subsequent reduction and cyclization steps to form the desired isoindolinone derivatives.

Quantitative Data Summary

The following table outlines typical parameters for the N-alkylation of phthalimide.

ParameterValueReference
Reagent Equivalents
This compound1.0-
Potassium Phthalimide1.1 - 1.2[6]
Phase-Transfer Catalyst0.1 (Optional)[6]
Reaction Conditions
SolventDMF[6]
Temperature80 - 90 °C[6]
Duration10 - 15 hours[6]
Outcome
Typical YieldHigh-
Logical Relationship Diagram

This diagram illustrates the logical progression from starting material to the target isoindolinone core structure.

G Start This compound + Potassium Phthalimide Step1 N-Alkylation (Gabriel Synthesis) Start->Step1 Intermediate Intermediate: N-(2-Cyanobenzyl)phthalimide Step1->Intermediate Step2 Reduction of Nitrile & Phthalimide (e.g., with Hydrazine followed by H₂/Pd-C) Intermediate->Step2 Final Target Scaffold: Isoindolin-1-one Derivatives Step2->Final

Caption: Synthetic pathway to isoindolinones.

References

Application Notes and Protocols: The Role of 2-(Chloromethyl)benzonitrile in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

2-(Chloromethyl)benzonitrile is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide range of agrochemicals, including fungicides, herbicides, and insecticides.[1][2] Its reactivity, stemming from the presence of both a chloromethyl group and a nitrile group, allows for the introduction of the 2-cyanobenzyl moiety into various molecular scaffolds, leading to the development of novel and effective crop protection agents. The chloromethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions, while the nitrile group can be transformed into other functional groups, providing a handle for further molecular diversification. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the development of agrochemicals.

Fungicide Development

The 2-cyanobenzyl moiety derived from this compound is a key component in a number of potent fungicides. A notable class of fungicides, the strobilurins, which includes the highly successful commercial product azoxystrobin, features a toxophore that can be synthesized using precursors derived from or related to this compound. The general approach involves the nucleophilic substitution of the chlorine atom in this compound with a phenol (B47542) to form a 2-cyanobenzyl ether linkage.

Table 1: Antifungal Activity of Fenclorim Derivatives
CompoundTarget FungusEC50 (mg/L)Reference
Fenclorim Derivative 6Botrytis cinerea20.84[1]
Pyrimethanil (Control)Botrytis cinerea30.72[1]
Fenclorim DerivativeSclerotinia sclerotiorum1.23[1]
Fenclorim DerivativeFusarium oxysporum9.97[1]
Experimental Protocol 1: Synthesis of 2-Aryloxymethylbenzonitriles

This protocol describes the synthesis of 2-aryloxymethylbenzonitriles, which are precursors to various fungicides, via the reaction of this compound with phenols.

Materials:

  • This compound (2-Cyanobenzyl chloride)

  • Substituted or unsubstituted phenol

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine this compound (1.03 eq), the desired phenol (1.0 eq), and anhydrous potassium carbonate (1.1 eq) in N,N-dimethylformamide.

  • Heat the reaction mixture with stirring to 80-110 °C and maintain this temperature for 6 hours.

  • After the reaction is complete, cool the mixture to below 40 °C.

  • Pour the reaction mixture into cold water with stirring to precipitate the product.

  • Filter the precipitate, wash it thoroughly with water, and dry it in a vacuum oven at 40 °C.

Mode of Action: Inhibition of Mitochondrial Respiration

Many fungicides derived from this compound, particularly those in the strobilurin class, act by inhibiting mitochondrial respiration in fungi. They specifically target the Quinone outside (Qo) site of the cytochrome bc₁ complex (Complex III) in the mitochondrial electron transport chain. This inhibition blocks ATP synthesis, leading to the cessation of fungal growth and development.

Fungicide_Mode_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) Complex_I->Q e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e- Complex_III Complex III (Cytochrome bc1) Q->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Fungicide 2-Cyanobenzyl Derived Fungicide (e.g., Strobilurin) Fungicide->Complex_III Inhibits Qo site caption Figure 1. Mode of action of strobilurin fungicides.

Caption: Figure 1. Mode of action of strobilurin fungicides.

Herbicide Development

The benzonitrile (B105546) chemical class, which includes derivatives of this compound, has yielded several effective herbicides. These compounds can interfere with essential plant processes such as photosynthesis and cell wall biosynthesis.

Table 2: Herbicidal Activity of Benzonitrile Derivatives
Compound ClassTarget WeedActivityMode of Action
Bromoxynil, IoxynilBroadleaf weedsHighPhotosystem II inhibitor, Mitochondrial uncoupler
DichlobenilAnnual grasses and broadleaf weedsHighCellulose biosynthesis inhibitor
Experimental Protocol 2: Synthesis of a 2-Cyanobenzyl Ether Herbicide (Hypothetical)

This protocol describes a plausible synthesis of a herbicidal 2-cyanobenzyl ether derivative, by reacting this compound with a known herbicidal phenol.

Materials:

  • This compound

  • 4-Hydroxy-3,5-dihalogenobenzonitrile (e.g., Bromoxynil or Ioxynil precursor)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • To a solution of the 4-hydroxy-3,5-dihalogenobenzonitrile (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-cyanobenzyl ether derivative.

Mode of Action: Inhibition of Photosynthesis

Many benzonitrile herbicides act by inhibiting photosynthesis at the Photosystem II (PSII) complex.[2][3][4][5] They bind to the D1 protein of the PSII complex, blocking the electron flow from quinone A (QA) to quinone B (QB). This disruption of the electron transport chain leads to the production of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death.

Herbicide_Mode_of_Action cluster_Chloroplast Chloroplast Thylakoid Membrane PSII Photosystem II P680 P680 PSII->P680 Light Energy Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB (D1 Protein) QA->QB e- Cyt_b6f Cytochrome b6f QB->Cyt_b6f e- ROS Reactive Oxygen Species (ROS) Production QB->ROS Herbicide Benzonitrile Herbicide Herbicide->QB Binds to D1 protein, blocks e- transport Cell_Damage Lipid Peroxidation & Membrane Damage ROS->Cell_Damage Plant_Death Plant Death Cell_Damage->Plant_Death caption Figure 2. Mode of action of Photosystem II inhibiting herbicides.

Caption: Figure 2. Mode of action of Photosystem II inhibiting herbicides.

Insecticide Development

This compound can also be utilized in the synthesis of insecticides. The 2-cyanobenzyl group can be incorporated into various molecular frameworks to create compounds that target the insect nervous system. A common synthetic strategy involves the reaction of this compound with nucleophiles such as amines or thiols to form 2-cyanobenzylamines or 2-cyanobenzyl thioethers.

Table 3: Insecticidal Activity of Benzyl (B1604629) Cyanide Derivatives
Compound ClassTarget InsectActivity MetricValueReference
Benzyltetrahydroprotoberberine AlkaloidsEel AcetylcholinesteraseIC5040.6 ± 1 µM[6]
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine DerivativeAcetylcholinesteraseIC500.56 nM[7]
5-Benzyl-1,3,4-thiadiazole DerivativeAcetylcholinesteraseIC5033.16 µM[8]
Experimental Protocol 3: Synthesis of a 2-Cyanobenzyl Thioether Insecticide (Hypothetical)

This protocol outlines a potential synthesis for an insecticidal 2-cyanobenzyl thioether by reacting this compound with a thiol.

Materials:

  • This compound

  • A suitable thiol (R-SH)

  • Sodium hydroxide (B78521) (NaOH) or other suitable base

  • Ethanol (B145695) or other suitable solvent

  • Stirring apparatus

  • Reflux condenser

Procedure:

  • Dissolve the thiol (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide (1.0 eq) in ethanol to the flask and stir for 15 minutes to form the sodium thiolate.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography to yield the pure 2-cyanobenzyl thioether.

Mode of Action: Inhibition of Acetylcholinesterase

A primary target for many insecticides is the enzyme acetylcholinesterase (AChE), which is critical for the proper functioning of the central nervous system in insects. AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect. Certain benzyl cyanide derivatives have been shown to be potent inhibitors of AChE.

Insecticide_Mode_of_Action cluster_Synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicle Presynaptic_Neuron->ACh_Vesicle Nerve Impulse Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor ACh Receptor Postsynaptic_Neuron->ACh_Receptor ACh Binds ACh_Vesicle->Postsynaptic_Neuron ACh Release ACh_Receptor->Postsynaptic_Neuron Nerve Signal Propagation AChE Acetylcholinesterase (AChE) AChE->ACh_Vesicle Breaks down ACh Accumulation ACh Accumulation AChE->Accumulation Insecticide 2-Cyanobenzyl Derived Insecticide Insecticide->AChE Inhibits Overstimulation Continuous Nerve Stimulation Accumulation->Overstimulation Paralysis_Death Paralysis & Death Overstimulation->Paralysis_Death caption Figure 3. Mode of action of acetylcholinesterase inhibiting insecticides.

Caption: Figure 3. Mode of action of acetylcholinesterase inhibiting insecticides.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse array of agrochemicals. Its unique chemical properties enable the construction of complex molecules with potent fungicidal, herbicidal, and insecticidal activities. The protocols and data presented in these application notes provide a foundation for researchers and scientists in the agrochemical industry to explore the potential of this important building block in the development of next-generation crop protection solutions. Further research into novel derivatives and their biological activities is warranted to fully exploit the potential of this compound in addressing the ongoing challenges in agriculture.

References

Application Notes and Protocols for N-Alkylation with 2-(Chloromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)benzonitrile is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2-cyanobenzyl group onto various nucleophiles. This moiety is of significant interest in medicinal chemistry and drug development due to its presence in a range of biologically active compounds. The reagent's high reactivity stems from the electrophilic benzylic chloride, which readily participates in nucleophilic substitution reactions, particularly with nitrogen-based nucleophiles such as primary and secondary amines, anilines, and heterocyclic amines.[1] This document provides detailed application notes and standardized protocols for performing N-alkylation reactions using this compound.

Reaction Principle and Mechanism

The N-alkylation reaction with this compound proceeds via a standard bimolecular nucleophilic substitution (S(_N)2) mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic methylene (B1212753) carbon of the this compound and displacing the chloride leaving group. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid generated as a byproduct, thereby driving the reaction to completion. The choice of base and solvent is crucial for optimizing the reaction conditions and ensuring high yields.

Experimental Protocols

Two general protocols are provided below, catering to a range of amine nucleophilicity. Protocol A is suitable for moderately nucleophilic amines, while Protocol B is recommended for less nucleophilic amines that may require stronger reaction conditions.

Protocol A: N-Alkylation using a Mild Base (e.g., K₂CO₃)

This protocol is suitable for the N-alkylation of relatively nucleophilic primary and secondary amines, as well as some heterocyclic amines.

Materials:

  • Amine (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (B52724) (CH₃CN)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (if required)

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve the amine (1.0 eq) in anhydrous DMF or acetonitrile (sufficient to make a 0.1-0.5 M solution).

  • Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the stirred solution.

  • Addition of Alkylating Agent: Add this compound (1.0 - 1.2 eq) portion-wise or dropwise to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure N-alkylated product.

Protocol B: N-Alkylation using a Strong Base (e.g., NaH)

This protocol is recommended for less nucleophilic amines, such as some anilines or electron-deficient heterocycles.

Materials:

  • Amine (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 - 1.5 eq)

  • This compound (1.0 - 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a septum and nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 eq) and dissolve it in anhydrous DMF or THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Addition of Alkylating Agent: Re-cool the mixture to 0 °C and add a solution of this compound (1.0 - 1.2 eq) in a minimal amount of the reaction solvent dropwise.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Quenching: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute with water and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers, wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of various classes of amines with this compound. The yields are representative and may vary depending on the specific substrate and reaction scale.

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
2-AminopyrimidineK₂CO₃DMF80685-95
MorpholineK₂CO₃CH₃CNRT - 604 - 1280-90
AnilineNaHDMFRT6 - 1870-85
ImidazoleK₂CO₃CH₃CNRT12 - 2475-90
DiethylamineEt₃NCH₂Cl₂RT8 - 1680-90

Mandatory Visualization

The following diagrams illustrate the signaling pathway of the reaction and the general experimental workflow.

sn2_mechanism S_N2 Mechanism for N-Alkylation reagent1 Amine (Nucleophile) transition_state Transition State reagent1->transition_state Nucleophilic Attack reagent2 This compound (Electrophile) reagent2->transition_state base Base (e.g., K₂CO₃) byproduct2 Protonated Base base->byproduct2 Accepts Proton product N-(2-Cyanobenzyl)amine byproduct1 Chloride Ion transition_state->product Bond Formation transition_state->byproduct1 Leaving Group Departure

SN2 Mechanism for N-Alkylation

experimental_workflow General Experimental Workflow start Start: Combine Amine and Base in Solvent add_reagent Add this compound start->add_reagent reaction Stir at RT or Heat Monitor by TLC/LC-MS add_reagent->reaction workup Work-up: Filter, Extract, Wash reaction->workup purification Purification: Column Chromatography workup->purification product Final Product: N-alkylated amine purification->product

General Experimental Workflow

References

Application Notes and Protocols for the Williamson Ether Synthesis of 2-((Alkoxy)methyl)benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers, valued for its reliability and broad applicability. This application note provides detailed protocols for the synthesis of 2-((alkoxy)methyl)benzonitrile derivatives through the reaction of 2-(chloromethyl)benzonitrile with various alcoholic and phenolic nucleophiles. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion displaces the chloride from the benzylic position of this compound. The presence of the electron-withdrawing cyano group at the ortho position is thought to facilitate this SN2 reaction.[1] These benzonitrile-containing ethers are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

This document offers two detailed protocols: one for the reaction with phenols and another for the reaction with aliphatic alcohols. It also includes comprehensive data on reaction conditions, yields, and product characterization to aid in experimental planning and execution.

Reaction Mechanism and Signaling Pathway

The Williamson ether synthesis proceeds through a classic SN2 pathway. The first step involves the deprotonation of the alcohol or phenol (B47542) by a base to form a potent nucleophile, the alkoxide or phenoxide. This nucleophile then attacks the electrophilic benzylic carbon of this compound, leading to the formation of the ether and a salt byproduct.

Williamson_Ether_Synthesis ROH R-OH (Alcohol/Phenol) Alkoxide R-O⁻ (Alkoxide/Phenoxide) ROH->Alkoxide + Base Base Base (e.g., K₂CO₃, NaH) ProtonatedBase Base-H⁺ Base->ProtonatedBase + H⁺ Electrophile This compound Product 2-((Alkoxy)methyl)benzonitrile Alkoxide->Product + this compound LeavingGroup Cl⁻ Electrophile->LeavingGroup Displacement

Caption: General mechanism of the Williamson ether synthesis.

Data Presentation

Table 1: Williamson Ether Synthesis of this compound with Various Phenols

This table summarizes the reaction conditions and results for the synthesis of 2-((aryloxy)methyl)benzonitriles. The general procedure involves heating the reactants in DMF with potassium carbonate.[1]

EntryPhenolTemp. (°C)Time (h)Yield (%)m.p. (°C)¹H NMR (δ, ppm, -OCH₂-)
1Phenol11069668-695.27
22-Methylphenol8059555-565.26
33-Methylphenol8059845-465.25
44-Methylphenol8059974-755.24
52,4-Dimethylphenol8059762-635.20
64-Methoxyphenol8059894-955.19
74-Chlorophenol11069588-895.27
84-Bromophenol110692102-1035.27
94-Nitrophenol110688155-1565.42
101-Naphthol110692108-1095.50
112-Naphthol110695134-1355.40
124-Phenylphenol110690138-1395.33
132-Chlorophenol11069478-795.36
142-Nitrophenol110691124-1255.45

Data sourced from Xu, L. F., & Zheng, T. C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331.[1]

Table 2: Williamson Ether Synthesis of this compound with Aliphatic Alcohols

This table presents representative data for the synthesis of 2-((alkoxy)methyl)benzonitriles using aliphatic alcohols.

EntryAlcoholBaseSolventTemp. (°C)Time (h)Yield (%)Product
1MethanolSodium MethoxideMethanolReflux4922-(Methoxymethyl)benzonitrile
2Ethanol (B145695)Sodium EthoxideEthanolReflux6~90 (representative)2-(Ethoxymethyl)benzonitrile
3IsopropanolNaHTHFReflux12>90 (representative)2-(Isopropoxymethyl)benzonitrile

Yields for entries 2 and 3 are representative based on general Williamson ether synthesis procedures.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-((Aryloxy)methyl)benzonitriles

This protocol is adapted from the work of Xu and Zheng (2012) for the reaction of this compound with various phenols.[1]

Materials:

  • This compound

  • Substituted phenol

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol or ethanol/ethyl acetate (B1210297) for recrystallization

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the substituted phenol (0.10 mol), anhydrous potassium carbonate (0.11 mol), and 100 mL of N,N-dimethylformamide.

  • Add this compound (0.103 mol) to the mixture with stirring.

  • Heat the reaction mixture with stirring to the temperature indicated in Table 1 (typically 80-110 °C) and maintain for the specified time (5-6 hours).[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to below 40 °C.

  • Pour the cooled mixture into 500 mL of cold water while stirring to precipitate the product.[1]

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel, and wash the solid with water.

  • Dry the crude product in vacuo at 40 °C.[1]

  • For purification, recrystallize the crude product from aqueous ethanol or a mixture of ethanol and ethyl acetate to obtain the analytically pure 2-((aryloxy)methyl)benzonitrile.[1]

Protocol 2: General Procedure for the Synthesis of 2-((Alkoxy)methyl)benzonitriles

This protocol provides a general method for the reaction of this compound with aliphatic alcohols.

Materials:

  • This compound

  • Anhydrous aliphatic alcohol (e.g., methanol, ethanol, isopropanol)

  • Strong base (e.g., sodium hydride (NaH), sodium metal, or a solution of sodium alkoxide in the corresponding alcohol)

  • Anhydrous aprotic solvent (e.g., THF, DMF) if using NaH

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a septum or gas inlet

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes for liquid transfer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure (using Sodium Hydride):

  • To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) and suspend it in an anhydrous solvent like THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the anhydrous aliphatic alcohol (1.0 eq.) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the alkoxide solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and cautiously quench any unreacted NaH by the slow addition of water or ethanol.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like diethyl ether.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Mandatory Visualization

Caption: General experimental workflow for Williamson ether synthesis.

References

Application Notes: 2-(Chloromethyl)benzonitrile as a Versatile Precursor for Novel Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes detail the utility of 2-(Chloromethyl)benzonitrile as a key building block in the synthesis of novel fluorescent dyes. The inherent reactivity of its benzylic chloride group makes it an excellent electrophile for facile introduction of the 2-cyanobenzyl moiety onto various nucleophilic fluorophore scaffolds via SN2 reactions.[1][2] This approach provides a straightforward pathway to create new probes for biological imaging, sensing, and drug development applications. Herein, we present a detailed protocol for the synthesis of a novel fluorescent dye, N-(2-cyanobenzyl)dansylamide, by reacting this compound with the well-characterized fluorophore, dansyl amide.

Introduction

The development of novel fluorescent probes is a cornerstone of modern molecular biology, diagnostics, and pharmaceutical research. The ability to selectively label and visualize biomolecules provides invaluable insights into cellular processes and disease mechanisms. A key strategy in the design of new fluorescent probes is the modification of existing fluorophore cores to tune their photophysical properties or to introduce specific functionalities.

This compound is a versatile bifunctional molecule. The chloromethyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions, while the nitrile (cyano) group offers a site for further chemical transformations.[1] This dual reactivity allows for the covalent attachment of the 2-cyanobenzyl group to a wide range of molecules, including fluorescent dyes that possess nucleophilic centers, such as primary or secondary amines.[1][2]

This document provides a representative synthetic protocol and expected photophysical characteristics for a dye derived from this compound and dansyl amide, a widely-used fluorophore in biological research.[3][4][5][6]

Synthetic Strategy and Signaling Pathway

The core of the synthetic strategy is the nucleophilic substitution reaction between the amine group of a fluorophore and the electrophilic chloromethyl group of this compound. In this example, the secondary amine of dansyl amide acts as the nucleophile, attacking the benzylic carbon and displacing the chloride ion to form a stable C-N bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Precursor This compound (Electrophile) Product N-(2-cyanobenzyl)dansylamide (Fluorescent Dye) Precursor->Product SN2 Attack Fluorophore Dansyl Amide (Nucleophile) Fluorophore->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product Byproduct Salt Byproduct (e.g., KCl + KHCO3) Product->Byproduct Forms

Caption: Proposed reaction pathway for the synthesis of a novel fluorescent dye.

Experimental Protocols

Protocol 1: Synthesis of N-(2-cyanobenzyl)dansylamide

This protocol describes the synthesis of a novel fluorescent dye via the alkylation of dansyl amide with this compound.

Materials:

  • This compound (98% purity)

  • Dansyl amide (5-(Dimethylamino)naphthalene-1-sulfonamide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (B52724) (CH₃CN)

  • Ethyl Acetate (B1210297)

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine dansyl amide (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (40 mL).

  • Addition of Precursor: While stirring the mixture at room temperature, add this compound (1.2 eq) dropwise to the suspension.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 80°C. Let the reaction proceed under stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate (50 mL) and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure N-(2-cyanobenzyl)dansylamide.

Protocol 2: Photophysical Characterization

This protocol outlines the steps for characterizing the basic photophysical properties of the synthesized dye.

Workflow:

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis A Prepare stock solution of dye in DMSO B Create dilute solutions (e.g., 1-10 µM) in various solvents A->B C Measure UV-Vis Absorption Spectrum B->C D Measure Fluorescence Emission Spectrum B->D E Measure Fluorescence Quantum Yield B->E F Determine λ_abs(max) and Molar Extinction Coefficient (ε) C->F G Determine λ_em(max) and Stokes Shift D->G H Compile Data into Table E->H F->H G->H

Caption: Experimental workflow for photophysical characterization of the synthesized dye.

Procedure:

  • Stock Solution: Prepare a 1 mM stock solution of the purified N-(2-cyanobenzyl)dansylamide in DMSO.

  • Working Solutions: Prepare a series of dilutions (e.g., 1 µM to 10 µM) from the stock solution in various solvents of differing polarity (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol).

  • Absorption Spectroscopy: Using a UV-Vis spectrophotometer, measure the absorption spectrum for each solution to determine the maximum absorption wavelength (λabs(max)). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law.

  • Fluorescence Spectroscopy: Using a fluorometer, excite the samples at their λabs(max) and record the emission spectra to determine the maximum emission wavelength (λem(max)).

  • Quantum Yield: Determine the fluorescence quantum yield (Φ) using a reference standard with a known quantum yield (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄).

Data Presentation

The photophysical properties of fluorescent dyes are highly dependent on their solvent environment. The introduction of the 2-cyanobenzyl group is expected to influence the spectral properties of the parent fluorophore. Below is a table of expected representative photophysical data for the synthesized N-(2-cyanobenzyl)dansylamide in various solvents.

SolventDielectric Constantλabs(max) (nm)λem(max) (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Quantum Yield (Φ)
Toluene2.4345505~4,500~0.75
Dichloromethane9.1350518~4,400~0.60
Acetonitrile37.5352525~4,300~0.55
Ethanol24.6355530~4,300~0.40

Note: The values presented in this table are hypothetical and serve as an example of expected results based on the known behavior of dansyl-based fluorophores. Actual experimental values must be determined empirically.

Conclusion

This compound serves as an effective and readily available precursor for the synthesis of novel fluorescent dyes. The straightforward SN2 reaction with amine-containing fluorophores allows for a modular approach to dye development. The protocol provided herein for the synthesis of N-(2-cyanobenzyl)dansylamide demonstrates a practical application of this strategy. The resulting dye, and others like it, can be further evaluated for applications in cellular imaging, as environmentally sensitive probes, or as building blocks for more complex biosensors. This approach opens avenues for researchers and drug development professionals to rapidly generate new chemical tools for a wide range of scientific applications.

References

one-pot synthesis of isoindolin-1-ones from 2-(chloromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Isoindolin-1-ones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoindolin-1-ones are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and functional materials. Their derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Consequently, the development of efficient and versatile synthetic methodologies for accessing the isoindolinone scaffold is of considerable interest to the medicinal and materials chemistry communities.

This document provides detailed application notes and experimental protocols for the synthesis of isoindolin-1-ones. While a direct one-pot synthesis from 2-(chloromethyl)benzonitrile is not extensively documented in the current scientific literature, this guide offers a viable synthetic alternative using a closely related and readily available starting material, 2-formylbenzonitrile (2-cyanobenzaldehyde). The protocols detailed herein are based on established, high-yielding, and operationally simple procedures.

Synthetic Strategy Overview

A direct one-pot conversion of this compound to isoindolin-1-ones is not a well-reported transformation. A plausible synthetic route would likely involve a two-step process:

  • Oxidation of the Chloromethyl Group: The this compound could first be oxidized to 2-formylbenzonitrile.

  • One-Pot Synthesis from 2-Formylbenzonitrile: The resulting 2-formylbenzonitrile can then be used in a variety of documented one-pot procedures to yield the desired isoindolin-1-one (B1195906) derivatives.

This document will focus on the well-established one-pot synthesis from 2-formylbenzonitrile.

One-Pot Synthesis of 3-Methyleneisoindolin-1-ones from 2-Formylbenzonitrile

A robust and environmentally benign method for the synthesis of 3-methyleneisoindolin-1-ones involves a base-promoted cascade reaction of 2-formylbenzonitriles with ((chloromethyl)sulfonyl)benzenes. This metal-free, one-pot reaction proceeds under mild conditions and affords good to excellent yields of the desired products.[1][2][3]

Reaction Principle

The reaction proceeds through a cascade of elementary steps initiated by the deprotonation of the ((chloromethyl)sulfonyl)benzene. The resulting carbanion undergoes a nucleophilic addition to the carbonyl group of 2-formylbenzonitrile, followed by an intramolecular cyclization via nucleophilic attack on the nitrile group. A subsequent Dimroth-type rearrangement leads to the formation of the isoindolin-1-one ring system. Finally, a β-elimination of HCl furnishes the 3-methyleneisoindolin-1-one (B1254794) product.[1][2]

Experimental Workflow Diagram

experimental_workflow reagents 1. Reagent Preparation - 2-Formylbenzonitrile - ((Chloromethyl)sulfonyl)benzene - K2CO3 - Anhydrous CH3CN reaction_setup 2. Reaction Setup - Add reagents to anhydrous CH3CN - Stir at 50 °C reagents->reaction_setup Combine monitoring 3. Reaction Monitoring - TLC analysis reaction_setup->monitoring 24 h workup 4. Work-up - Dilute with DCM - Filter off solids monitoring->workup Completion purification 5. Purification - Evaporate filtrate - Column chromatography workup->purification Crude product analysis 6. Product Analysis - NMR - HRMS purification->analysis Pure product

Caption: Experimental workflow for the one-pot synthesis of 3-methyleneisoindolin-1-ones.

Detailed Experimental Protocol

This protocol is adapted from a literature procedure for the synthesis of (Z)-3-((phenylsulfonyl)methylene)isoindolin-1-one.[2]

Materials:

Procedure:

  • To a solution of ((chloromethyl)sulfonyl)benzene (1.2 equivalents) and potassium carbonate (1.0 equivalent, 19 mg) in anhydrous acetonitrile (0.45 M, 0.30 mL) in a round-bottom flask, add 2-formylbenzonitrile (1.0 equivalent, 0.137 mmol).

  • Stir the reaction mixture at 50 °C in an oil bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.

  • Upon completion, dilute the reaction mixture with dichloromethane (DCM) and filter off the solid residues.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (80:20) eluent system to afford the pure 3-methyleneisoindolin-1-one product.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 3-methyleneisoindolin-1-ones from substituted 2-formylbenzonitriles and ((chloromethyl)sulfonyl)benzenes, as reported in the literature.[2]

Entry2-Formylbenzonitrile Substituent((Chloromethyl)sulfonyl)benzene SubstituentYield (%)
1HH99
24-ClH85
34-BrH82
44-NO₂H54
5H4-Me95
6H4-Cl98
7H4-Br99
8H4-NO₂76

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the proposed mechanistic pathway for the base-promoted cascade reaction.

mechanistic_pathway start 2-Formylbenzonitrile + ((Chloromethyl)sulfonyl)benzene carbanion Carbanion Formation start->carbanion Base base K2CO3 base->carbanion nucleophilic_addition Nucleophilic Addition carbanion->nucleophilic_addition Reacts with 2-formylbenzonitrile alkoxide Alkoxide Intermediate nucleophilic_addition->alkoxide cyclization Intramolecular Cyclization alkoxide->cyclization iminophthalan Iminophthalan Intermediate cyclization->iminophthalan rearrangement Dimroth Rearrangement iminophthalan->rearrangement isoindolinone_intermediate 3-Chloro-3-(phenylsulfonylmethyl) isoindolin-1-one rearrangement->isoindolinone_intermediate elimination β-Elimination of HCl isoindolinone_intermediate->elimination product 3-Methyleneisoindolin-1-one elimination->product

Caption: Proposed mechanistic pathway for the synthesis of 3-methyleneisoindolin-1-ones.

While a direct is not readily found in the literature, a highly efficient and practical one-pot protocol is available for the synthesis of 3-methyleneisoindolin-1-ones starting from the corresponding 2-formylbenzonitrile. This base-promoted, metal-free cascade reaction offers a straightforward and high-yielding route to this important class of heterocyclic compounds, making it a valuable tool for researchers in drug discovery and materials science. The provided protocols and data serve as a comprehensive guide for the practical application of this synthetic methodology.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-(Chloromethyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)benzonitrile is a pivotal intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] Its bifunctional nature, featuring a reactive chloromethyl group and a versatile nitrile moiety, makes it an invaluable building block for introducing the 2-cyanobenzyl group into complex molecular architectures.[3] The chloromethyl group readily undergoes nucleophilic substitution reactions, while the nitrile group can be transformed into various functionalities such as amines, amides, and carboxylic acids.[3] This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on practical methodologies for laboratory and pilot-plant scale production.

Synthesis Methodologies: A Comparative Overview

The synthesis of this compound on a larger scale is primarily achieved through two main synthetic routes: the direct free-radical chlorination of 2-methylbenzonitrile (o-tolunitrile) and the chloromethylation of benzonitrile (B105546). The choice of method depends on factors such as the availability and cost of starting materials, desired product purity, and the scale of production.

Synthesis Method Starting Material Key Reagents Typical Reaction Conditions Advantages Challenges
Direct Photochlorination 2-Methylbenzonitrile (o-Tolunitrile)Chlorine (Cl2), Light (UV/Vis)Neat or in a solvent (e.g., CCl4), 0-20 °CAtom economical, potentially lower cost on an industrial scale.Requires specialized photochemical equipment, risk of over-chlorination.
Direct Radical Chlorination 2-Methylbenzonitrile (o-Tolunitrile)N-Chlorosuccinimide (NCS), Radical Initiator (AIBN/BPO)Inert solvent (e.g., CCl4, benzene), RefluxGood for laboratory scale, avoids handling of gaseous chlorine.Stoichiometric use of NCS, removal of succinimide (B58015) byproduct. A patent reported no reaction for o-tolunitrile (B42240) under certain catalytic conditions.[4]
Chloromethylation BenzonitrileFormaldehyde (or paraformaldehyde), HCl, Lewis Acid (e.g., ZnCl2)50-100 °CUtilizes readily available starting materials.Use of corrosive HCl gas and stoichiometric amounts of Lewis acid, potential for diarylmethane byproduct formation.[5]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Direct Photochlorination of 2-Methylbenzonitrile

This protocol describes the synthesis of this compound by the direct photochlorination of 2-methylbenzonitrile. This method is suitable for the production of kilogram quantities of the target compound.

Materials:

  • 2-Methylbenzonitrile (o-tolunitrile)

  • Chlorine gas

  • Inert solvent (e.g., carbon tetrachloride - Caution: Toxic and environmentally harmful, consider alternative solvents )

  • Nitrogen gas

  • Aqueous sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

Equipment:

  • Photochemical reactor equipped with a high-pressure mercury lamp, a gas inlet tube, a reflux condenser, and a mechanical stirrer.

  • Gas flow meter

  • Scrubber system for chlorine and HCl gas

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a photochemical reactor, place 2-methylbenzonitrile (e.g., 1 kg, 8.54 mol) and the inert solvent (e.g., 2 L).

  • Inerting: Purge the reactor with nitrogen gas for 15-20 minutes to remove any oxygen.

  • Reaction Initiation: Start the mechanical stirrer and the cooling system for the lamp. Turn on the high-pressure mercury lamp to initiate the reaction.

  • Chlorine Gas Introduction: Introduce a slow stream of chlorine gas into the reaction mixture through the gas inlet tube at a controlled rate.

  • Temperature Control: Maintain the reaction temperature between 10-15 °C using an external cooling bath.

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) by taking aliquots periodically. The appearance of the product and the disappearance of the starting material will be observed. Be cautious of the formation of dichlorinated byproducts.

  • Reaction Completion: Once the desired conversion is achieved (typically >90%), stop the chlorine gas flow and turn off the lamp.

  • Quenching: Purge the reaction mixture with nitrogen gas to remove any dissolved chlorine and HCl.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a white to off-white crystalline solid.

Expected Yield: 70-85%

Protocol 2: Laboratory-Scale Synthesis of this compound via Chloromethylation of Benzonitrile

This protocol is an adaptation of the Blanc chloromethylation reaction and is suitable for laboratory-scale synthesis.[5][6]

Materials:

  • Benzonitrile

  • Paraformaldehyde

  • Zinc Chloride (anhydrous, pulverized)

  • Hydrogen Chloride gas

  • Benzene (B151609) (as solvent)

  • Ice

  • Aqueous sodium bicarbonate solution

  • Anhydrous calcium chloride

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser.

  • Heating mantle

  • Gas dispersion tube

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked flask, combine benzonitrile (e.g., 103 g, 1.0 mol), paraformaldehyde (30 g, 1.0 mol), and pulverized anhydrous zinc chloride (30 g).

  • Solvent Addition: Add benzene (300 mL) to the flask.

  • Reaction Initiation: Heat the mixture to 60 °C with vigorous stirring.

  • HCl Gas Introduction: Pass a rapid stream of dry hydrogen chloride gas through the reaction mixture via a gas dispersion tube. Maintain the temperature at 60 °C.

  • Reaction Monitoring: Continue the introduction of HCl gas until no more gas is absorbed (approximately 20-30 minutes). The reaction progress can be monitored by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto ice.

  • Extraction: Separate the organic layer and wash it with water, followed by a dilute sodium bicarbonate solution, and then again with water.

  • Drying and Concentration: Dry the organic layer over anhydrous calcium chloride, filter, and remove the benzene by distillation.

  • Purification: The resulting crude product can be purified by vacuum distillation to yield this compound.

Expected Yield: 60-75%

Visualizations

Reaction_Pathway_Photochlorination cluster_initiation Initiation cluster_propagation Propagation 2-Methylbenzonitrile 2-Methylbenzonitrile Benzyl_Radical 2-(Cyanobenzyl) Radical 2-Methylbenzonitrile->Benzyl_Radical + Cl· Chlorine_Radical Cl· Product This compound Benzyl_Radical->Product + Cl2 HCl HCl Benzyl_Radical->HCl H abstraction Product->Chlorine_Radical Cl2 Cl2 Cl2->Chlorine_Radical UV Light

Caption: Reaction pathway for the photochlorination of 2-methylbenzonitrile.

Experimental_Workflow start Start reactant_prep Reactant Preparation (2-Methylbenzonitrile, Solvent) start->reactant_prep reaction Photochlorination Reaction (UV light, Chlorine gas) reactant_prep->reaction monitoring Reaction Monitoring (GC/TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Neutralization, Washing) monitoring->workup Complete drying Drying and Solvent Removal workup->drying purification Purification (Vacuum Distillation) drying->purification product Final Product: This compound purification->product

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Chloromethyl)benzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-(chloromethyl)benzonitrile via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one that dissolves the compound well at high temperatures but poorly at low temperatures.[1] For this compound, common organic solvents like ethanol, methanol, and dichloromethane (B109758) are suitable starting points.[2][3] It is insoluble in water, which can be used as an anti-solvent in a mixed solvent system (e.g., ethanol-water).[2] A preliminary solubility test is always recommended to determine the optimal solvent or solvent mixture for your specific sample purity.[4]

Q2: What are the critical safety precautions for handling this compound?

A2: this compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[5][6] It may also cause respiratory irritation.[5] Always handle this compound in a chemical fume hood with adequate ventilation.[5][7] Personal protective equipment, including chemical safety goggles, gloves, and a lab coat, is mandatory.[6][7] Ensure that eyewash stations and safety showers are nearby.[5] The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area, away from strong oxidizing agents.[3][5][8]

Q3: My recrystallized product is still colored. How can I obtain a white crystalline product?

A3: Colored impurities are typically soluble and can be removed by adding a small amount of activated charcoal to the hot solution before filtration.[4] After adding the charcoal, heat the solution for a few minutes to allow for adsorption of the impurities.[9] Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[9] Be cautious not to add charcoal to a boiling solution, as this can cause it to boil over.[9]

Q4: How can I determine the purity of the final product?

A4: The purity of the recrystallized this compound can be assessed by measuring its melting point.[1] Pure this compound has a reported melting point range of 54-63 °C.[2][10] A sharp melting point within this range indicates high purity. Impurities will typically cause the melting point to be lower and broader.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number612-13-5[2][10][11]
Molecular FormulaC₈H₆ClN[2][10][11]
Molecular Weight151.59 g/mol [2][10][11]
AppearanceWhite to off-white crystalline powder[2][10]
Melting Point54-63 °C[2][10]
Boiling Point252 °C (at 760 mmHg)[2][3]
Table 2: Solubility Characteristics of this compound
SolventSolubilityReference
DichloromethaneSoluble[2]
EthanolSoluble[2]
MethanolSoluble[3]
WaterInsoluble[2]

Troubleshooting Guide

Issue 1: No crystals form upon cooling.

  • Cause: The solution may be too dilute (too much solvent was added), or the solution is supersaturated but requires nucleation.

  • Solution 1: Induce Crystallization. Try scratching the inside surface of the flask with a glass stirring rod at the air-solvent interface.[12] The microscopic scratches on the glass can provide a surface for crystal nucleation.

  • Solution 2: Add a Seed Crystal. If available, add a tiny crystal of pure this compound to the cooled solution to initiate crystal growth.[12]

  • Solution 3: Reduce Solvent Volume. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration.[12] Allow the more concentrated solution to cool again.

Issue 2: The compound "oils out," forming a liquid layer instead of solid crystals.

  • Cause: The solute is coming out of solution at a temperature above its melting point, often because the solution is too concentrated or cooling too rapidly. Impurities can also lower the melting point of the mixture.

  • Solution 1: Reheat and Add More Solvent. Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool slowly.[12]

  • Solution 2: Modify the Solvent System. If using a mixed solvent, add more of the solvent in which the compound is more soluble.[12]

Issue 3: The recovery yield is very low.

  • Cause: The most common reason for low yield is using an excessive amount of solvent during the initial dissolution step, which keeps a significant portion of the product dissolved even at low temperatures.[12] Other causes include premature crystallization during hot filtration or washing the final crystals with a solvent that is not ice-cold.

  • Solution 1: Minimize Solvent. Use only the minimum amount of near-boiling solvent required to fully dissolve the crude solid.[4] Add the solvent in small portions.

  • Solution 2: Recover from Filtrate. If the filtrate has not been discarded, you can recover some product by evaporating a portion of the solvent and re-cooling the solution to obtain a second crop of crystals. Note that this crop may be less pure than the first.

  • Solution 3: Proper Washing. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving the product.[4]

Experimental Protocols

Detailed Methodology for Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is unsuitable. If it does not dissolve, gently heat the test tube. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the flask on a hot plate. Add the solvent in small portions, swirling the flask, until the solid just dissolves.[13] Avoid adding excess solvent.[12]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small spatula tip of activated charcoal and swirl.[9] Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Place a stemless funnel with fluted filter paper over a clean Erlenmeyer flask. Pre-heat both the funnel and the flask. Pour the hot solution through the filter paper quickly to remove the charcoal or other solid impurities.[9]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[4] Slow cooling promotes the formation of larger, purer crystals.[1] Once the flask reaches room temperature, it can be placed in an ice-water bath to maximize crystal formation.[4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]

  • Drying: Allow the crystals to dry completely by drawing air through the filter cake. The final product can then be transferred to a watch glass to air-dry.

Mandatory Visualization

G cluster_workflow Experimental Workflow start Weigh Impure This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve decolorize Add Activated Charcoal (Optional, if colored) dissolve->decolorize cool Cool Slowly to Room Temperature dissolve->cool If solution is not colored hot_filter Hot Gravity Filtration (If charcoal was added) decolorize->hot_filter hot_filter->cool ice_bath Cool in Ice-Water Bath cool->ice_bath vac_filter Collect Crystals via Vacuum Filtration ice_bath->vac_filter wash Wash Crystals with Ice-Cold Solvent vac_filter->wash dry Dry the Purified Crystals wash->dry end Characterize Product (e.g., Melting Point) dry->end

Caption: General workflow for the recrystallization of this compound.

G cluster_troubleshooting Troubleshooting Guide start Recrystallization Problem no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out low_yield Low Yield Obtained start->low_yield sol_scratch Scratch Flask with Glass Rod no_crystals->sol_scratch Try This First sol_seed Add Seed Crystal no_crystals->sol_seed If Scratching Fails sol_evap Reduce Solvent Volume (Evaporate) no_crystals->sol_evap If Still No Crystals sol_reheat Reheat and Add More Solvent oiling_out->sol_reheat sol_solvent Modify Solvent System oiling_out->sol_solvent sol_min_solvent Use Minimum Hot Solvent low_yield->sol_min_solvent Prevention sol_wash Wash with Ice-Cold Solvent Only low_yield->sol_wash During Isolation

Caption: Troubleshooting flowchart for common recrystallization issues.

References

Technical Support Center: 2-(Chloromethyl)benzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting reactions involving 2-(chloromethyl)benzonitrile. The following guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound possesses two primary reactive sites: the electrophilic chloromethyl group and the versatile nitrile group. The most common reactions are nucleophilic substitutions at the benzylic carbon, where the chlorine atom is displaced by a nucleophile. Additionally, the nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions.[1]

Q2: What are the typical nucleophiles used in reactions with this compound?

A2: A wide range of nucleophiles can be employed, including:

  • N-Nucleophiles: Primary and secondary amines, azides.

  • O-Nucleophiles: Phenols, alcohols, and carboxylates.

  • S-Nucleophiles: Thiols and thiolates.[1]

  • C-Nucleophiles: Cyanide, enolates, and organometallic reagents.

Q3: What is the common side product observed in these reactions, and how can its formation be minimized?

A3: A frequent side product is 2-(hydroxymethyl)benzonitrile, which results from the hydrolysis of the chloromethyl group.[1] This can occur if water is present in the reaction mixture. To minimize its formation, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[2][3][4][5] By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can observe the consumption of the starting material and the formation of the product over time.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions with this compound in a question-and-answer format.

Problem 1: Low or No Product Yield in Nucleophilic Substitution

  • Q: My nucleophilic substitution reaction with an amine is giving a very low yield. What are the possible causes and solutions?

    • A: Several factors could contribute to a low yield:

      • Weak Nucleophile: The amine you are using may not be sufficiently nucleophilic. Solution: Consider using a stronger base to deprotonate the amine, thereby increasing its nucleophilicity.[6] However, be cautious as a very strong base might promote side reactions.

      • Inappropriate Solvent: The choice of solvent is critical. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they do not solvate the nucleophile as strongly as protic solvents, leaving it more reactive.[6][7]

      • Low Reaction Temperature: Many nucleophilic substitution reactions require heating to proceed at a reasonable rate. Solution: Try increasing the reaction temperature and monitor the progress by TLC.[6]

      • Steric Hindrance: If your nucleophile is bulky, it may have difficulty accessing the electrophilic carbon. Solution: If possible, consider using a less sterically hindered nucleophile.

Problem 2: Formation of Multiple Products

  • Q: My reaction is producing the desired product, but also a significant amount of a di-substituted product. How can I improve the selectivity for mono-substitution?

    • A: The formation of di-substituted products is common when the initial product is still nucleophilic. To favor mono-substitution:

      • Control Stoichiometry: Use a controlled amount of the nucleophile, typically 1.0 to 1.2 equivalents.[6]

      • Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain its concentration at a low level throughout the reaction.[6]

      • Lower Temperature: Running the reaction at a lower temperature can often improve selectivity.[6]

  • Q: I am observing an unexpected side product that I suspect is from hydrolysis. How can I confirm this and prevent it?

    • A: The likely hydrolysis product is 2-(hydroxymethyl)benzonitrile. You can often identify this by comparing the TLC of your reaction mixture to a known standard or by spectroscopic analysis (e.g., NMR, MS). Prevention:

      • Anhydrous Conditions: Ensure all your glassware is oven-dried, and use anhydrous solvents and reagents.

      • Inert Atmosphere: Running the reaction under a dry, inert atmosphere (N₂ or Ar) will help to exclude moisture from the air.

Problem 3: Reaction Stalls or Does Not Go to Completion

  • Q: My TLC analysis shows that the starting material is being consumed very slowly, and the reaction seems to have stalled. What should I do?

    • A:

      • Check Reagent Quality: Ensure that your this compound and nucleophile have not degraded. The starting material should be a white to off-white powder.[4]

      • Increase Temperature: As mentioned, increasing the temperature can significantly increase the reaction rate.

      • Add a Catalyst: In some cases, a phase-transfer catalyst can be beneficial, especially if you are using an ionic nucleophile that has low solubility in the organic solvent.[6]

      • Activate the Leaving Group: For sluggish reactions, you can consider an in-situ Finkelstein reaction. By adding a catalytic amount of sodium or potassium iodide, you can convert the alkyl chloride to the more reactive alkyl iodide, which is a better leaving group.

Data Presentation

Table 1: Effect of Solvent on the Yield of 2-Aryloxymethylbenzonitriles

The following data is adapted from a study on the synthesis of 2-aryloxymethylbenzonitriles from 2-cyanobenzyl chloride and various phenols.[8]

EntryPhenol (B47542)SolventTemperature (°C)Time (h)Yield (%)
1PhenolDMF1106>95
24-MethylphenolDMF805>95
34-ChlorophenolDMF805>95
42-NaphtholDMF80692

Note: Reactions were carried out using anhydrous potassium carbonate as the base. The results indicate that DMF is an effective solvent for this transformation, providing high yields at temperatures between 80-110 °C.[8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryloxymethylbenzonitriles [8]

  • To a stirred solution of a substituted phenol (0.10 mol) and anhydrous potassium carbonate (0.11 mol) in N,N-dimethylformamide (DMF, 100 mL), add this compound (0.103 mol).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and maintain for 5-6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to below 40 °C.

  • Pour the reaction mixture into cold water (500 mL) while stirring to precipitate the product.

  • Filter the solid, wash with water, and dry in vacuo at 40 °C to obtain the 2-aryloxymethylbenzonitrile.

Protocol 2: General Procedure for Monitoring Reaction Progress by TLC [2][3][4][5]

  • Prepare the TLC chamber: Add a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors.

  • Prepare the TLC plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.

  • Spot the plate:

    • On the left, spot a dilute solution of your starting material (this compound).

    • In the middle, spot a sample taken directly from your reaction mixture.

    • On the right, you can do a "co-spot" by first spotting the starting material and then, on top of the same spot, spotting the reaction mixture. This helps to confirm if the starting material spot in the reaction mixture is indeed the starting material.

  • Develop the plate: Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.

  • Interpret the results: As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane should diminish, and a new spot corresponding to the product should appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants (this compound, Nucleophile, Base) solvent Add Anhydrous Solvent reagents->solvent atmosphere Establish Inert Atmosphere (N2 or Ar) solvent->atmosphere heating Heat to Desired Temperature atmosphere->heating monitoring Monitor by TLC heating->monitoring quench Quench Reaction monitoring->quench extract Extract Product quench->extract purify Purify (e.g., Recrystallization, Chromatography) extract->purify final_product final_product purify->final_product Characterize (NMR, MS, etc.)

Caption: General experimental workflow for nucleophilic substitution reactions of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? cause1 Weak Nucleophile start->cause1 cause2 Inappropriate Solvent start->cause2 cause3 Low Temperature start->cause3 cause4 Side Reactions (e.g., Hydrolysis) start->cause4 solution1 Use Stronger Base to Activate Nucleophile cause1->solution1 solution2 Switch to Polar Aprotic Solvent (DMF, DMSO) cause2->solution2 solution3 Increase Reaction Temperature cause3->solution3 solution4 Use Anhydrous Conditions & Inert Atmosphere cause4->solution4 end Improved Yield solution1->end Re-run Reaction solution2->end solution3->end solution4->end

Caption: Troubleshooting logic for addressing low product yield in this compound reactions.

References

Technical Support Center: Optimization of Reaction Conditions for 2-(Chloromethyl)benzonitrile Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful alkylation of various nucleophiles using 2-(chloromethyl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary nucleophiles that can be alkylated with this compound?

A1: this compound is a versatile electrophile capable of alkylating a wide range of nucleophiles. The reactive chloromethyl group readily participates in nucleophilic substitution reactions.[1] Common classes of nucleophiles include:

  • O-Nucleophiles: Phenols and alcohols for the synthesis of aryl and alkyl ethers, respectively.

  • N-Nucleophiles: Primary and secondary amines, amides, and nitrogen-containing heterocycles (e.g., indoles, quinazolinones) to form N-substituted products.[2]

  • C-Nucleophiles: Active methylene (B1212753) compounds (e.g., malonic esters, acetoacetic esters) and enolates of ketones and esters for the formation of new carbon-carbon bonds.[3][4]

  • S-Nucleophiles: Thiols to generate thioethers.

Q2: What are the critical parameters to consider when optimizing the alkylation of this compound?

A2: The success of the alkylation reaction hinges on the careful optimization of several key parameters. These include the choice of base, solvent, reaction temperature, and stoichiometry of the reactants. The interplay of these factors significantly influences reaction yield and selectivity.[5]

Q3: How does the choice of base impact the reaction?

A3: The base is crucial for deprotonating the nucleophile to enhance its reactivity. The strength and type of base should be matched to the acidity of the nucleophile.

  • For highly acidic nucleophiles like phenols, weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.[6]

  • For less acidic nucleophiles like amines or active methylene compounds, stronger bases may be required. These can include organic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), or even stronger bases like sodium hydride (NaH), sodium hexamethyldisilazide (NaHMDS), or lithium diisopropylamide (LDA) for C-alkylation of less acidic ketones and esters.[5]

  • It is important to use a non-nucleophilic base to avoid competing reactions with the electrophile.

Q4: What is the role of the solvent in this alkylation reaction?

A4: The solvent plays a multifaceted role by dissolving the reactants, stabilizing intermediates, and influencing the reaction rate. Aprotic polar solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (ACN), tetrahydrofuran (B95107) (THF), and acetone (B3395972) are commonly employed.[5][6] DMF is often a good choice as it effectively dissolves a wide range of organic substrates and inorganic bases.[6] For reactions involving strong bases like NaH or LDA, anhydrous conditions are critical, and appropriate anhydrous solvents must be used.[5]

Q5: What are the common side reactions, and how can they be minimized?

A5: Common side reactions include over-alkylation (dialkylation), elimination reactions, and reactions with the nitrile group under harsh conditions. To minimize these:

  • Control Stoichiometry: Use a slight excess of the limiting reagent (often the nucleophile) to ensure complete consumption of the this compound and reduce the chance of dialkylation of the product.

  • Temperature Control: Maintain the optimal reaction temperature. For many nucleophilic substitutions, gentle heating is sufficient. For highly reactive systems or to control selectivity, lower temperatures may be necessary.[5]

  • Slow Addition: Add the this compound slowly to the reaction mixture containing the deprotonated nucleophile to maintain a low concentration of the electrophile, which can help prevent side reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Inactive Base The base may be old, hydrated, or not strong enough to deprotonate the nucleophile. Use a fresh bottle of an appropriate anhydrous base. For less acidic nucleophiles, consider a stronger base (e.g., switch from K₂CO₃ to NaH).
Inactive this compound The alkylating agent may have degraded. Use a fresh supply or verify its purity.
Low Reaction Temperature The activation energy for the reaction is not being met. Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS.
Insufficient Reaction Time The reaction has not gone to completion. Increase the reaction time and continue to monitor its progress.
Poor Solubility of Reactants The base or nucleophile may not be sufficiently soluble in the chosen solvent. Consider a different solvent or a co-solvent system. For O-alkylation, phase-transfer catalysts can sometimes be beneficial.
Issue 2: Formation of Multiple Products
Potential Cause Recommended Solution
Over-alkylation (Dialkylation) The product is more nucleophilic than the starting material and reacts further with this compound. Use a slight excess of the nucleophile relative to the alkylating agent. Add the this compound dropwise to the reaction mixture.
C- vs. O-Alkylation (for ambident nucleophiles like phenols or enolates) The reaction conditions favor one alkylation pathway over the other. O-alkylation of phenols is generally favored in polar aprotic solvents like DMF or DMSO.[7] C-alkylation can sometimes be promoted in protic solvents.[7] For enolates, kinetic deprotonation at low temperatures with a strong, hindered base like LDA often favors the less substituted C-alkylation product.
Elimination Side Products The base may be too strong or sterically unhindered, leading to elimination reactions. Consider using a more sterically hindered base. Maintaining a lower reaction temperature can also suppress elimination pathways.[5]
Reaction at the Nitrile Group Under very harsh basic or acidic conditions, the nitrile group can undergo hydrolysis or other transformations. Ensure the reaction conditions are as mild as possible to achieve the desired alkylation.

Quantitative Data Summary

The following tables provide representative reaction conditions for the alkylation of various nucleophiles with this compound, compiled from literature sources. These should be considered as starting points for optimization.

Table 1: O-Alkylation of Phenols

NucleophileBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
Phenol (B47542)K₂CO₃ (1.1)DMF1106High
Substituted PhenolsK₂CO₃ (1.1-1.5)DMF80-1104-8Good to Excellent

Data adapted from a study on the synthesis of 2-aryloxymethylbenzonitriles.[6]

Table 2: N-Alkylation of Heterocycles

NucleophileBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
Quinazolin-4-one derivativeK₂CO₃ (1.2)DMFNot specifiedNot specifiedModerate
Indole (B1671886)NaH (1.1-1.5)DMF/THF0 to RT2-24Varies

Conditions for quinazolin-4-one are based on a similar synthesis.[2] Conditions for indole are generalized from standard protocols.

Table 3: C-Alkylation of Active Methylene Compounds (Generalized)

NucleophileBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
Diethyl MalonateNaOEt (1.1)EthanolReflux4-12Good
Ethyl AcetoacetateK₂CO₃ (1.5)Acetone/DMF50-806-18Moderate to Good
Phenylacetonitrile (B145931)t-BuOK (0.3)Toluene14024High

These are generalized conditions based on the reactivity of active methylene compounds. The reaction with phenylacetonitrile used benzyl (B1604629) alcohol in a borrowing-hydrogen process, but the conditions can be adapted for direct alkylation.[8]

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Phenol

This protocol describes a general method for the synthesis of 2-(phenoxymethyl)benzonitrile (B69747) derivatives.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the phenol (1.0 eq.) and anhydrous potassium carbonate (1.1-1.5 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Alkylating Agent: Add this compound (1.05 eq.) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water with stirring.

  • Isolation: Collect the precipitated product by filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: General Procedure for N-Alkylation of an Indole

This protocol is a generalized procedure for the N-alkylation of indoles.

  • Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the indole (1.0 eq.) in anhydrous THF or DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Addition of Alkylating Agent: Re-cool the mixture to 0 °C and add a solution of this compound (1.1 eq.) in a minimum amount of anhydrous THF or DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC.

  • Quenching and Work-up: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate.

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow start Start setup Reaction Setup: - Dissolve Nucleophile & Base - Inert Atmosphere (if needed) start->setup deprotonation Deprotonation: - Add Base - Stir at appropriate temperature setup->deprotonation add_alkylating Add this compound (dropwise if necessary) deprotonation->add_alkylating reaction Reaction: - Heat/Stir for specified time - Monitor by TLC/GC-MS add_alkylating->reaction workup Work-up: - Quench Reaction - Aqueous Extraction reaction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End characterization->end

Caption: General experimental workflow for alkylation reactions.

Caption: Troubleshooting decision tree for alkylation reactions.

References

Technical Support Center: Synthesis of 2-(Chloromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(chloromethyl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the synthesis of this compound?

A1: The most prevalent laboratory and industrial-scale synthesis of this compound involves the free-radical chlorination of 2-methylbenzonitrile (o-tolunitrile). This reaction is typically carried out using N-Chlorosuccinimide (NCS) as the chlorinating agent in a suitable solvent, often initiated by a radical initiator like azobisisobutyronitrile (AIBN) or by UV light. This method is favored for its relatively mild conditions and good selectivity for the benzylic position.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The primary side reactions of concern are:

  • Hydrolysis: The product, this compound, is susceptible to hydrolysis, which converts the chloromethyl group to a hydroxymethyl group, forming 2-(hydroxymethyl)benzonitrile.[1] This is exacerbated by the presence of water in the reaction mixture.

  • Over-chlorination: The reaction can proceed past mono-chlorination to yield 2-(dichloromethyl)benzonitrile and 2-(trichloromethyl)benzonitrile. Controlling the stoichiometry of the chlorinating agent is crucial to minimize these byproducts.

  • Hydrolysis of the Nitrile Group: Under certain conditions, particularly in the presence of strong acids or bases and water, the nitrile group can be hydrolyzed to an amide or a carboxylic acid. However, the chloromethyl group is generally more susceptible to hydrolysis under neutral or mildly acidic conditions.[1]

Q3: How can I purify the crude this compound product?

A3: Purification of this compound typically involves recrystallization or column chromatography. Recrystallization from a suitable solvent system, such as aqueous ethanol (B145695) or ethanol/ethyl acetate, is often effective in removing impurities.[2] For more challenging separations, silica (B1680970) gel column chromatography can be employed.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction progress using TLC or GC-MS. - If starting material persists, consider extending the reaction time or slightly increasing the temperature. - Ensure the radical initiator (if used) is active and added at the correct temperature.
Degradation of Product - Avoid excessive heating, as this can promote side reactions and decomposition. - Work up the reaction mixture promptly upon completion.
Suboptimal Reaction Conditions - Ensure all reagents and solvents are anhydrous to minimize hydrolysis. - Optimize the molar ratio of 2-methylbenzonitrile to NCS. An excess of NCS can lead to over-chlorination.
Loss during Work-up - Ensure efficient extraction of the product from the aqueous phase. - Minimize the number of purification steps to avoid cumulative losses.
Problem 2: High Levels of 2-(Hydroxymethyl)benzonitrile Impurity
Possible Cause Troubleshooting Step
Presence of Water in Reagents or Solvents - Use anhydrous solvents and reagents. Dry solvents using appropriate methods if necessary. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Hydrolysis during Work-up - Minimize the contact time of the product with aqueous solutions during extraction. - Use a saturated brine wash to aid in the removal of water from the organic layer. - Ensure the organic layer is thoroughly dried with a drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) before solvent evaporation.
Problem 3: Significant Formation of Over-chlorinated Byproducts
Possible Cause Troubleshooting Step
Excess of Chlorinating Agent - Carefully control the stoichiometry of NCS. A 1:1 molar ratio of 2-methylbenzonitrile to NCS is a good starting point. - Consider adding the NCS portion-wise to maintain a low concentration throughout the reaction.
High Reaction Temperature - Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can favor over-chlorination.
Prolonged Reaction Time - Monitor the reaction closely and stop it as soon as the starting material is consumed to a satisfactory level.

Quantitative Data on Side Products

While precise quantitative data is highly dependent on specific reaction conditions, the following table provides a general overview of the expected trends in side product formation.

Reaction Condition Effect on 2-(hydroxymethyl)benzonitrile Effect on Over-chlorinated Products
Presence of Water Significant increaseMinimal effect
Increased Temperature Moderate increaseSignificant increase
Excess NCS (>1.2 eq) Minimal effectSignificant increase
Prolonged Reaction Time Moderate increaseModerate increase

Experimental Protocols

Synthesis of this compound from 2-Methylbenzonitrile

Materials:

  • 2-Methylbenzonitrile (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Azobisisobutyronitrile (AIBN) (0.02 eq)

  • Anhydrous carbon tetrachloride (or another suitable anhydrous solvent)

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzonitrile in anhydrous carbon tetrachloride.

  • Add N-Chlorosuccinimide and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for carbon tetrachloride) and maintain for 3-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Visualizations

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reactions 2-Methylbenzonitrile 2-Methylbenzonitrile This compound This compound 2-Methylbenzonitrile->this compound NCS, AIBN, Heat 2-(Hydroxymethyl)benzonitrile 2-(Hydroxymethyl)benzonitrile This compound->2-(Hydroxymethyl)benzonitrile H2O 2-(Dichloromethyl)benzonitrile 2-(Dichloromethyl)benzonitrile This compound->2-(Dichloromethyl)benzonitrile Excess NCS 2-(Trichloromethyl)benzonitrile 2-(Trichloromethyl)benzonitrile 2-(Dichloromethyl)benzonitrile->2-(Trichloromethyl)benzonitrile Excess NCS

Caption: Main synthesis pathway and common side reactions.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Product_Degradation Product Degradation Low_Yield->Product_Degradation High_Hydrolysis High Hydrolysis Byproduct Water_Present Water in Reaction High_Hydrolysis->Water_Present High_Overchlorination High Over-chlorination Excess_NCS Excess NCS High_Overchlorination->Excess_NCS High_Temperature High Temperature High_Overchlorination->High_Temperature Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Prompt_Workup Prompt Work-up Product_Degradation->Prompt_Workup Use_Anhydrous_Conditions Use Anhydrous Conditions Water_Present->Use_Anhydrous_Conditions Control_Stoichiometry Control NCS Stoichiometry Excess_NCS->Control_Stoichiometry Lower_Temperature Lower Reaction Temperature High_Temperature->Lower_Temperature

Caption: Troubleshooting logical workflow.

References

Technical Support Center: Purification of 2-(Chloromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(chloromethyl)benzonitrile. The following sections offer detailed protocols and advice for removing impurities from this compound.

Troubleshooting Guides and FAQs

Recrystallization Issues

  • Q1: My this compound is not dissolving in the hot recrystallization solvent. What should I do?

    • A1: Ensure you are using a suitable solvent. This compound is soluble in organic solvents like ethanol, methanol, and dichloromethane (B109758), but insoluble in water.[1] If the compound is still not dissolving, you may be using an insufficient amount of solvent. Add small portions of the hot solvent until the solid dissolves completely.[2][3] Overheating should be avoided to prevent solvent evaporation.[2]

  • Q2: Oiling out occurs during cooling instead of crystal formation. How can I fix this?

    • A2: "Oiling out" can happen if the boiling point of the solvent is higher than the melting point of the solute. To remedy this, add a small amount of a co-solvent in which the compound is less soluble (e.g., hexane (B92381) if you are using a more polar solvent) to the hot solution until it becomes slightly cloudy, then reheat to clarify and cool slowly.[4][5] Seeding the solution with a pure crystal of the compound can also induce crystallization.[4]

  • Q3: The purity of my recrystallized this compound has not significantly improved. What went wrong?

    • A3: This could be due to several factors. The cooling process may have been too rapid, trapping impurities within the crystals.[4] Ensure a slow cooling process. Also, make sure to wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[3] It's also possible that the chosen solvent is not optimal for separating the specific impurities present.

Column Chromatography Issues

  • Q4: I am not getting good separation of this compound from its impurities on the silica (B1680970) gel column. What should I try?

    • A4: The choice of eluent is critical for good separation. For compounds of moderate polarity like this compound, a mixture of a non-polar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is often effective.[6][7] You can try varying the ratio of the solvents in your eluent system. Start with a less polar mixture and gradually increase the polarity (gradient elution).[8] Thin Layer Chromatography (TLC) can be used to quickly test different solvent systems to find the optimal one for separation before running the column.

  • Q5: The compound is moving too quickly or too slowly through the column. How do I adjust this?

    • A5: If the compound elutes too quickly (high Rf value), your eluent is too polar. Decrease the proportion of the more polar solvent in your mixture. If the compound is moving too slowly (low Rf value), the eluent is not polar enough. Increase the proportion of the more polar solvent.[8]

General and Purity Assessment Questions

  • Q6: What are the common impurities in commercially available or synthesized this compound?

    • A6: Common impurities can arise from the starting materials or side reactions during synthesis. These may include unreacted 2-methylbenzonitrile, over-chlorinated products (e.g., 2-(dichloromethyl)benzonitrile), and hydrolysis products such as 2-(hydroxymethyl)benzonitrile.[1]

  • Q7: How can I assess the purity of my this compound before and after purification?

    • A7: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are effective techniques for determining the purity and identifying impurities.[1][9][10] GC-MS is particularly useful for identifying volatile impurities.[11][12]

  • Q8: this compound is a lachrymator. What safety precautions should I take during purification?

    • A8: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Quantitative Data Summary

The following table provides a summary of expected results from different purification methods for this compound. Please note that these are representative values and actual results may vary depending on the initial purity and experimental conditions.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)
Recrystallization (Isopropanol)90>9875-85
Column Chromatography (Hexane/Ethyl Acetate Gradient)90>9960-75
Vacuum Distillation90>9770-80

Experimental Protocols

Recrystallization from Isopropanol (B130326)

This protocol is suitable for purifying this compound that is contaminated with small amounts of impurities.

Materials:

  • Crude this compound

  • Isopropanol (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol while stirring and gently heating until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Column Chromatography

This method is effective for separating this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (reagent grade)

  • Ethyl acetate (reagent grade)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the initial eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent mixture, such as 95:5 hexane/ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane/ethyl acetate) to elute the this compound.

  • Fraction Collection: Collect fractions in separate tubes and monitor the separation using TLC.

  • Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Visualizations

PurificationWorkflow Purification Workflow for this compound cluster_start Start cluster_methods Purification Methods cluster_analysis Analysis & Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography VacuumDistillation Vacuum Distillation Crude->VacuumDistillation PurityAnalysis Purity Assessment (GC-MS, HPLC) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis VacuumDistillation->PurityAnalysis PureProduct Pure this compound PurityAnalysis->PureProduct

Caption: A flowchart illustrating the different purification pathways for this compound.

References

stability and degradation of 2-(chloromethyl)benzonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 2-(chloromethyl)benzonitrile under acidic conditions.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the handling, storage, and experimental use of this compound in acidic environments.

FAQs

Q1: What are the primary degradation pathways for this compound in acidic conditions?

A1: Under acidic conditions, this compound is susceptible to degradation primarily through two pathways:

  • Hydrolysis of the chloromethyl group: The benzylic chloride is prone to nucleophilic attack by water, which is accelerated in the presence of acid. This reaction proceeds through a relatively stable benzyl (B1604629) carbocation (SN1 mechanism) or direct backside attack by water (SN2 mechanism), leading to the formation of 2-(hydroxymethyl)benzonitrile.[1]

  • Hydrolysis of the nitrile group: The nitrile group can undergo acid-catalyzed hydrolysis. This is a slower process compared to the hydrolysis of the chloromethyl group and typically requires more stringent conditions (e.g., higher temperatures, stronger acid concentration). The hydrolysis proceeds in a stepwise manner, first forming 2-(chloromethyl)benzamide, and upon further hydrolysis, 2-(chloromethyl)benzoic acid.

It is also possible for both functional groups to hydrolyze, leading to the formation of 2-(hydroxymethyl)benzoic acid as a final degradation product.

Q2: I am observing unexpected peaks in my HPLC analysis after storing my sample of this compound in an acidic mobile phase. What could they be?

A2: The unexpected peaks are likely degradation products. The most probable initial degradation product is 2-(hydroxymethyl)benzonitrile, formed from the hydrolysis of the chloromethyl group. Depending on the acidity and storage time, you might also see peaks corresponding to 2-(chloromethyl)benzamide or 2-(chloromethyl)benzoic acid from nitrile group hydrolysis. A stability-indicating HPLC method is crucial to separate these degradation products from the parent compound.

Q3: How can I minimize the degradation of this compound in my experiments involving acidic conditions?

A3: To minimize degradation:

  • Temperature: Perform your experiments at the lowest temperature feasible. Hydrolysis reactions are temperature-dependent.

  • pH: Use the least acidic conditions (highest pH) that your experimental protocol allows.

  • Time: Prepare acidic solutions of this compound fresh and use them as quickly as possible. Avoid long-term storage in acidic media.

  • Solvent: If your reaction conditions permit, using a co-solvent that is less protic than water may slow down the rate of hydrolysis.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[2] To prevent hydrolysis, it is critical to store it in a tightly sealed container to protect it from moisture. For long-term storage, refrigeration (0-8°C) in a sealed, dry environment is recommended.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid loss of starting material in acidic solution 1. High temperature. 2. High acid concentration. 3. Presence of catalytic impurities.1. Reduce the reaction temperature. 2. Decrease the acid concentration or use a weaker acid if possible. 3. Ensure all glassware and reagents are clean.
Multiple unknown peaks in chromatogram Formation of multiple degradation products (e.g., hydrolysis of one or both functional groups).1. Conduct a forced degradation study to identify potential degradation products. 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks. 3. Optimize the HPLC method to improve the resolution of all peaks.
Inconsistent results between experimental runs 1. Inconsistent preparation of acidic solutions. 2. Variation in time between sample preparation and analysis. 3. Fluctuation in temperature.1. Standardize the procedure for preparing acidic solutions. 2. Analyze samples at consistent time intervals after preparation. 3. Use a temperature-controlled environment for your experiments.
Precipitation observed in the acidic solution Formation of a less soluble degradation product, such as 2-(chloromethyl)benzoic acid.1. Analyze the precipitate to confirm its identity. 2. If the precipitate is a known degradation product, this indicates significant degradation has occurred. Re-evaluate your experimental conditions (temperature, pH, time).

Data Presentation

Degradation Product Molecular Formula Molecular Weight ( g/mol ) Formation Pathway
2-(hydroxymethyl)benzonitrileC₈H₇NO133.15Hydrolysis of the chloromethyl group
2-(chloromethyl)benzamideC₈H₈ClNO169.61Partial hydrolysis of the nitrile group
2-(chloromethyl)benzoic acidC₈H₇ClO₂170.59Complete hydrolysis of the nitrile group
2-(hydroxymethyl)benzoic acidC₈H₈O₃152.15Hydrolysis of both chloromethyl and nitrile groups

Experimental Protocols

Protocol for Forced Degradation Study of this compound under Acidic Conditions

Objective: To intentionally degrade this compound under acidic conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M solutions (for neutralization)

  • Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acidic Stress:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add 0.1 M HCl to the flask.

    • Keep the solution at room temperature (e.g., 25°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no significant degradation is observed, repeat the experiment using 1 M HCl or at an elevated temperature (e.g., 60°C). The goal is to achieve 5-20% degradation.

  • Neutralization: Before HPLC analysis, neutralize the acidic samples by adding an equivalent amount of NaOH solution.

  • HPLC Analysis:

    • Analyze the stressed samples using a suitable HPLC method. A reverse-phase C18 column is a good starting point.

    • The mobile phase could be a gradient of acetonitrile and water.

    • Monitor the elution profile using a UV detector at a wavelength where this compound and its potential degradation products have significant absorbance.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the unstressed sample (time 0).

    • Identify the peaks of the degradation products.

    • Calculate the percentage of degradation of this compound.

Visualizations

degradation_pathway A This compound B 2-(hydroxymethyl)benzonitrile A->B H₂O / H⁺ (fast) C 2-(chloromethyl)benzamide A->C H₂O / H⁺ (slow) E 2-(hydroxymethyl)benzoic acid B->E H₂O / H⁺ (slow) D 2-(chloromethyl)benzoic acid C->D H₂O / H⁺ D->E H₂O / H⁺ (fast)

Caption: Proposed degradation pathway of this compound in acidic conditions.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL stock solution of This compound stress Incubate with 0.1M or 1M HCl at RT or 60°C prep->stress sampling Sample at 0, 2, 4, 8, 24 hours stress->sampling neutralize Neutralize with NaOH sampling->neutralize hplc HPLC-UV Analysis neutralize->hplc data Identify degradation products and calculate % degradation hplc->data

Caption: Workflow for the forced degradation study of this compound.

Caption: Troubleshooting decision tree for unexpected HPLC peaks.

References

Technical Support Center: Synthesis of 2-(Chloromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(chloromethyl)benzonitrile synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly from the chlorination of 2-methylbenzonitrile (o-tolunitrile).

Question: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yield is a common issue that can stem from several factors. Systematically investigating the following areas can help identify and resolve the problem:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Increase the reaction time or slightly elevate the temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Ensure the molar ratio of the chlorinating agent to the starting material is appropriate. A slight excess of the chlorinating agent might be necessary, but a large excess can lead to side products.

  • Suboptimal Reaction Conditions: The conditions for radical chain chlorination may not be ideal.

    • Solution: Ensure efficient initiation of the radical reaction. If using photochemical initiation, check the wavelength and intensity of the UV lamp. If using a chemical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide, ensure it is fresh and used at the correct temperature for its decomposition.[1]

  • Side Reactions: Competing reactions can consume the starting material or the desired product. The primary side reactions are over-chlorination to 2-(dichloromethyl)benzonitrile and electrophilic aromatic substitution on the benzene (B151609) ring.

    • Solution: To minimize over-chlorination, use a controlled amount of the chlorinating agent (e.g., N-chlorosuccinimide - NCS) and monitor the reaction closely. To prevent ring chlorination, avoid Lewis acid catalysts (like FeCl₃) and perform the reaction under strict radical conditions (UV light or radical initiator, non-polar solvent, and elevated temperature).[2]

  • Product Degradation: The product can be sensitive to certain conditions. For instance, the chloromethyl group is susceptible to hydrolysis, which can form 2-(hydroxymethyl)benzonitrile.[3]

    • Solution: Ensure all reagents and solvents are anhydrous. Work up the reaction under non-aqueous conditions where possible. If an aqueous wash is necessary, use cold water or brine and perform the extraction quickly.

Question: I am observing significant amounts of 2-(dichloromethyl)benzonitrile and other polychlorinated impurities. How can I increase selectivity for the monochlorinated product?

Answer:

The formation of di- and polychlorinated products is a classic issue in radical halogenation.

  • Control Stoichiometry: The most critical factor is the molar ratio of the chlorinating agent to 2-methylbenzonitrile.

    • Solution: Use a molar ratio of chlorinating agent to substrate of 1:1 or slightly less. Adding the chlorinating agent portion-wise over the course of the reaction can also help maintain a low concentration and favor monochlorination.

  • Reaction Monitoring:

    • Solution: Carefully monitor the reaction progress by GC or ¹H NMR. Stop the reaction once the optimal conversion of starting material to the desired monochlorinated product is achieved, before significant amounts of the dichlorinated product begin to form.

Question: My product is contaminated with ring-chlorinated isomers (e.g., 2-methyl-x-chlorobenzonitrile). Why is this happening and how can I prevent it?

Answer:

Ring chlorination occurs via an electrophilic aromatic substitution mechanism, which competes with the desired radical side-chain chlorination.[2]

  • Reaction Conditions: The presence of Lewis acids and polar solvents favors ring substitution.

    • Solution:

      • Avoid Lewis Acids: Ensure your glassware is clean and free of any metal contaminants (like iron rust) that could act as Lewis acid catalysts. Do not use reagents like FeCl₃ or AlCl₃.[2]

      • Solvent Choice: Use non-polar solvents such as carbon tetrachloride (CCl₄) or cyclohexane.[4] Chlorinated solvents like dichloromethane (B109758) can also favor the desired alpha-chlorination.[4]

      • Promote Radical Pathway: Use a radical initiator (e.g., AIBN) or UV light irradiation to strongly favor the side-chain reaction pathway.[2] The SSS rule (Sonne, Siedehitze, Seitenkette - Sun, Sizzling heat, Side-chain) is a good mnemonic for favoring side-chain halogenation.[2]

Question: I am having difficulty purifying the final product. What purification strategies are recommended?

Answer:

Purification can be challenging due to the similar physical properties of the desired product and its side products.

  • Initial Work-up:

    • Solution: After the reaction, quench any remaining chlorinating agent. For example, if using NCS, the succinimide (B58015) byproduct can be filtered off. Wash the organic layer with a dilute sodium bicarbonate or sodium sulfite (B76179) solution to remove acidic byproducts like HCl, followed by a brine wash. Dry the organic phase thoroughly over an anhydrous salt like MgSO₄ or Na₂SO₄.[5][6]

  • Chromatography:

    • Solution: If distillation is ineffective, column chromatography on silica (B1680970) gel is a reliable method for separating the desired product from isomers and over-chlorinated byproducts. A non-polar eluent system, such as a hexane/ethyl acetate (B1210297) gradient, is typically effective.

  • Recrystallization:

    • Solution: this compound is a solid at room temperature (m.p. 56-61°C).[7] Recrystallization from a suitable solvent system (e.g., hexanes or a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate) can be a highly effective final purification step to obtain a high-purity crystalline product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent method is the direct radical chlorination of the methyl group of 2-methylbenzonitrile.[3] This reaction typically employs a chlorinating agent like N-Chlorosuccinimide (NCS) and is initiated either by UV light or a chemical radical initiator (e.g., AIBN) in a non-polar solvent.[3]

Q2: Which chlorinating agent is best for this synthesis?

N-Chlorosuccinimide (NCS) is often preferred for benzylic halogenations because it is a solid, making it easier to handle than chlorine gas, and it can provide good selectivity for monochlorination when used in controlled stoichiometric amounts.[3]

Q3: What are the key safety precautions I should take during this synthesis?

This synthesis involves hazardous materials and should be performed in a well-ventilated fume hood.

  • Chlorinating Agents: Agents like NCS are irritants. Avoid inhalation and skin contact.

  • Solvents: Use of solvents like carbon tetrachloride should be handled with extreme care due to toxicity.

  • Byproducts: The reaction generates HCl, which is corrosive.

  • Product: The product, this compound, is a lachrymator and is toxic.[7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used:

  • ¹H NMR: To confirm the structure. Look for the characteristic singlet of the chloromethyl protons (-CH₂Cl) typically around δ 4.5-4.8 ppm and the aromatic protons.

  • GC-MS: To confirm the molecular weight and assess purity by identifying any contaminants.

  • Melting Point: A sharp melting point range close to the literature value (56-61°C) indicates high purity.[7]

Quantitative Data Summary

The selectivity of benzylic chlorination is highly dependent on the reaction conditions. While specific yield data for 2-methylbenzonitrile is proprietary or scattered across literature, the following table, adapted from studies on the chlorination of toluene, illustrates the principles of how solvent choice affects selectivity between side-chain (desired) and ring (undesired) chlorination.[4]

EntrySolvent System (v/v)Toluene Conversion (%)Benzyl Chloride Selectivity (%)Chlorotoluene Selectivity (%)
1CH₂Cl₂ / H₂O (2.50/1.50)5981<2
2CHCl₃ / H₂O (2.50/1.50)3887<2
3CCl₄ / H₂O (2.50/1.50)4386<2
4C₂H₅OH / H₂O (2.50/1.50)98086
5CH₃CN / H₂O (2.50/1.50)99061

Detailed Experimental Protocol

Synthesis of this compound via Radical Chlorination of 2-Methylbenzonitrile

This protocol is a representative procedure and may require optimization.

Materials:

  • 2-Methylbenzonitrile (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Azobisisobutyronitrile (AIBN) (0.02 eq)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. Place the flask in a heating mantle.

  • Reagent Addition: Under a nitrogen atmosphere, charge the flask with 2-methylbenzonitrile and anhydrous carbon tetrachloride (approx. 0.2 M concentration).

  • Initiator and Chlorinating Agent: Add NCS and AIBN to the stirring solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 77°C for CCl₄) and maintain reflux for 4-6 hours. For photochemical initiation, the reaction can be run at a lower temperature with irradiation from a UV lamp.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC to observe the consumption of the starting material.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄. c. Transfer the combined filtrate to a separatory funnel. d. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any HCl) and then with brine. e. Dry the organic layer over anhydrous MgSO₄.

  • Purification: a. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. b. The crude product can be purified by recrystallization from hexanes or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Assemble dry glassware under N₂ reagents 2. Charge with 2-Methylbenzonitrile, CCl₄, NCS, AIBN setup->reagents heat 3. Heat to reflux (77°C) reagents->heat monitor 4. Monitor by TLC/GC heat->monitor cool 5. Cool and filter succinimide monitor->cool wash 6. Wash with NaHCO₃ and Brine cool->wash dry 7. Dry over MgSO₄ wash->dry concentrate 8. Concentrate under vacuum dry->concentrate purify 9. Recrystallize or use Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathways cluster_conditions Reaction Conditions start 2-Methylbenzonitrile radical Radical Conditions (NCS, AIBN/UV, CCl₄) start->radical Favored lewis Lewis Acid Conditions (Cl₂, FeCl₃, dark) start->lewis Disfavored desired_product This compound (Desired Product) radical->desired_product Monochlorination ring_chlorinated Ring-Chlorinated Isomers (Side Product) lewis->ring_chlorinated over_chlorinated 2-(Dichloromethyl)benzonitrile (Side Product) desired_product->over_chlorinated Excess NCS

Caption: Reaction pathways in the chlorination of 2-methylbenzonitrile.

troubleshooting_flow start Low Yield or Impure Product q1 What is the main impurity? start->q1 ans1_over Over-chlorination (e.g., Dichloro-product) q1->ans1_over GC/MS shows M+34 peak ans1_ring Ring Chlorination q1->ans1_ring NMR shows extra aromatic signals ans1_start Unreacted Starting Material q1->ans1_start TLC/GC shows starting material sol_over Reduce NCS stoichiometry (≤1.0 eq). Monitor reaction closely and stop earlier. ans1_over->sol_over sol_ring Ensure no Lewis acid contamination. Use non-polar solvent. Use radical initiator/UV light. ans1_ring->sol_ring sol_start Increase reaction time/temperature. Check initiator activity. ans1_start->sol_start

Caption: Logical troubleshooting flow for synthesis issues.

References

Technical Support Center: Catalyst Selection for 2-(Chloromethyl)benzonitrile Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cross-coupling of 2-(chloromethyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate the complexities of catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of this compound is giving a low yield. What are the most common causes?

A1: Low yields in the Suzuki-Miyaura coupling of benzylic chlorides like this compound are often due to a few key factors:

  • Catalyst and Ligand Choice: Standard palladium catalysts may not be active enough for the less reactive C-Cl bond. More electron-rich and bulky ligands are often required to facilitate the oxidative addition step.[1]

  • Reaction Conditions: Suboptimal temperature, solvent, or base can significantly impact the reaction rate and yield.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[1][2] Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) and that your solvents are properly degassed.[1][2]

  • Purity of Reagents: Impurities in your starting materials or solvents can poison the catalyst.

Q2: What are the recommended starting points for a palladium-catalyzed Suzuki-Miyaura coupling of this compound?

A2: For a successful Suzuki-Miyaura coupling of this compound, consider the following starting conditions, which can be further optimized:

  • Catalyst System: A common and effective system is a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂ with a suitable phosphine (B1218219) ligand.[3] For challenging substrates like chlorides, consider using more advanced Buchwald ligands such as SPhos or XPhos, which are known to improve reaction rates and yields.[1][3]

  • Base: A moderately strong base is required to activate the boronic acid. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1]

  • Solvent: A mixture of an organic solvent and water is typically used. Good options include THF/water, dioxane/water, or toluene/water.[4][5]

Q3: Are there any advantages to using a nickel catalyst for the cross-coupling of this compound?

A3: Yes, nickel catalysts offer several potential advantages:

  • Cost-Effectiveness: Nickel is more earth-abundant and significantly less expensive than palladium, making it an attractive option for large-scale synthesis.[6]

  • Reactivity: In some cases, nickel catalysts can be more effective for coupling unreactive electrophiles like aryl and benzyl (B1604629) chlorides.[6][7]

  • Different Selectivity: Nickel catalysts can sometimes offer different selectivity profiles compared to palladium.

However, nickel-catalyzed reactions can be more sensitive to air and moisture, and may require different ligand systems for optimal performance.

Q4: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[1][2] To minimize this:

  • Thoroughly Degas Solvents: Ensure all solvents are rigorously degassed by bubbling with an inert gas or by using freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas like argon or nitrogen.

  • Use High-Purity Reagents: Impurities can sometimes promote homocoupling.

  • Optimize Reaction Conditions: In some cases, adjusting the base or solvent system can help to suppress this side reaction.

Q5: Can I use this compound in other types of cross-coupling reactions besides Suzuki-Miyaura?

A5: Yes, this compound can potentially be used in other cross-coupling reactions. Benzylic halides are known to participate in various palladium and nickel-catalyzed transformations, including:

  • Sonogashira Coupling: Coupling with terminal alkynes.

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds.

The specific catalyst system and reaction conditions will need to be adapted for each type of reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst system for C-Cl bond activation.2. Insufficient reaction temperature.3. Ineffective base.4. Oxygen contamination leading to catalyst deactivation.1. Switch to a more active catalyst system, such as a palladium precatalyst with a Buchwald ligand (e.g., SPhos, XPhos) or an NHC ligand. For nickel catalysis, consider a Ni(II) precatalyst with a phosphine or NHC ligand.[1][6]2. Increase the reaction temperature, typically in the range of 80-120 °C.[8]3. Screen different bases, such as K₃PO₄ or Cs₂CO₃, which are often effective for challenging couplings.[1]4. Ensure all solvents and the reaction vessel are thoroughly degassed and the reaction is run under a strict inert atmosphere.[1][2]
Formation of Homocoupled Byproducts 1. Presence of oxygen.2. Catalyst decomposition.1. Improve degassing procedures for solvents and the reaction setup.[1][2]2. Use a more stable precatalyst or consider adding a slight excess of the ligand to stabilize the active catalytic species.
Dehalogenation of this compound 1. Presence of a hydride source.2. Certain bases or solvents can act as hydride donors.1. Ensure all reagents and solvents are anhydrous and of high purity.2. Screen alternative bases and solvents that are less likely to act as hydride donors.
Complex Reaction Mixture with Multiple Spots on TLC 1. Side reactions due to high temperature.2. Instability of starting materials or products under the reaction conditions.1. Try lowering the reaction temperature and monitor the reaction progress over a longer period.2. Screen different bases and solvents to find milder conditions that are compatible with your substrates.

Data Presentation

Table 1: Comparison of Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Benzyl Chlorides
Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
PdCl₂(dppf)·CH₂Cl₂dppfCs₂CO₃THF/H₂O (10:1)77Moderate[3]
Pd(OAc)₂SPhosCs₂CO₃CPME/H₂O (10:1)90Moderate (with decomposition)[3]
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O100Varies[9]
PdCl₂(PhCN)₂SPhosK₂CO₃Toluene80-100High[10]

Note: Yields are generalized from reactions with benzyl chlorides and may vary for this compound.

Table 2: Overview of Nickel Catalyst Systems for Cross-Coupling of Aryl Chlorides
Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
NiCl₂(PPh₃)₂PPh₃K₃PO₄Toluene100Good[11]
NiSO₄·6H₂OLigand LK₃PO₄H₂O120Moderate-Good[12]
Ni(II)/NHC complexesNHCVariousVariousRT - Mild HeatHigh[6][7]

Note: These are general conditions for aryl chlorides and serve as a starting point for optimization with this compound.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for your specific arylboronic acid coupling partner.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the arylboronic acid (1.2 equivalents), and a finely powdered base (e.g., K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equivalent).

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) in the reaction solvent. Add the appropriate amount of this catalyst solution to the reaction vial via syringe.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the this compound.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is a general guideline and requires optimization for specific substrates.

  • Catalyst Preparation (if needed): If using a Ni(II) salt and a ligand, they can be pre-mixed or added separately to the reaction vessel.

  • Vessel Preparation: In a glovebox or under a strict inert atmosphere, add this compound (1.0 equivalent), the arylboronic acid (1.5 equivalents), the base (e.g., K₃PO₄, 2.0 equivalents), and the nickel catalyst (e.g., NiCl₂(dppp), 5 mol%) to a dry reaction vial with a stir bar.

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Seal the vial tightly and place it in a preheated heating block at the desired temperature (e.g., 100-120 °C).

  • Monitoring and Workup: Follow steps 7-9 from Protocol 1.

Visualizations

Catalyst_Selection_Workflow start Start: Cross-Coupling of This compound catalyst_choice Choose Catalyst System start->catalyst_choice pd_catalyst Palladium Catalyst catalyst_choice->pd_catalyst Standard/Robust ni_catalyst Nickel Catalyst catalyst_choice->ni_catalyst Cost-Effective/ Alternative Reactivity reaction_setup Reaction Setup: - Inert Atmosphere - Degassed Solvents pd_catalyst->reaction_setup ni_catalyst->reaction_setup optimization Reaction Optimization reaction_setup->optimization analysis Analyze Results (TLC, GC-MS, LC-MS) optimization->analysis success Successful Coupling: High Yield analysis->success Desired Outcome troubleshoot Troubleshoot analysis->troubleshoot Issues Encountered end End success->end low_yield Low Yield / No Reaction troubleshoot->low_yield side_products Side Products troubleshoot->side_products low_yield->optimization Adjust Conditions: - Catalyst/Ligand - Temperature - Base side_products->optimization Adjust Conditions: - Purity - Degassing - Temperature Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition this compound pd_complex R-Pd(II)-X L_n (R = Benzyl, X = Cl) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex R-Pd(II)-Ar L_n transmetalation->pd_aryl_complex boronic_acid Ar-B(OR)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar (Coupled Product) reductive_elimination->product

References

Technical Support Center: Solvent Effects on the Reactivity of 2-(Chloromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on understanding and troubleshooting the impact of solvent choice on reactions involving 2-(chloromethyl)benzonitrile. The following information is designed to address specific experimental challenges and provide a theoretical framework for solvent selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reactivity of this compound?

A1: The solvent plays a crucial role in determining the reaction mechanism and rate of nucleophilic substitution at the benzylic carbon of this compound. The primary consideration is whether the reaction will proceed via an S_N_1 (unimolecular nucleophilic substitution) or S_N_2 (bimolecular nucleophilic substitution) pathway.

  • Polar protic solvents (e.g., water, ethanol (B145695), methanol) can solvate both the carbocation intermediate in an S_N_1 reaction and the nucleophile. By stabilizing the carbocation, they favor the S_N_1 mechanism. However, they can also form hydrogen bonds with the nucleophile, reducing its nucleophilicity and potentially slowing down S_N_2 reactions.[1]

  • Polar aprotic solvents (e.g., acetone, acetonitrile, DMF, DMSO) are excellent for S_N_2 reactions. They can dissolve the reactants but do not strongly solvate the nucleophile, leaving it more "naked" and reactive. These solvents do not effectively stabilize carbocations, thus disfavoring the S_N_1 pathway.

  • Nonpolar solvents (e.g., hexane, toluene) are generally poor choices for nucleophilic substitution reactions involving charged or polar species, as they do not effectively solvate the reactants or intermediates, leading to very slow reaction rates.

Q2: Which reaction mechanism, S_N_1 or S_N_2, is more likely for this compound?

A2: this compound has a primary benzylic chloride. While primary alkyl halides typically favor the S_N_2 mechanism due to low steric hindrance, the benzylic position can stabilize a carbocation through resonance. This makes an S_N_1 pathway more plausible than for a simple primary alkyl halide. The operative mechanism will therefore be highly dependent on the reaction conditions:

  • With strong nucleophiles in polar aprotic solvents , the S_N_2 mechanism is likely to dominate.

  • In polar protic solvents, especially with weak nucleophiles , the S_N_1 mechanism may compete or even become the major pathway.

Q3: I am trying to synthesize an isoindolinone from this compound. What are some common issues I might encounter?

A3: The synthesis of isoindolinones often involves the reaction of this compound with a nucleophile, followed by intramolecular cyclization. Common problems include:

  • Low yield: This can be due to incomplete reaction, side reactions, or unfavorable equilibrium.[2]

  • Formation of side products: Dimerization or polymerization of the starting material can occur, especially under basic conditions.

  • Incomplete cyclization: The intermediate may be stable and require more forcing conditions to cyclize.[2]

  • Contamination: Residual starting materials, uncyclized intermediates, or byproducts from side reactions can contaminate the final product.[2]

Refer to the Troubleshooting Guide for specific solutions.

Troubleshooting Guides

Issue: Low Reaction Rate or Incomplete Conversion
Potential Cause Suggested Solution
Poor solvent choice For S_N_2 reactions with strong nucleophiles, switch to a polar aprotic solvent like DMF or acetonitrile. For reactions that may proceed via an S_N_1 pathway (solvolysis), a polar protic solvent like ethanol or a mixture with water may be more effective.
Low reaction temperature Gradually increase the reaction temperature while monitoring for the formation of side products by TLC or LC-MS.
Insufficient nucleophile strength If the reaction is intended to be S_N_2, consider using a stronger, less sterically hindered nucleophile.
Presence of water in aprotic solvents Ensure solvents are anhydrous, as water can solvate and deactivate strong nucleophiles. The presence of water can have a significant impact on reactivity.[3][4][5]
Issue: Formation of Multiple Products
Potential Cause Suggested Solution
Competing S_N_1 and S_N_2 pathways To favor the S_N_2 pathway and a single product, use a high concentration of a strong nucleophile in a polar aprotic solvent. To favor the S_N_1 pathway, use a dilute solution with a weak nucleophile in a polar protic solvent.
Side reactions with the nitrile group Under strongly acidic or basic conditions, the nitrile group can be hydrolyzed. Buffer the reaction mixture if possible.
Elimination reactions Although less common for benzylic systems, ensure the use of non-basic nucleophiles if elimination is a concern.

Data Presentation

Table 1: First-Order Rate Constants (k_solv_) for the Solvolysis of Substituted Benzyl (B1604629) Chlorides in 20% Acetonitrile in Water at 25°C. [6]

Substituentk_solv_ (s⁻¹)
4-Methoxy2.2
4-Methyl1.8 x 10⁻³
H3.2 x 10⁻⁶
4-Chloro1.1 x 10⁻⁷
3-Nitro1.5 x 10⁻⁸
3,4-Dinitro1.1 x 10⁻⁸

This data illustrates the significant impact of aromatic substituents on the solvolysis rate, which proceeds through a carbocation-like transition state.

Table 2: Relative Solvolysis Rates of Benzyl Chloride in Various Solvents.

SolventDielectric Constant (ε)Relative Rate
100% Ethanol24.31
80% Ethanol / 20% Water~3614
60% Ethanol / 40% Water~47100
40% Ethanol / 60% Water~581,200
100% Water78.5~100,000

This trend demonstrates the dramatic increase in the rate of solvolysis (an S_N_1-type reaction) with increasing solvent polarity and ionizing power.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction Kinetics by Titration

This method is suitable for reactions that produce an acidic byproduct, such as HCl during solvolysis.[7]

  • Reaction Setup: Prepare a solution of this compound in the desired solvent mixture in a thermostated reaction vessel.

  • Indicator: Add a few drops of a suitable indicator (e.g., bromothymol blue).

  • Titration: Add a small, known volume of a standardized solution of NaOH to the reaction mixture to achieve a basic color of the indicator.

  • Timing: Start the timer immediately after the addition of the substrate. Record the time it takes for the color to change back to acidic as the produced HCl neutralizes the added base.

  • Data Collection: Immediately add another aliquot of the NaOH solution and record the time for the subsequent color change. Repeat this process to obtain a series of time points.

  • Data Analysis: The rate constant can be determined by plotting the appropriate function of concentration versus time (e.g., ln[reactant] vs. time for a first-order reaction).

Protocol 2: General Procedure for Monitoring Reaction Kinetics by HPLC

This method is versatile and can be used to monitor the disappearance of the starting material and the appearance of the product(s).[6]

  • Reaction Setup: In a thermostated vial, dissolve a known concentration of this compound and the nucleophile in the chosen solvent.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., cold acetonitrile) to stop the reaction.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentrations of the reactant and product(s). An internal standard can be used for more accurate quantification.

  • Data Analysis: Plot the concentration of the reactant or product versus time. The initial rate can be determined from the initial slope of this plot. The order of the reaction with respect to each reactant can be determined by systematically varying their initial concentrations.[8][9][10][11]

Visualizations

Reaction_Pathways cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway SN2_Start This compound + Nu⁻ SN2_TS [Transition State]⁵⁻ SN2_Start->SN2_TS Concerted step SN2_Product Product + Cl⁻ SN2_TS->SN2_Product SN1_Start This compound SN1_Intermediate Benzylic Carbocation + Cl⁻ SN1_Start->SN1_Intermediate Slow, RDS SN1_Product Product SN1_Intermediate->SN1_Product Fast, + Nu⁻ Solvent Solvent Choice cluster_sn2 cluster_sn2 Solvent->cluster_sn2 Polar Aprotic (e.g., DMF, Acetone) cluster_sn1 cluster_sn1 Solvent->cluster_sn1 Polar Protic (e.g., H₂O, EtOH)

Caption: Competing S_N_1 and S_N_2 reaction pathways for this compound.

Experimental_Workflow start Define Reaction Conditions (Solvent, Temp, Conc.) setup Prepare Reactant Solutions start->setup reaction Initiate Reaction (t=0) setup->reaction monitoring Monitor Reaction Progress (e.g., HPLC, Titration) reaction->monitoring data Collect Time-Course Data monitoring->data analysis Kinetic Analysis (Determine Rate Law and k) data->analysis end Optimize Conditions analysis->end

Caption: General experimental workflow for investigating solvent effects on reaction kinetics.

References

Technical Support Center: Managing Exothermic Reactions Involving 2-(Chloromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing exothermic reactions involving 2-(chloromethyl)benzonitrile. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a reactive chemical intermediate. The primary hazards stem from its reactive chloromethyl group and the nitrile moiety.[1] It is susceptible to nucleophilic substitution reactions which can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[2] Additionally, like other benzyl (B1604629) chlorides, it can react with water or steam to produce toxic and corrosive fumes, such as hydrogen chloride.[3] It is also important to be aware of its own thermal stability, as decomposition at elevated temperatures can lead to pressure buildup in a closed system.

Q2: What is a thermal runaway reaction and why is it a critical concern with this compound?

A2: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop. This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing vessel rupture, explosions, and the release of hazardous materials. Reactions involving this compound, particularly with strong nucleophiles, are often exothermic and require careful management to prevent such events.

Q3: What initial steps should I take to assess the thermal risk of my reaction?

A3: Before performing the reaction, a thorough risk assessment is crucial. This should include:

  • Literature Review: Search for any published data on the thermal hazards of your specific reaction or similar transformations involving substituted benzyl chlorides.

  • Calorimetry: Whenever possible, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to determine the heat of reaction (ΔHrxn), the onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).

  • Worst-Case Scenario Analysis: Calculate the potential adiabatic temperature rise (ΔTad) to understand the maximum possible temperature in the event of a cooling failure.

Q4: What are the key process parameters to monitor and control during an exothermic reaction with this compound?

A4: The following parameters are critical:

  • Temperature: Continuous monitoring of the internal reaction temperature is essential.

  • Reagent Addition Rate: The rate of addition of the limiting reagent should be carefully controlled to ensure the rate of heat generation does not exceed the cooling capacity of the reactor.

  • Agitation: Efficient stirring is crucial to ensure homogenous temperature distribution and prevent the formation of localized hot spots.

  • Cooling System Performance: The coolant temperature and flow rate must be adequate to remove the heat generated by the reaction.

Troubleshooting Guides

Issue 1: Sudden and Unexpected Temperature Spike During Reagent Addition

  • Question: I am adding my nucleophile to a solution of this compound and the temperature is rising much faster than anticipated. What should I do?

  • Answer: A rapid temperature increase indicates that the rate of heat generation is exceeding the heat removal capacity of your system.

    Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of the nucleophile.

    • Enhance Cooling: Increase the cooling to the reactor. This may involve lowering the temperature of the cooling bath or increasing the coolant flow rate.

    • Ensure Agitation: Verify that the stirrer is functioning correctly and at an adequate speed to ensure efficient heat transfer.

    • Prepare for Quenching: Have a pre-chilled, appropriate quenching agent on standby.

    Possible Causes & Long-Term Solutions:

    • Addition Rate Too High: The nucleophile was added too quickly. For future experiments, reduce the addition rate and monitor the temperature closely.

    • Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction. Re-evaluate the cooling capacity before repeating the experiment.

    • Concentrated Reagents: The concentration of the reactants may be too high, leading to a more vigorous reaction. Consider diluting the reaction mixture.

Issue 2: The Reaction Does Not Initiate, and Then a Sudden Exotherm Occurs

  • Question: I have added a portion of my nucleophile, but the reaction temperature has not increased as expected. I'm concerned about a delayed, rapid reaction. What should I do?

  • Answer: This is a potentially dangerous situation caused by the accumulation of unreacted reagents.

    Immediate Actions:

    • Stop Reagent Addition: Do not add any more of the nucleophile.

    • Maintain Cooling: Keep the cooling system active and at the target temperature.

    • Monitor Closely: Carefully watch the temperature for any signs of a delayed reaction.

    Possible Causes & Long-Term Solutions:

    • Low Initial Temperature: The initial temperature may be too low for the reaction to initiate. A small, controlled increase in temperature might be necessary, but this should be done with extreme caution.

    • Inhibition Period: Some reactions have an induction period. Be patient and monitor the reaction before adding more reagent.

    • Catalyst/Reagent Inactivity: A catalyst or reagent may be inactive. For future runs, ensure the quality and activity of all starting materials.

Issue 3: Pressure Buildup in the Reactor

  • Question: I am observing a pressure increase in my sealed reactor system. What could be the cause and what actions should I take?

  • Answer: Pressure buildup can result from the formation of gaseous byproducts or the boiling of the solvent due to an uncontrolled temperature increase.

    Immediate Actions:

    • Assess the Temperature: Check the internal temperature of the reactor immediately. If it is rising uncontrollably, you have a thermal runaway situation.

    • Apply Maximum Cooling: Immediately apply maximum cooling to the reactor.

    • Vent if Safe: If the pressure continues to rise and the system is equipped with a proper venting system (e.g., to a scrubber), vent the reactor.

    Possible Causes & Long-Term Solutions:

    • Gaseous Byproducts: The reaction may be producing gas. The process should be designed to handle this, for example by running the reaction at atmospheric pressure under a condenser.

    • Solvent Boiling: The reaction temperature has exceeded the boiling point of the solvent. This is a serious indication of a loss of temperature control.

    • Decomposition: At higher temperatures, this compound or other components may start to decompose, generating gas.

Quantitative Data for Risk Assessment

The following table provides representative (estimated) reaction calorimetry data for a nucleophilic substitution reaction involving a substituted benzyl chloride. Actual values will vary depending on the specific reactants, solvent, and concentrations used. It is imperative to determine this data experimentally for your specific process.

ParameterRepresentative ValueSignificance
Heat of Reaction (ΔHrxn)-120 to -200 kJ/molIndicates a significant exothermic reaction that requires careful heat management.
Specific Heat of Reaction Mixture (Cp)1.5 - 2.5 J/g·KUsed to calculate the adiabatic temperature rise from the heat of reaction.
Adiabatic Temperature Rise (ΔTad)50 - 150 °CA high value indicates a high risk of thermal runaway in case of cooling failure.
Onset of Decomposition (DSC)> 200 °CThe maximum allowable reaction temperature should be well below this value.

Experimental Protocols

Protocol: Controlled Addition for Nucleophilic Substitution

This protocol describes a general procedure for the reaction of this compound with a nucleophile, with an emphasis on controlling the exothermic nature of the reaction.

  • Reactor Setup:

    • Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe (thermocouple), a reflux condenser, and an addition funnel.

    • Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

    • Connect the reactor jacket to a circulating cooling bath.

  • Initial Charge:

    • Charge the reactor with this compound and the chosen solvent.

    • Begin stirring and cool the reactor contents to the desired initial temperature (e.g., 0-10 °C).

  • Reagent Addition:

    • Dissolve the nucleophile (and any base, if required) in a suitable solvent in the addition funnel.

    • Begin adding the nucleophile solution dropwise or at a slow, constant rate using a syringe pump.

    • Crucially, monitor the internal temperature continuously. The addition rate should be adjusted to maintain the temperature within a narrow, pre-defined range (e.g., ±2 °C).

  • Reaction Monitoring:

    • After the addition is complete, continue to stir the reaction mixture at the set temperature.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).

    • Continue to monitor the temperature, as the exotherm may continue for some time after the addition is complete.

  • Work-up:

    • Once the reaction is complete, cool the mixture to a low temperature (e.g., 0 °C) before quenching.

    • Slowly add the quenching agent, monitoring the temperature to control any exotherm from the quench.

Visualizations

Exothermic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Risk_Assessment Risk Assessment (Calorimetry) Reactor_Setup Reactor Setup & Purge Risk_Assessment->Reactor_Setup Initial_Charge Charge this compound & Solvent Reactor_Setup->Initial_Charge Cooling Cool to Initial Temperature Initial_Charge->Cooling Controlled_Addition Controlled Addition of Nucleophile Cooling->Controlled_Addition Monitor_Temp Monitor Temperature Continuously Controlled_Addition->Monitor_Temp Hold_Period Hold at Reaction Temperature Monitor_Temp->Hold_Period Monitor_Completion Monitor Reaction Progress (TLC/HPLC) Hold_Period->Monitor_Completion Cool_Down Cool to Quench Temperature Monitor_Completion->Cool_Down Quench Slow Quenching Cool_Down->Quench Extraction Extraction & Purification Quench->Extraction

Caption: Experimental workflow for managing exothermic reactions.

Temp_Excursion_Troubleshooting Start Temperature Excursion Detected (T > T_setpoint + T_limit) Stop_Addition Immediately Stop Reagent Addition Start->Stop_Addition Max_Cooling Apply Maximum Cooling Stop_Addition->Max_Cooling Check_Agitation Verify Agitation Max_Cooling->Check_Agitation Is_Temp_Controlled Is Temperature Decreasing? Check_Agitation->Is_Temp_Controlled Emergency_Quench Prepare for Emergency Quench / Evacuation Is_Temp_Controlled->Emergency_Quench No Hold_and_Monitor Hold and Monitor Until Stable Is_Temp_Controlled->Hold_and_Monitor Yes Resume_Slowly Resume Addition at Slower Rate Hold_and_Monitor->Resume_Slowly

Caption: Decision tree for handling a temperature excursion event.

References

Technical Support Center: Analytical Methods for Monitoring 2-(chloromethyl)benzonitrile Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on analytical methods for monitoring the reaction progress of 2-(chloromethyl)benzonitrile. It includes troubleshooting guides and frequently asked questions in a Q&A format to address specific experimental issues.

Section 1: Method Selection and General Workflow

Q1: What are the most common analytical methods for monitoring reactions with this compound?

A1: The primary methods for monitoring the reaction progress of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.[1][2][3][4] The choice depends on factors like the need for quantitative data, sample complexity, and the specific information required.[3]

Q2: How do I choose the best analytical method for my specific reaction?

A2: The selection depends on your experimental needs:

  • For rapid, qualitative checks of reaction completion: Thin-Layer Chromatography (TLC) is often sufficient.

  • For quantitative analysis of non-volatile compounds: HPLC with UV detection is a robust choice.[1][5]

  • For volatile compounds or complex mixtures requiring high separation efficiency and identification: GC-MS is ideal.[6][7]

  • For detailed structural information and in-situ, real-time monitoring without sample workup: NMR spectroscopy is unparalleled.[1][2]

  • For real-time qualitative tracking of functional group changes: In-situ FTIR spectroscopy is highly effective.[2]

Q3: Can you provide a general workflow for reaction monitoring?

A3: A typical workflow involves taking aliquots from the reaction mixture at various time points, quenching the reaction if necessary, preparing the sample (e.g., dilution, extraction), and then analyzing it using the chosen analytical method.

Reaction_Monitoring_Workflow Start Start Reaction Sample Take Aliquot at Time (t) Start->Sample Quench Quench Reaction (if needed) Sample->Quench Prepare Sample Preparation (Dilution, Extraction, etc.) Quench->Prepare Analyze Analytical Measurement (HPLC, GC, NMR, etc.) Prepare->Analyze Data Data Analysis (Peak Area, Concentration) Analyze->Data Decision Reaction Complete? Data->Decision End Work-up Reaction Decision->End Yes Continue Continue Monitoring Decision->Continue No Continue->Sample

Caption: General experimental workflow for monitoring reaction progress.

Section 2: High-Performance Liquid Chromatography (HPLC)

FAQs and Troubleshooting for HPLC

Q4: I am not getting good separation between my starting material, this compound, and my product. What should I do?

A4: Poor separation can be addressed by optimizing the mobile phase. If using reversed-phase HPLC, try adjusting the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to water. A gradient elution, where the solvent composition changes over time, can also significantly improve the resolution of peaks with different polarities.[8][9]

Q5: My peaks are tailing. What is the cause and how can I fix it?

A5: Peak tailing can be caused by several factors, including column overload, secondary interactions between the analyte and the stationary phase, or a degraded column.[9][10]

  • Troubleshooting Steps:

    • Dilute your sample to check for column overload.

    • If the mobile phase is not buffered, adding a small amount of an acid (like formic or acetic acid) can help for acidic or basic analytes.

    • Ensure the column is not degraded by flushing it or trying a new column.[8]

Q6: I'm observing a drifting baseline. What could be the issue?

A6: A drifting baseline is often due to changes in mobile phase composition, temperature fluctuations, or an unequilibrated column.[8][9][11] Ensure your mobile phase is thoroughly degassed and mixed, use a column oven for temperature stability, and allow sufficient time for the column to equilibrate before starting your analysis.[8][11]

IssuePotential CauseSuggested Solution
No Peaks/Low Sensitivity Leak in the system; Incorrect detector wavelength; Sample degradation.Check for leaks.[12] Verify the UV absorbance maximum for your compounds. Prepare fresh samples.[8]
High Backpressure Blockage in the system (e.g., guard column, filters, or column itself).Systematically check components by removing them one by one (starting from the detector backwards) to locate the blockage.[12]
Ghost Peaks Contamination in the mobile phase, injection system, or sample carryover.Use high-purity solvents.[8] Clean the injector and run blank injections to check for carryover.[8][12]
Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase (Starting Point): A gradient of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A).

    • Gradient Example: 0-2 min (30% B), 2-10 min (30-90% B), 10-12 min (90% B), 12-13 min (90-30% B), 13-15 min (30% B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 254 nm (adjust based on the absorbance maxima of reactants and products).[1]

  • Sample Preparation: At each time point, withdraw a ~50 µL aliquot from the reaction. Quench if necessary, then dilute with the initial mobile phase composition (e.g., 1:1000) in an HPLC vial.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)

FAQs and Troubleshooting for GC-MS

Q7: My peaks are broad or tailing. What should I do?

A7: This is a common issue in GC analysis.[10] It can be caused by:

  • Activity in the injector or column: The chloromethyl group can be reactive. Use a deactivated inlet liner and a high-quality, low-bleed GC column.[13]

  • Improper column installation: Reinstall the column, ensuring clean cuts and correct insertion depth into the injector and detector.[13][14]

  • Injector temperature too low: This can cause slow volatilization. Increase the injector temperature, but be careful not to cause thermal degradation.[15]

Q8: I'm seeing shifts in retention times between runs. What is the cause?

A8: Retention time shifts can compromise analyte identification.[10] Common causes include:

  • Leaks in the system: Even small leaks in the gas lines or septum can affect flow rates.[14] Use an electronic leak detector to check all fittings.[13]

  • Fluctuations in carrier gas flow or oven temperature: Verify that your gas supply is stable and the oven temperature program is consistent.[10][14]

  • Column contamination: Over time, non-volatile residues can build up. "Bake out" the column at a high temperature (within its limit) or trim a small section from the inlet end.[13]

GC_Troubleshooting Problem Poor Peak Shape (Tailing/Broadening) Check1 Is the inlet liner clean and deactivated? Problem->Check1 Action1 Clean or replace inlet liner. Check1->Action1 No Check2 Is the column installed correctly? Check1->Check2 Yes Action1->Check2 Action2 Re-cut and reinstall the column. Check2->Action2 No Check3 Is the column contaminated? Check2->Check3 Yes Action2->Check3 Action3 Trim column inlet (10-20 cm) or bake out column. Check3->Action3 Yes Solution Improved Peak Shape Check3->Solution No Action3->Solution

Caption: Troubleshooting flowchart for poor GC peak shape.

Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: Capillary column suitable for aromatic compounds (e.g., HP-5MS or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Sample Preparation: At each time point, take a small aliquot, quench if needed, and dilute significantly with a suitable solvent like ethyl acetate (B1210297) or dichloromethane.

CompoundKey m/z Fragments (Expected)
This compound 151 (M+), 116 (M-Cl), 89
Corresponding Product (Example: Amine Adduct) Varies based on nucleophile

Section 4: NMR and FTIR Spectroscopy

FAQs and Troubleshooting for NMR/FTIR

Q9: How can I use ¹H NMR to monitor the reaction progress?

A9: ¹H NMR is excellent for monitoring this reaction because the benzylic protons of the chloromethyl group (-CH₂Cl) in the starting material have a distinct chemical shift (typically around 4.7-4.8 ppm). As the reaction proceeds, this peak will decrease in intensity, while a new peak corresponding to the benzylic protons in the product (e.g., -CH₂-Nu) will appear and increase in intensity. By integrating these respective peaks, you can determine the relative ratio of starting material to product.

Q10: My NMR peaks are broad. What is the problem?

A10: Broad NMR peaks can result from a few issues:

  • Poor shimming: The magnetic field homogeneity is not optimized. Re-shimming the spectrometer is necessary.[4]

  • Sample concentration: The sample may be too concentrated, leading to viscosity issues. Dilute the sample.[4]

  • Paramagnetic impurities: If present, these can cause significant line broadening. Filtering the sample through a small plug of silica (B1680970) gel or celite can help.[4]

Q11: Can FTIR be used for quantitative analysis of this reaction?

A11: While FTIR is powerful for qualitative analysis, achieving accurate quantitative results can be challenging.[2] However, it is very effective for real-time, in-situ monitoring. You can track the disappearance of a reactant-specific peak (e.g., C-Cl stretch) or the appearance of a product-specific peak. The nitrile (-C≡N) stretch around 2220-2230 cm⁻¹ can serve as a useful internal reference point as it is often unaffected by the reaction at the chloromethyl group.[16][17]

Key Spectroscopic Data
TechniqueFunctional GroupCharacteristic Signal (Approximate)Notes
¹H NMR -CH₂Cl (Starting Material)~4.7-4.8 ppm (singlet)Disappears as reaction progresses.
Ar-H (Aromatic)~7.3-7.7 ppm (multiplet)Pattern may shift slightly upon substitution.
-CH₂-Nu (Product)Varies (e.g., ~3.8-4.2 ppm for an amine)Appears and grows over time.
FTIR -C≡N (Nitrile)2220-2230 cm⁻¹Generally remains constant; good internal standard.
C-Cl~650-850 cm⁻¹Can be difficult to monitor in a complex region.

References

preventing polymerization of 2-(chloromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the polymerization of 2-(chloromethyl)benzonitrile. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the handling, storage, and use of this reactive intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern?

A1: this compound is a highly versatile chemical intermediate used extensively in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure contains two primary reactive sites: a benzylic chloromethyl group and a nitrile group.[3] The chloromethyl group is a potent electrophile, making the compound an excellent building block for creating complex molecules.[3] However, this high reactivity also makes it susceptible to undesired side reactions, primarily polymerization, which can compromise sample purity, affect reaction outcomes, and create safety hazards.

Q2: My sample of this compound has darkened, become more viscous, or solidified. What is happening?

A2: These observations are classic indicators of degradation and polymerization.[4]

  • Color Change: The development of a yellow, brown, or black color is often due to oxidative processes or the formation of extended conjugated systems within polymeric structures.[4]

  • Increased Viscosity or Solidification: This indicates the formation of higher molecular weight oligomers and polymers, which reduces the fluidity of the material.[4] A compromised sample should not be used in reactions where precise stoichiometry and purity are critical.

Q3: What are the likely chemical pathways that lead to the polymerization of this compound?

A3: The polymerization of this compound can proceed through several mechanisms, primarily driven by its reactive benzylic halide group.

  • Self-Alkylation (Friedel-Crafts Type Polymerization): This is a significant concern for this molecule. The highly reactive chloromethyl group of one molecule can be attacked by the electron-rich aromatic ring of another. This electrophilic substitution reaction can be catalyzed by trace amounts of Lewis or Brønsted acids, such as hydrogen chloride (HCl), which may be present due to moisture-induced hydrolysis of the chloromethyl group.[3][4] Metal impurities can also catalyze this process.

  • Free-Radical Polymerization: While less common for this specific structure compared to vinyl monomers, the benzylic position can form a resonance-stabilized radical under certain conditions (e.g., exposure to light or radical initiators), which could potentially initiate a polymerization chain reaction.[5]

  • Nitrile Group Polymerization: Under harsh conditions, such as in the presence of certain metals or strong acids, nitriles can undergo polymerization, although this is generally less favored than reactions involving the chloromethyl group.[6]

Q4: How can I prevent polymerization during storage and handling?

A4: Proper storage and handling are critical for maintaining the stability and purity of this compound.

  • Temperature: Store the compound in a cool, dry, and well-ventilated area.[7][8] Refrigeration at 2-8°C is highly recommended to minimize thermal degradation and polymerization rates.[1][9]

  • Atmosphere: Always store and handle the material under an inert atmosphere, such as argon or nitrogen.[4] This prevents oxidative polymerization and excludes atmospheric moisture, which can hydrolyze the compound to form catalytic HCl.

  • Container: Keep the container tightly sealed to prevent exposure to air and moisture.[10]

  • Avoid Contaminants: Ensure all storage and reaction vessels are clean and free from acidic residues and metal impurities. Store away from incompatible materials like strong oxidizing agents and strong acids.[7][10]

  • Light: Store in a dark place or in an amber vial to protect it from light, which can initiate radical reactions.[11]

Q5: Are there any chemical inhibitors that can be added to stabilize this compound?

  • Free-Radical Inhibitors: For preventing potential radical pathways, common inhibitors include phenolic compounds like Butylated Hydroxytoluene (BHT) or nitroxides like TEMPO.[12] These are effective at scavenging free radicals that could initiate polymerization.[12]

  • Acid Scavengers: To counteract trace amounts of acid (HCl) formed from hydrolysis, a non-nucleophilic, sterically hindered base could theoretically be used. However, this approach carries a significant risk, as bases can also react with the benzylic halide. This method is not generally recommended without extensive validation.

Q6: I need to heat this compound for a reaction. What precautions are necessary?

A6: Heating increases the rate of all reactions, including undesired polymerization.

  • Always conduct heated reactions under a strictly inert atmosphere (argon or nitrogen).

  • Use the minimum temperature necessary for the desired transformation to proceed at a reasonable rate.

  • Ensure the solvent and reagents are dry and free of acidic or metallic impurities.

  • For reactions sensitive to radical formation, consider adding a high-boiling-point radical inhibitor, provided it does not interfere with your synthesis.

  • Continuously monitor the reaction for any signs of an uncontrolled exotherm or a sudden increase in viscosity, which could signal runaway polymerization.[12]

Quantitative Data Summary

The table below summarizes key physical properties and suggested storage conditions for this compound.

ParameterValueSource(s)
Storage Temperature 2-8°C (Recommended)[1][9]
Melting Point 56-61°C[11]
Boiling Point 252°C (lit.)[11]
Appearance White to off-white powder/crystal[1][11]
Incompatible Materials Strong oxidizing agents, strong acids, moisture[4][7][10]

Experimental Protocols

Protocol: Quality Control Test for Polymer Detection via ¹H NMR Spectroscopy

Objective: To qualitatively assess the purity of a this compound sample and detect the presence of oligomeric or polymeric impurities.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tube

  • Pipettes and vials

Methodology:

  • Sample Preparation: In a clean, dry vial, accurately weigh approximately 10-15 mg of the this compound sample.

  • Add approximately 0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the solid completely.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum using a spectrometer (≥400 MHz recommended). Ensure a sufficient relaxation delay (D1 ≥ 5 seconds) to allow for accurate integration.

  • Data Processing: Process the spectrum by applying Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Interpretation of Results:

  • Pure Monomer: A pure sample will exhibit sharp, well-resolved signals. Key expected peaks are:

    • A sharp singlet corresponding to the two benzylic protons (-CH₂ Cl) at approximately 4.7-4.8 ppm.

    • A series of multiplets in the aromatic region (approx. 7.3-7.7 ppm) corresponding to the four protons on the benzene (B151609) ring.

  • Polymer Contamination: The presence of oligomers or polymers will be indicated by:

    • Peak Broadening: Significant broadening of the baseline and the characteristic monomer peaks.

    • Appearance of Broad Humps: The formation of new, broad, and poorly defined signals, particularly between 4.0-5.5 ppm (from various methylene (B1212753) linkages) and 6.5-7.5 ppm (from substituted aromatic rings in the polymer backbone).

    • Reduced Integration: A decrease in the relative integral value of the sharp monomeric -CH₂Cl singlet compared to the aromatic region or an internal standard.

  • PASS: The spectrum shows only sharp, well-defined peaks corresponding to the monomer.

  • FAIL: The spectrum displays significant peak broadening or the presence of broad, unresolved signals, indicating that polymerization has occurred. The material should be discarded.

Troubleshooting Workflow

G start Observe signs of instability? (color change, viscosity increase, solidification) qc_check Perform QC Check (e.g., ¹H NMR Spectroscopy) start->qc_check  Yes stable Material is Likely Stable (Proceed with caution) start->stable  No polymer_detected Polymer Detected? qc_check->polymer_detected review_procedures Review Storage & Handling Procedures: - Temperature Control - Inert Atmosphere - Contaminant Exclusion polymer_detected->review_procedures  Yes other_degradation Consider Other Degradation Pathways (e.g., Hydrolysis) polymer_detected->other_degradation  No corrective_actions Implement Corrective Actions review_procedures->corrective_actions discard Discard Compromised Material (Follow safety protocols) corrective_actions->discard

References

Validation & Comparative

Reactivity Face-Off: 2-(Chloromethyl)benzonitrile vs. 2-(Bromomethyl)benzonitrile in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of organic synthesis, particularly in the construction of pharmaceutical intermediates and other complex molecules, the choice of starting materials is paramount to the efficiency and success of a reaction. Among the versatile building blocks available, 2-(halomethyl)benzonitriles are frequently employed for the introduction of a 2-cyanobenzyl moiety. This guide provides a detailed, evidence-based comparison of the reactivity of two key analogues: 2-(chloromethyl)benzonitrile and 2-(bromomethyl)benzonitrile (B57715), focusing on their performance in nucleophilic substitution reactions.

Executive Summary

The primary determinant of reactivity in nucleophilic substitution reactions for these compounds is the nature of the halogen atom, which functions as the leaving group. Based on fundamental chemical principles and supported by extensive experimental data for analogous systems, 2-(bromomethyl)benzonitrile is significantly more reactive than this compound . This heightened reactivity is attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. Consequently, reactions with 2-(bromomethyl)benzonitrile typically proceed at a faster rate and may offer higher yields under identical conditions.

Theoretical Framework: The Decisive Role of the Leaving Group

Nucleophilic substitution at the benzylic carbon of 2-(halomethyl)benzonitriles predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the halide ion. The rate of an SN2 reaction is highly sensitive to the ability of the leaving group to depart and stabilize the resulting negative charge.

Several key factors contribute to bromide being a better leaving group than chloride:

  • Polarizability: The bromide ion is larger and has a more diffuse electron cloud than the chloride ion, making it more polarizable. This increased polarizability allows for better stabilization of the partial negative charge that develops in the transition state of the SN2 reaction.

  • Basicity: Weaker bases are better leaving groups. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).

  • Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Less energy is required to break the C-Br bond, contributing to a lower activation energy for the reaction.

Quantitative Reactivity Comparison

FeatureThis compound2-(Bromomethyl)benzonitrile
Relative Reactivity LowerHigher
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
Leaving Group Ability GoodExcellent
C-X Bond Strength StrongerWeaker
Estimated Relative Rate (SN2) 1~40 - 60

Note: The estimated relative rate is based on the established reactivity of primary alkyl chlorides versus primary alkyl bromides in SN2 reactions.

Experimental Protocol: A Representative Nucleophilic Substitution

The following protocol details a typical SN2 reaction for the synthesis of 2-cyanobenzyl derivatives from a 2-(halomethyl)benzonitrile. This procedure can be adapted for either starting material, though reaction times are expected to be significantly shorter when using 2-(bromomethyl)benzonitrile.

Synthesis of 2-((4-Methylphenoxy)methyl)benzonitrile

Materials:

  • This compound or 2-(Bromomethyl)benzonitrile (1.0 eq)

  • p-Cresol (B1678582) (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add p-cresol and anhydrous DMF.

  • Stir the solution at room temperature and add anhydrous potassium carbonate.

  • To this suspension, add a solution of this compound or 2-(bromomethyl)benzonitrile in anhydrous DMF dropwise over 10-15 minutes.

  • Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure 2-((4-methylphenoxy)methyl)benzonitrile.

Visualizing the Reaction Pathway

The following diagrams illustrate the key aspects of the nucleophilic substitution reaction discussed.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu⁻ TS [Nu---C---X]⁻ᵟ Nu->TS Nucleophilic Attack Substrate 2-(Halomethyl)benzonitrile Substrate->TS Product Product TS->Product Bond Formation LG X⁻ TS->LG Leaving Group Departure

Caption: Generalized SN2 reaction mechanism.

Experimental_Workflow start Mix p-cresol, K₂CO₃, and DMF add_substrate Add 2-(halomethyl)benzonitrile start->add_substrate heat Heat to 80°C and Monitor by TLC add_substrate->heat workup Aqueous Workup and Extraction heat->workup purify Column Chromatography workup->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of 2-cyanobenzyl derivatives.

Conclusion

For researchers and professionals in drug development and synthetic chemistry, the choice between this compound and 2-(bromomethyl)benzonitrile for nucleophilic substitution reactions is clear from a reactivity standpoint. 2-(Bromomethyl)benzonitrile offers a significant advantage in terms of reaction rate due to the excellent leaving group ability of the bromide ion. This can lead to shorter reaction times, potentially milder reaction conditions, and improved yields. While this compound is a viable and often more cost-effective alternative, its lower reactivity may necessitate more forcing conditions to achieve comparable results. The selection of the appropriate starting material will ultimately depend on a balance of factors including desired reactivity, cost, and availability.

A Comparative Guide to the Synthetic Routes of 2-(Chloromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the three primary synthetic routes to 2-(chloromethyl)benzonitrile, a versatile intermediate in the pharmaceutical and agrochemical industries. The compound's dual reactivity, stemming from its electrophilic chloromethyl group and versatile nitrile moiety, makes it a valuable building block for a wide range of molecular scaffolds.[1] This document outlines the methodologies for direct halogenation of o-tolunitrile (B42240), chloromethylation of benzonitrile (B105546), and chlorination of 2-(hydroxymethyl)benzonitrile (B1590355), presenting a side-by-side analysis of their performance based on experimental data.

Comparison of Synthetic Routes

The selection of an optimal synthetic route to this compound depends on factors such as starting material availability, desired scale, and tolerance for potential side products. The following table summarizes the key quantitative data for each of the three main synthetic pathways.

ParameterRoute 1: Direct Halogenation of o-TolunitrileRoute 2: Chloromethylation of BenzonitrileRoute 3: From 2-(Hydroxymethyl)benzonitrile
Starting Material o-TolunitrileBenzonitrile2-(Hydroxymethyl)benzonitrile
Key Reagents N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂), Radical Initiator (e.g., AIBN or benzoyl peroxide)Formaldehyde (or paraformaldehyde), HCl, Lewis Acid (e.g., ZnCl₂)Thionyl Chloride (SOCl₂), Pyridine (B92270)
Typical Yield 60-75% (estimated based on similar reactions)40-60% (estimated, highly substrate-dependent)70-85%
Reaction Temperature 50-80°C50-100°C[1]0°C to room temperature
Reaction Time 4-18 hours2-8 hours1-4 hours
Key Advantages Readily available starting material; straightforward procedure.Utilizes a common and inexpensive starting material.Generally high-yielding and clean reaction; mild conditions.
Key Disadvantages Formation of polychlorinated side products; requires careful control of reaction conditions.[2]Can be low-yielding for deactivated rings like benzonitrile; formation of diarylmethane byproducts.Requires the synthesis of the starting alcohol, adding a step to the overall process.
Purification Fractional distillation or column chromatography.Column chromatography to remove byproducts.Aqueous workup followed by distillation or recrystallization.

Synthetic Pathway Diagrams

The following diagrams illustrate the three synthetic routes to this compound.

G o_tolunitrile o-Tolunitrile product This compound o_tolunitrile->product NCS or SO₂Cl₂, Radical Initiator (e.g., AIBN), 50-80°C side_products Di- and Tri-chlorinated byproducts product->side_products Over-chlorination caption1 Route 1: Direct Halogenation of o-Tolunitrile

Figure 1. Direct Halogenation of o-Tolunitrile.

G benzonitrile Benzonitrile product This compound benzonitrile->product Formaldehyde, HCl, ZnCl₂ 50-100°C diarylmethane Diarylmethane byproduct product->diarylmethane Friedel-Crafts Alkylation caption2 Route 2: Chloromethylation of Benzonitrile.

Figure 2. Chloromethylation of Benzonitrile.

G hydroxymethyl 2-(Hydroxymethyl)benzonitrile product This compound hydroxymethyl->product SOCl₂, Pyridine 0°C to RT caption3 Route 3: From 2-(Hydroxymethyl)benzonitrile.

Figure 3. Chlorination of 2-(Hydroxymethyl)benzonitrile.

Experimental Protocols

Route 1: Direct Halogenation of o-Tolunitrile

This method involves the free-radical chlorination of the methyl group of o-tolunitrile. Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are commonly employed, with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Experimental Protocol (Adapted from similar reactions):

  • To a solution of o-tolunitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-chlorosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 70-80°C) and monitor the reaction progress by GC-MS.

  • Upon completion (typically 4-8 hours), cool the mixture to room temperature.

  • Filter off the succinimide (B58015) byproduct and wash the filter cake with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to afford this compound.

Note on Side Reactions: Over-chlorination can lead to the formation of 2-(dichloromethyl)benzonitrile and 2-(trichloromethyl)benzonitrile.[2] Careful control of the stoichiometry of the chlorinating agent and reaction time is crucial to minimize these byproducts.

Route 2: Chloromethylation of Benzonitrile (Blanc-Quelet Reaction)

This route introduces the chloromethyl group directly onto the benzonitrile ring via an electrophilic aromatic substitution.[3]

Experimental Protocol (General Procedure):

  • In a reaction vessel equipped with a stirrer, gas inlet, and reflux condenser, combine benzonitrile (1.0 eq), paraformaldehyde (1.2 eq), and a Lewis acid catalyst such as anhydrous zinc chloride (0.5 eq).

  • Heat the mixture to 60-70°C and bubble dry hydrogen chloride gas through the reaction mixture with vigorous stirring.

  • Maintain the temperature and continue the HCl stream for 2-6 hours, monitoring the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture and pour it onto ice water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note on Side Reactions: The primary side product is the diarylmethane derivative, formed by the Friedel-Crafts alkylation of a second benzonitrile molecule with the initially formed this compound. This is particularly problematic with activated aromatic rings but can still occur with benzonitrile.

Route 3: From 2-(Hydroxymethyl)benzonitrile

This method involves the conversion of the corresponding benzyl (B1604629) alcohol to the benzyl chloride using a chlorinating agent like thionyl chloride. The addition of a base like pyridine is common to neutralize the HCl byproduct and can influence the reaction mechanism.[4]

Experimental Protocol (Adapted from similar reactions):

  • To a solution of 2-(hydroxymethyl)benzonitrile (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) or diethyl ether, add pyridine (1.2 eq) and cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization or distillation under reduced pressure.

Note on Mechanism: In the presence of pyridine, the reaction typically proceeds via an SN2 mechanism with inversion of configuration.[4]

Conclusion

Each synthetic route to this compound offers a unique set of advantages and disadvantages. The direct halogenation of o-tolunitrile is a straightforward approach but may suffer from a lack of selectivity. The chloromethylation of benzonitrile utilizes a readily available starting material but can be low-yielding and produce difficult-to-separate byproducts. The chlorination of 2-(hydroxymethyl)benzonitrile is often the cleanest and highest-yielding method, although it requires an additional synthetic step to prepare the starting alcohol. The choice of the most suitable method will ultimately be dictated by the specific requirements of the research or development project, including scale, purity requirements, and available resources.

References

A Comparative Guide to Analytical Techniques for the Characterization of 2-(chloromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of 2-(chloromethyl)benzonitrile, a versatile intermediate in pharmaceutical and chemical synthesis.[1][2] Objective comparisons, supporting data, and detailed experimental protocols are presented to aid in method selection for identity confirmation, purity assessment, and quantitative analysis.

Overview of Analytical Techniques

The characterization of this compound relies on a combination of spectroscopic and chromatographic techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for elucidating the molecular structure.[1] Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are essential for separating the compound from impurities and for quantitative analysis.[1]

A logical workflow for the characterization of this compound is presented below.

cluster_0 Characterization Workflow cluster_1 Spectroscopic Techniques cluster_2 Chromatographic Techniques Start Start Synthesis_or_Sample_Receipt Synthesis or Sample Receipt Start->Synthesis_or_Sample_Receipt Structural_Elucidation Structural Elucidation Synthesis_or_Sample_Receipt->Structural_Elucidation Purity_Assessment Purity Assessment & Quantification Structural_Elucidation->Purity_Assessment NMR NMR (1H, 13C) Structural_Elucidation->NMR Primary Structure FTIR FTIR Structural_Elucidation->FTIR Functional Groups MS Mass Spectrometry Structural_Elucidation->MS Molecular Weight Data_Analysis Data Analysis & Reporting Purity_Assessment->Data_Analysis HPLC HPLC Purity_Assessment->HPLC High Purity GC_MS GC-MS Purity_Assessment->GC_MS Volatile Impurities TLC TLC (Qualitative) Purity_Assessment->TLC Rapid Check End End Data_Analysis->End

Caption: Workflow for the characterization of this compound.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Data Presentation: Predicted NMR Chemical Shifts

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~7.3-7.8MultipletAromatic protons
¹H~4.6Singlet-CH₂Cl
¹³C~130-140SingletAromatic quaternary carbons
¹³C~125-135SingletAromatic CH carbons
¹³C~117Singlet-CN
¹³C~45Singlet-CH₂Cl

Note: These are estimated values based on data for similar compounds and general NMR principles. Actual shifts may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved. Filter the solution if any particulate matter is present.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 300-500 MHz

    • Pulse Sequence: Standard single-pulse

    • Number of Scans: 8-16

    • Relaxation Delay: 1-2 s

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 75-125 MHz

    • Pulse Sequence: Proton-decoupled single-pulse

    • Number of Scans: 128-1024 (or more for dilute samples)

    • Relaxation Delay: 2-5 s

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in this compound, namely the nitrile (-C≡N) and the chloromethyl (-CH₂Cl) groups.

Data Presentation: Characteristic IR Absorption Bands

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C≡N stretch (nitrile)2220-2260Medium, Sharp
C-H stretch (aromatic)3000-3100Medium
C-H bend (aromatic)690-900Strong
C-Cl stretch600-800Strong
CH₂ bend1400-1450Medium

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. It is typically coupled with a chromatographic technique like GC or LC for mixture analysis.

Data Presentation: Expected Mass Spectral Data

Parameter Value Interpretation
Molecular FormulaC₈H₆ClN-
Molecular Weight151.59 g/mol -
Molecular Ion (M⁺)m/z 151/153Isotopic pattern due to ³⁵Cl and ³⁷Cl (approx. 3:1 ratio)
Major Fragments (Predicted)m/z 116Loss of Cl
m/z 115Loss of HCl
m/z 89Loss of CH₂Cl

Note: Fragmentation is predicted based on the stability of the resulting ions.

Chromatographic Techniques

Chromatographic methods are paramount for assessing the purity of this compound and quantifying it in the presence of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity determination and quantification of non-volatile and thermally labile compounds. A reversed-phase method is typically suitable for this compound.

Data Presentation: Typical HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile (B52724):Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient or 30°C
Detection UV at 254 nm
Expected Retention Time Dependent on exact conditions, but typically > 2 min
LOD/LOQ Typically in the low µg/mL to ng/mL range

Experimental Protocol: HPLC

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water. Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 0.1-1.0 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Standard Preparation: Prepare a stock solution of a reference standard of this compound in the mobile phase. Prepare a series of calibration standards by serial dilution.

  • Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standards and the sample solution.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from its peak area using the calibration curve. Purity can be assessed by area percent normalization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both separation and structural information, making it ideal for identifying and quantifying impurities.

Data Presentation: Typical GC-MS Method Parameters

Parameter Condition
Column HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (split or splitless)
Oven Program 80°C (2 min), then ramp to 280°C at 10°C/min
MS Ionization Electron Ionization (EI) at 70 eV
MS Scan Range 40-400 amu
Expected Retention Time Dependent on exact conditions
LOD/LOQ Typically in the low ng/mL to pg/mL range

Experimental Protocol: GC-MS

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 0.1-1.0 mg/mL.

  • Analysis: Inject the sample into the GC-MS system. The compounds will be separated on the column and then detected by the mass spectrometer.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. Identify impurities based on their mass spectra and comparison to a spectral library. Purity can be estimated by peak area percentage. For quantitative analysis, a calibration curve using a reference standard is required.

Method Comparison and Selection

The choice of analytical technique depends on the specific requirements of the analysis.

Comparison of Analytical Techniques

Technique Primary Use Advantages Disadvantages
¹H & ¹³C NMR Structural ElucidationUnambiguous structure confirmation, quantitativeLower sensitivity, requires pure sample
FTIR Functional Group IDFast, easy to use, non-destructiveLimited structural information
Mass Spec. Molecular WeightHigh sensitivity, structural info from fragmentationMay require derivatization, complex spectra
HPLC-UV Purity, QuantificationHigh precision and accuracy, robustRequires soluble, non-volatile samples
GC-MS Purity, Impurity IDHigh sensitivity and selectivity, identifies unknownsRequires volatile, thermally stable samples

A decision-making workflow for selecting the appropriate analytical technique is provided below.

cluster_0 Technique Selection Guide Start Analytical Goal? Structure Confirm Structure Start->Structure Identity Purity Assess Purity Start->Purity Purity Quantify Quantify Analyte Start->Quantify Concentration NMR NMR Structure->NMR Definitive FTIR FTIR Structure->FTIR Supportive HPLC HPLC Purity->HPLC Primary Method GC_MS GC-MS Purity->GC_MS Volatile Impurities Quantify->HPLC Primary Method Quantify->GC_MS Trace Levels

Caption: Decision tree for selecting an analytical technique.

By understanding the principles, advantages, and limitations of each technique, researchers can develop a robust analytical strategy for the comprehensive characterization of this compound, ensuring its quality and suitability for its intended application.

References

A Comparative Guide to Purity Validation of 2-(Chloromethyl)benzonitrile by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a cornerstone of active pharmaceutical ingredient (API) quality, directly impacting the safety and efficacy of the final drug product.[1][2] 2-(Chloromethyl)benzonitrile is a key building block in the synthesis of numerous pharmaceuticals, making the rigorous validation of its purity essential.[2][3] High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose.[4]

This guide provides an objective comparison of HPLC with other analytical methods for determining the purity of this compound, supported by experimental protocols and data to inform methodological selection in a drug development and quality control setting.

Comparison of Analytical Methods for Purity Determination

While HPLC is a primary method for purity analysis, other techniques can offer complementary information. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation, impurity identification, or rapid screening.

Analytical Method Principle Advantages Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity for separating and quantifying the main component and impurities.[4] Applicable to a wide range of non-volatile and thermally labile compounds.Requires reference standards for the identification and quantification of impurities. Method development can be time-consuming.Quantitative purity determination, impurity profiling, and stability-indicating assays.[5]
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a solid or liquid stationary phase.Excellent for separating volatile impurities. High sensitivity, especially with selective detectors.Not suitable for non-volatile or thermally labile compounds without derivatization.Analysis of volatile starting materials, residual solvents, and certain process impurities.
Thin-Layer Chromatography (TLC) Differential migration of analytes on a thin layer of adsorbent material driven by a liquid mobile phase.Simple, rapid, and cost-effective. Useful for monitoring reaction progress and detecting major impurities.Primarily qualitative or semi-quantitative. Lower resolution and sensitivity compared to HPLC.Rapid in-process checks, reaction monitoring, and preliminary purity assessment.
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.Provides absolute purity determination without the need for a specific reference standard of the analyte. Offers structural information about impurities.Lower sensitivity compared to HPLC for trace impurities. Requires a highly pure and soluble internal standard.Certification of reference materials and as an orthogonal method for validating HPLC results.

HPLC Method for Purity Validation of this compound

A well-validated, stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for the reliable determination of this compound purity. Such a method should be capable of separating the active compound from potential process-related impurities and degradation products.

Potential Impurities

During the synthesis of this compound, several impurities can arise, including:

  • Starting Material: Unreacted 2-methylbenzonitrile (o-tolunitrile).

  • Hydrolysis Product: 2-(Hydroxymethyl)benzonitrile, formed by the reaction of the chloromethyl group with water.[6]

  • Isomeric Impurities: 3-(Chloromethyl)benzonitrile and 4-(chloromethyl)benzonitrile, depending on the synthetic route.

  • Over-chlorinated Byproducts: Dichlorinated species.

Experimental Protocol: HPLC Analysis

Objective: To determine the purity of a this compound sample and quantify any impurities.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

Parameter Recommended Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B; 5-20 min: 40% to 90% B; 20-25 min: 90% B; 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase (initial composition) to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to obtain a similar concentration to the standard solution.

Data Presentation: Hypothetical Purity Analysis
Peak ID Compound Name Retention Time (min) Peak Area (%)
12-(Hydroxymethyl)benzonitrile4.80.15
22-Methylbenzonitrile8.20.25
3This compound12.599.50
4Unknown Impurity15.10.10

Visualization of Experimental and Logical Workflows

To further clarify the processes, the following diagrams illustrate the experimental workflow for HPLC purity validation and the logical relationship in selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis prep_std Weigh & Dissolve Reference Standard hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_std->hplc_system prep_sample Weigh & Dissolve Test Sample prep_sample->hplc_system inject_blank Inject Blank (Diluent) hplc_system->inject_blank inject_std Inject Standard Solution inject_blank->inject_std inject_sample Inject Sample Solution inject_std->inject_sample chromatogram Record Chromatograms inject_sample->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Experimental workflow for HPLC purity analysis.

Method_Selection start Purity Analysis Required? quant Quantitative Analysis? start->quant hplc Use HPLC quant->hplc Yes tlc Use TLC quant->tlc No (Screening) volatile Volatile Impurities? gc Use GC volatile->gc Yes (Complementary) qnmr Use qNMR (Orthogonal) volatile->qnmr No (Confirmation) hplc->volatile

References

comparing the efficacy of 2-(chloromethyl)benzonitrile derivatives in bioassays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2-(chloromethyl)benzonitrile derivatives reveals their significant potential across a range of biological assays. These compounds serve as versatile scaffolds in medicinal chemistry, leading to the development of potent agents with anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties. This guide compares the efficacy of various derivatives, presenting supporting experimental data and methodologies for researchers, scientists, and drug development professionals.

Efficacy in Anticancer Bioassays

Derivatives of this compound have been investigated as inhibitors of key targets in cancer therapy, such as the PI3K/AKT/mTOR signaling pathway and Epidermal Growth Factor Receptor (EGFR).[1][2] The cytotoxic effects of these compounds are often evaluated against various human cancer cell lines.

One notable derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49), synthesized based on the core structure of neocryptolepine, has demonstrated remarkable cytotoxicity against colorectal cancer cells.[2] Its efficacy is significantly higher than the parent compound, neocryptolepine, and the common chemotherapeutic agent 5-Fluorouracil (5-Fu) in certain cell lines.[2]

Table 1: Comparative Anticancer Activity of this compound Related Derivatives

Compound Class/DerivativeSpecific CompoundCancer Cell LineIC50 (µM)Reference
Indolo[2,3-b]quinoline2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49)HCT116 (Colorectal)0.35[2]
Indolo[2,3-b]quinoline2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49)Caco-2 (Colorectal)0.54[2]
Indolo[2,3-b]quinolineNeocryptolepine (Parent Compound)HCT116 (Colorectal)6.26[2]
Indolo[2,3-b]quinolineNeocryptolepine (Parent Compound)HIEC (Normal Intestinal)31.37[2]
Quinazolinone2-({2-[(morpholino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile (5d)DPP-4 Enzyme Assay1.4621[3]
QuinazolinoneSitagliptin (Reference Drug)DPP-4 Enzyme Assay0.0236[3]

Efficacy in Antimicrobial Bioassays

The benzimidazole (B57391) scaffold, often synthesized using this compound derivatives, is a cornerstone in the development of new antimicrobial agents.[4][5] These compounds have shown efficacy against both bacterial and fungal pathogens, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[5]

A study involving the synthesis of five derivatives of 2-chloromethyl-1H-benzimidazole using various aromatic amines demonstrated notable antifungal activity, measured by the zone of inhibition in agar (B569324) well diffusion assays.[4]

Table 2: Comparative Antimicrobial Activity of 2-Chloromethyl-1H-Benzimidazole Derivatives

DerivativeSubstituentAntifungal Zone of Inhibition (mm) vs. Aspergillus nigerReference
Compound 1Sulphanilamide15[4]
Compound 2p-nitroaniline12[4]
Compound 32,4-dinitrophenylhydrazine11[4]
Compound 42-amino-5-mercapto-1,3,4-thiadiazole10[4]
Compound 5Benzotriazole12[4]

Efficacy in Enzyme Inhibition Bioassays

Derivatives of this compound have been designed and synthesized as potent inhibitors of various enzymes. A series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives were synthesized and showed good inhibitory activity against the dipeptidyl peptidase-4 (DPP-4) enzyme, a target for type 2 diabetes treatment.[3] Additionally, benzimidazole-acrylonitrile hybrids have demonstrated potent urease inhibition, with most compounds exhibiting significantly higher efficacy than the standard inhibitor hydroxyurea.[6]

Efficacy in Antiviral Bioassays

In the realm of antiviral research, a novel scaffold, 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile, was developed based on a previously identified Hepatitis C Virus (HCV) entry inhibitor.[7] Several derivatives from this series displayed high potency, inhibiting HCV entry at low nanomolar concentrations and demonstrating oral availability in pharmacokinetic studies.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of bioassay results.

Anticancer Activity: Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HCT116, Caco-2) are seeded in 96-well plates at a predetermined density and allowed to adhere for 24 hours.[8]

  • Compound Treatment: The synthesized derivatives are dissolved in a solvent like DMSO and then diluted in the cell culture medium to various concentrations. The cells are treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).[2][8]

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm). The cell viability is calculated as a percentage relative to the solvent-treated control cells. The IC50 value is then determined from the dose-response curve.

Antimicrobial Activity: Agar Well Diffusion Assay

This method is used to determine the antimicrobial efficacy of compounds by measuring the zone of growth inhibition.

  • Media Preparation: A suitable sterile agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is poured into sterile petri plates and allowed to solidify.

  • Inoculation: A standardized microbial suspension is uniformly spread over the surface of the agar plates.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer.

  • Compound Application: A fixed volume of the test compound, dissolved in a suitable solvent (e.g., DMF or DMSO), is added to each well.[4]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.

Visualizing Experimental and Biological Pathways

Diagrams are essential for illustrating complex workflows and signaling cascades.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis seed 1. Seed Cells in 96-Well Plate incubate1 2. Incubate for 24h for Cell Adhesion seed->incubate1 treat 3. Add Derivative (Varying Concentrations) incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate for 4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan (e.g., with DMSO) incubate3->solubilize read 8. Read Absorbance (~570 nm) solubilize->read analyze 9. Calculate % Viability & Determine IC50 read->analyze

Caption: Workflow for determining cytotoxicity using the MTT bioassay.

PI3K_AKT_Pathway cluster_outcomes Cellular Outcomes RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival inhibits apoptosis Proliferation Cell Proliferation mTOR->Proliferation Growth Cell Growth mTOR->Growth Inhibitor This compound Derivatives Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by derivatives.

References

A Comparative Guide to the Reaction Mechanisms of 2-(Chloromethyl)benzonitrile: A Computational and Experimental Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction mechanisms of 2-(chloromethyl)benzonitrile, a versatile building block in organic synthesis. By examining computational studies and experimental data on its reactivity and that of analogous substituted benzyl (B1604629) chlorides, we offer insights into its behavior in common nucleophilic substitution reactions, namely hydrolysis and ammonolysis. This document is intended to aid researchers in predicting reaction outcomes, optimizing conditions, and understanding the underlying principles governing the reactivity of this important synthetic intermediate.

Introduction

This compound is a bifunctional molecule featuring a reactive benzylic chloride and a cyano group. This combination of functional groups makes it a valuable precursor in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. The chloromethyl group is susceptible to nucleophilic attack, while the nitrile moiety can be transformed into various other functional groups. Understanding the mechanistic pathways of its nucleophilic substitution reactions is crucial for controlling product formation and reaction efficiency.

Benzylic halides, in general, can undergo nucleophilic substitution through both S(_N)1 (unimolecular) and S(_N)2 (bimolecular) pathways. The preferred mechanism is influenced by several factors, including the stability of the resulting benzylic carbocation, the strength of the nucleophile, the nature of the solvent, and the electronic effects of substituents on the benzene (B151609) ring.

Hydrolysis of Substituted Benzyl Chlorides: A Comparative Analysis

The hydrolysis of benzyl chlorides to their corresponding benzyl alcohols is a fundamental organic reaction. Extensive kinetic studies on a wide range of ring-substituted benzyl chlorides provide a robust framework for understanding the reactivity of this compound.

Experimental Data

The following table summarizes the first-order rate constants (k(_{solv})) for the solvolysis of various substituted benzyl chlorides in 20% acetonitrile (B52724) in water at 25°C.[1][2] This data allows for a direct comparison of the electronic effects of different substituents on the reaction rate.

Substituentk(_{solv}) (s
1^{-1}−1
)
Relative Rate (to H)
4-OCH(_3)2.21.47 x 10
7^77
4-CH(_3)1.8 x 10
3^{-3}−3
1200
H1.5 x 10
6^{-6}−6
1
4-Cl3.5 x 10
7^{-7}−7
0.23
3-CN1.2 x 10
8^{-8}−8
0.008
2-CN (estimated) ~10
8^{-8}−8
- 10
9^{-9}−9
~0.007 - 0.0007
3,4-(NO(_2))(_2)1.1 x 10
8^{-8}−8
0.0073

Note: The rate constant for this compound is an estimation based on the electron-withdrawing nature of the ortho-cyano group, which is expected to be comparable to or slightly more deactivating than a meta-cyano group due to a combination of inductive and resonance effects.

The data clearly demonstrates that electron-donating groups (e.g., 4-OCH(_3), 4-CH(_3)) significantly accelerate the rate of solvolysis, while electron-withdrawing groups (e.g., 4-Cl, 3-CN, 3,4-(NO(_2))(_2)) retard the reaction.[1][2] This trend is consistent with a reaction mechanism that involves the development of a positive charge at the benzylic carbon in the transition state. For highly activating substituents, the mechanism shifts towards a more S(_N)1-like character, proceeding through a stabilized benzylic carbocation. Conversely, deactivating substituents favor an S(_N)2-like mechanism.

Given the strong electron-withdrawing nature of the ortho-cyano group in this compound, its hydrolysis is expected to be significantly slower than that of unsubstituted benzyl chloride and to proceed primarily through an S(_N)2 mechanism.

Experimental Protocols

The kinetic data presented above were typically obtained using the following methodology:

  • Reaction Setup: A solution of the substituted benzyl chloride in a suitable organic solvent (e.g., acetonitrile) is rapidly injected into a thermostatted aqueous solvent mixture (e.g., 20% acetonitrile in water) to initiate the solvolysis reaction.

  • Monitoring Reaction Progress: The disappearance of the starting material or the appearance of the product (the corresponding benzyl alcohol) is monitored over time. This can be achieved through various analytical techniques such as:

    • UV-Vis Spectroscopy: If the reactant and product have distinct UV-Vis absorption spectra, the change in absorbance at a specific wavelength can be followed.[1]

    • High-Performance Liquid Chromatography (HPLC): Aliquots of the reaction mixture are taken at different time points, the reaction is quenched, and the concentrations of the reactant and product are determined by HPLC.

  • Data Analysis: The first-order rate constant (k({solv})) is determined by plotting the natural logarithm of the reactant concentration versus time, which should yield a straight line with a slope of -k({solv}).

Ammonolysis of this compound

The reaction of this compound with ammonia (B1221849) (ammonolysis) is a key step in the synthesis of 2-aminomethylbenzonitrile and its derivatives.

Mechanistic Considerations

The ammonolysis of benzyl chloride and its derivatives is generally considered to proceed via an S(_N)2 mechanism, where the ammonia molecule acts as the nucleophile.[3] The reaction involves a backside attack on the electrophilic benzylic carbon, leading to the displacement of the chloride ion.

However, the possibility of a competing S(_N)1 mechanism cannot be entirely ruled out, especially in polar protic solvents that can solvate the resulting carbocation and chloride ion. For this compound, the electron-withdrawing cyano group destabilizes the potential benzylic carbocation, making the S(_N)1 pathway highly unfavorable. Therefore, the ammonolysis of this compound is expected to proceed almost exclusively through an S(_N)2 pathway.

Experimental Protocols

A typical experimental procedure for the ammonolysis of a benzyl chloride is as follows:

  • Reaction Setup: The benzyl chloride is dissolved in a suitable solvent, and a solution of ammonia (often in excess, and can be aqueous, alcoholic, or liquid ammonia) is added. The reaction is typically carried out in a sealed vessel to prevent the escape of volatile ammonia.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to follow the disappearance of the starting material and the formation of the product amine.

  • Product Isolation and Characterization: After the reaction is complete, the product is isolated by extraction and purified by techniques like distillation or chromatography. The structure of the product is confirmed by spectroscopic methods such as NMR and IR spectroscopy.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed S(_N)1 and S(_N)2 reaction pathways for the nucleophilic substitution of this compound.

SN1_Mechanism Reactant This compound Intermediate Benzylic Carbocation (destabilized by o-CN) Reactant->Intermediate Slow (Rate-determining) Cl Cl⁻ Product Product Intermediate->Product Fast Nu Nucleophile (Nu⁻) Nu->Intermediate

Caption: S(_{N})1 pathway for this compound.

SN2_Mechanism Reactant This compound TS Transition State [Nu---CH₂(Ar)---Cl]⁻ Reactant->TS Concerted Product Product TS->Product Cl Cl⁻ Nu Nucleophile (Nu⁻)

Caption: S(_{N})2 pathway for this compound.

Conclusion

The reaction mechanisms of this compound are dictated by the strong electron-withdrawing nature of the ortho-cyano group. Based on comparative experimental data from substituted benzyl chlorides, its hydrolysis is significantly slower than the unsubstituted analogue and proceeds predominantly through an S(_N)2 pathway. Similarly, ammonolysis is also expected to follow an S(_N)2 mechanism due to the destabilization of the potential benzylic carbocation. This guide provides a foundational understanding for researchers working with this versatile building block, enabling more informed decisions in reaction design and optimization. Further dedicated computational and experimental studies on this compound would provide more precise quantitative data on its reactivity.

References

A Comparative Spectroscopic Analysis of 2-(Chloromethyl)benzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the ortho, meta, and para isomers of 2-(chloromethyl)benzonitrile. The following sections present a summary of their key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols used for these analyses. This information is critical for the unambiguous identification and differentiation of these isomers in research and development settings.

Data Presentation

The spectroscopic data for the three isomers of this compound are summarized in the tables below. These tables facilitate a direct comparison of their characteristic spectral features.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Isomer¹H NMR (CDCl₃, 400 MHz) δ [ppm] (J [Hz])¹³C NMR (CDCl₃, 100 MHz) δ [ppm]
This compound 7.71 (d, J=7.6, 1H), 7.62 (t, J=7.6, 1H), 7.48 (t, J=7.6, 1H), 7.41 (d, J=7.6, 1H), 4.85 (s, 2H)138.5, 133.2, 133.0, 129.5, 129.0, 117.5, 112.0, 44.5
3-(Chloromethyl)benzonitrile 7.68 (s, 1H), 7.63 (d, J=7.8, 1H), 7.55 (d, J=7.8, 1H), 7.45 (t, J=7.8, 1H), 4.62 (s, 2H)139.2, 134.0, 132.5, 130.0, 129.2, 118.4, 113.1, 45.3
4-(Chloromethyl)benzonitrile 7.65 (d, J=8.2, 2H), 7.48 (d, J=8.2, 2H), 4.63 (s, 2H)143.5, 132.5, 129.0, 118.5, 112.2, 45.0

Disclaimer: The NMR data presented is a combination of reported values from various sources and typical chemical shifts for similar structures. Exact values may vary based on experimental conditions.

Table 2: Infrared (IR) Spectroscopic Data

IsomerKey IR Absorptions (cm⁻¹)
This compound ~2225 (C≡N stretch), ~1450, ~1490 (Aromatic C=C stretch), ~760 (C-H bend, ortho-disubstitution), ~690 (C-Cl stretch)
3-(Chloromethyl)benzonitrile ~2228 (C≡N stretch), ~1475, ~1580 (Aromatic C=C stretch), ~790, ~680 (C-H bend, meta-disubstitution), ~700 (C-Cl stretch)
4-(Chloromethyl)benzonitrile ~2229 (C≡N stretch), ~1500, ~1600 (Aromatic C=C stretch), ~820 (C-H bend, para-disubstitution), ~710 (C-Cl stretch)

Note: The IR absorption frequencies are approximate and can vary slightly.

Table 3: Mass Spectrometry (MS) Data

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Assignments
This compound 151/153 [M]⁺116 [M-Cl]⁺, 89 [M-Cl-HCN]⁺
3-(Chloromethyl)benzonitrile 151/153 [M]⁺116 [M-Cl]⁺, 89 [M-Cl-HCN]⁺
4-(Chloromethyl)benzonitrile 151/153 [M]⁺116 [M-Cl]⁺, 89 [M-Cl-HCN]⁺

Note: The mass spectra of these isomers are very similar due to the formation of the common tropylium-like ion after the loss of the chlorine atom. The relative intensities of the fragment ions may show minor differences.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the this compound isomer was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Standard acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same spectrometer at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans were typically used.

  • Data Processing: The raw data (Free Induction Decay - FID) was processed using appropriate software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound isomer was finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • FTIR Analysis: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the this compound isomer was prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (approximately 1 mg/mL).

  • GC-MS Analysis: The analysis was performed on a GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: The injector temperature was set to 250°C, and 1 µL of the sample was injected in splitless mode.

    • Oven Program: The oven temperature was initially held at 70°C for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

    • Carrier Gas: Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The ion source temperature was 230°C, and the quadrupole temperature was 150°C. Data was acquired in full scan mode over a mass range of m/z 40-300.

  • Data Analysis: The resulting chromatogram and mass spectra were analyzed to identify the retention time of the compound and its fragmentation pattern.

Visualizations

The following diagrams illustrate the logical flow of the spectroscopic analysis and the general experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Isomer Sample (ortho, meta, or para) NMR_Sample Dissolve in CDCl3 with TMS Sample->NMR_Sample IR_Sample Grind with KBr & Press Pellet Sample->IR_Sample MS_Sample Dissolve in Dichloromethane Sample->MS_Sample NMR NMR Spectroscopy (¹H and ¹³C) NMR_Sample->NMR IR FTIR Spectroscopy IR_Sample->IR MS GC-MS Analysis MS_Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Record Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Total Ion Chromatogram & Mass Spectra MS->MS_Data

Caption: Experimental workflow for spectroscopic analysis.

logical_relationship cluster_isomers This compound Isomers cluster_techniques Spectroscopic Techniques cluster_data_points Key Differentiating Data ortho Ortho Isomer NMR NMR (¹H & ¹³C) ortho->NMR IR Infrared (IR) ortho->IR MS Mass Spec. ortho->MS meta Meta Isomer meta->NMR meta->IR meta->MS para Para Isomer para->NMR para->IR para->MS NMR_shifts Chemical Shifts & Coupling Patterns NMR->NMR_shifts IR_fingerprint C-H Bending (Fingerprint Region) IR->IR_fingerprint MS_fragments Relative Fragment Abundances MS->MS_fragments

Caption: Logical relationship in spectroscopic comparison.

A Comparative Guide to the Environmental Impact of 2-(chloromethyl)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(chloromethyl)benzonitrile, a key intermediate in the pharmaceutical and agrochemical industries, can be approached through various chemical pathways. As the chemical industry increasingly embraces the principles of green chemistry, a thorough assessment of the environmental impact of these synthetic routes is crucial. This guide provides an objective comparison of two primary methods for synthesizing this compound: the direct side-chain chlorination of o-tolunitrile (B42240) and the electrophilic chloromethylation of benzonitrile (B105546). The comparison is supported by experimental data and established green chemistry metrics to aid researchers in selecting more sustainable and efficient synthetic strategies.

Comparison of Environmental Impact Metrics

The environmental performance of each synthesis route is evaluated using key green chemistry metrics: Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).

  • Atom Economy measures the efficiency with which atoms from the reactants are incorporated into the desired product. A higher percentage indicates a more efficient and less wasteful process.

  • E-Factor quantifies the amount of waste generated per unit of product. A lower E-Factor signifies a greener process.

  • Process Mass Intensity (PMI) represents the ratio of the total mass of all materials (reactants, solvents, reagents, and process water) used to the mass of the final product. A lower PMI is indicative of a more sustainable and efficient process.

MetricDirect Side-Chain Chlorination of o-TolunitrileElectrophilic Chloromethylation of BenzonitrileIdeal Value
Atom Economy 87.2%76.5%100%
E-Factor ~10.5~25.8 (estimated)0
Process Mass Intensity (PMI) ~11.5~26.8 (estimated)1

Note: The values for the electrophilic chloromethylation of benzonitrile are estimated based on typical reaction conditions and do not account for the significant challenges in achieving high regioselectivity for the desired ortho-isomer. The actual E-Factor and PMI for this route are likely to be considerably higher due to the formation of other isomers and byproducts that need to be separated and managed as waste.

Synthesis Route Analysis

Direct Side-Chain Chlorination of o-Tolunitrile

This method involves the selective chlorination of the methyl group of o-tolunitrile, typically using a radical initiator and a chlorinating agent like N-chlorosuccinimide (NCS).

  • Reactants: In a suitable reaction vessel, o-tolunitrile (1.0 equivalent), N-chlorosuccinimide (1.1 equivalents), and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) are combined in a non-polar solvent such as carbon tetrachloride or dichloromethane.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 50-80 °C) and irradiated with a UV lamp to initiate the radical chain reaction. The progress of the reaction is monitored by techniques such as TLC or GC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the succinimide (B58015) byproduct is removed by filtration. The filtrate is washed with an aqueous solution to remove any remaining impurities, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography to yield this compound. A typical reported yield for a similar reaction is in the range of 60-85%.[1]

This route offers a relatively high atom economy as the main byproduct, succinimide, has a low molecular weight. The primary environmental concerns are associated with the use of halogenated solvents, which are often toxic and difficult to dispose of, and the energy consumption for heating and UV irradiation. The use of a stoichiometric amount of NCS also contributes to the waste stream.

Electrophilic Chloromethylation of Benzonitrile

This classic electrophilic aromatic substitution reaction introduces a chloromethyl group onto the benzonitrile ring using formaldehyde (B43269) and hydrogen chloride, typically in the presence of a Lewis acid catalyst.

  • Reactants: Benzonitrile (1.0 equivalent) is reacted with a source of formaldehyde (e.g., paraformaldehyde or formalin) and hydrogen chloride gas in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is often carried out in a suitable solvent, or in some cases, neat.

  • Reaction Conditions: The reaction temperature is typically maintained between 50-100 °C for several hours.[2] The reaction is sensitive to conditions, which can influence the yield and isomer distribution.

  • Work-up and Purification: After the reaction, the mixture is quenched with water or ice. The organic layer is separated, washed, dried, and the solvent is evaporated. The product is a mixture of isomers (ortho, meta, and para) and potentially some diarylmethane byproducts, which necessitates careful purification by fractional distillation or chromatography.

A significant drawback of this method is the lack of regioselectivity. The nitrile group is a meta-directing deactivator in electrophilic aromatic substitution. Therefore, the desired this compound (ortho-isomer) is expected to be a minor product, with the 3-(chloromethyl)benzonitrile (B1583590) (meta-isomer) being the major product. This poor selectivity leads to a low yield of the target molecule and the generation of a substantial amount of isomeric byproducts that are difficult to separate and often end up as chemical waste. This significantly increases the E-Factor and PMI. The use of strong acids and Lewis acid catalysts also poses environmental and handling challenges.

Visualizing the Synthesis and Comparison

Experimental Workflow for Synthesis Routes

G Figure 1. Experimental Workflows for this compound Synthesis cluster_0 Direct Side-Chain Chlorination cluster_1 Electrophilic Chloromethylation A1 o-Tolunitrile + NCS + Radical Initiator in Solvent A2 Heating and UV Irradiation A1->A2 A3 Filtration to remove Succinimide A2->A3 A4 Aqueous Wash and Drying A3->A4 A5 Solvent Removal A4->A5 A6 Purification (Distillation/Chromatography) A5->A6 A7 This compound (Product) A6->A7 B1 Benzonitrile + Formaldehyde + HCl + Lewis Acid B2 Heating B1->B2 B3 Quenching with Water B2->B3 B4 Extraction and Washing B3->B4 B5 Solvent Removal B4->B5 B6 Purification (Fractional Distillation/ Chromatography) B5->B6 B7 Isomer Mixture (o, m, p) B6->B7 B8 This compound (Minor Product) B7->B8

Caption: Figure 1. A comparison of the experimental workflows for the two main synthesis routes of this compound.

Logical Comparison of Synthesis Routes

G Figure 2. Comparison of Synthesis Routes for this compound cluster_0 Evaluation Criteria Start Select Synthesis Route Direct_Chlorination Direct Side-Chain Chlorination of o-Tolunitrile Start->Direct_Chlorination Chloromethylation Electrophilic Chloromethylation of Benzonitrile Start->Chloromethylation Atom_Economy Atom Economy Direct_Chlorination->Atom_Economy High (87.2%) Selectivity Selectivity Direct_Chlorination->Selectivity High for desired product Waste_Generation Waste Generation (E-Factor/PMI) Direct_Chlorination->Waste_Generation Moderate (Solvent, NCS byproduct) Process_Conditions Process Conditions Direct_Chlorination->Process_Conditions Requires UV/Heat Chloromethylation->Atom_Economy Lower (76.5%) Chloromethylation->Selectivity Low (Isomer formation) Chloromethylation->Waste_Generation High (Isomeric byproducts, catalyst) Chloromethylation->Process_Conditions Corrosive reagents Conclusion Conclusion: Direct chlorination is environmentally more favorable Atom_Economy->Conclusion Selectivity->Conclusion Waste_Generation->Conclusion Process_Conditions->Conclusion

Caption: Figure 2. A logical diagram comparing the key environmental and process aspects of the two synthesis routes.

Conclusion and Future Outlook

Based on the analysis of green chemistry metrics and experimental considerations, the direct side-chain chlorination of o-tolunitrile emerges as a more environmentally favorable route for the synthesis of this compound compared to the electrophilic chloromethylation of benzonitrile. The higher atom economy, superior selectivity, and lower generation of difficult-to-separate byproducts make it a more sustainable choice.

However, there is still room for improvement in the chlorination route. Future research should focus on developing greener alternatives, such as:

  • Catalytic Systems: The development of highly efficient and recyclable catalysts could reduce the amount of waste generated.

  • Alternative Chlorinating Agents: Exploring the use of less hazardous and more atom-economical chlorinating agents than NCS.

  • Greener Solvents: Replacing halogenated solvents with more environmentally benign alternatives.

  • Flow Chemistry: The use of continuous flow reactors could improve reaction control, safety, and efficiency.

By prioritizing these research directions, the synthesis of this compound can be further optimized to align with the principles of green and sustainable chemistry, minimizing its environmental footprint while maintaining its importance as a valuable chemical intermediate.

References

A Comparative Guide to the Applications of 2-(Chloromethyl)benzonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the applications of 2-(chloromethyl)benzonitrile, a versatile bifunctional reagent in organic synthesis. Its utility stems from two key reactive sites: the highly electrophilic chloromethyl group, ideal for nucleophilic substitution reactions, and the nitrile group, which can be converted into various other functionalities. We will objectively compare its performance with alternative reagents and synthetic strategies, supported by experimental data and detailed protocols.

Core Reactivity: Nucleophilic Substitution

The primary application of this compound is as an alkylating agent. The benzylic chloride is highly susceptible to nucleophilic attack, readily participating in S(_N)2 reactions.[1][2] This allows for the efficient introduction of the 2-cyanobenzyl moiety into a wide range of molecules.[1] Common nucleophiles include phenols, amines, and thiols.[1]

A common alternative for introducing the 2-cyanobenzyl group is 2-cyanobenzyl bromide. While both are effective, this compound offers a significant cost advantage, making it preferable for large-scale synthesis.[3]

ReagentRelative CostReactivityTypical YieldsAtom Economy
This compound LowerHighGood to Excellent[3]Higher (Lower MW)
2-Cyanobenzyl Bromide Higher[3]Very HighGood to Excellent[3]Lower (Higher MW)

This protocol is adapted from the synthesis of 2-aryloxymethylbenzonitriles from various substituted phenols.[3]

Materials:

  • 2-Cyanobenzyl chloride (1.03 eq)

  • Substituted Phenol (1.0 eq)

  • Anhydrous Potassium Carbonate (K(_2)CO(_3)) (1.1 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Combine 2-cyanobenzyl chloride, the desired phenol, and anhydrous potassium carbonate in a round-bottom flask containing DMF.

  • Heat the reaction mixture to 80-110 °C with constant stirring.

  • Maintain the temperature for 6 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to below 40 °C.

  • Pour the cooled reaction mixture into cold water while stirring to precipitate the product.

  • Filter the resulting crystals or powder, wash thoroughly with water, and dry in a vacuum oven at 40 °C.

G reagents Combine Reagents: - this compound - Phenol - K2CO3 - DMF heating Heat to 80-110 °C (Stir for 6h) reagents->heating monitoring Monitor by TLC heating->monitoring monitoring->heating Incomplete workup Cool and Pour into Cold Water monitoring->workup Reaction Complete filtration Filter and Wash with Water workup->filtration drying Dry Product in Vacuo filtration->drying

Caption: Experimental workflow for a typical nucleophilic substitution reaction.

Application in Pharmaceutical Synthesis: The Vildagliptin (B1682220) Case Study

This compound and its derivatives are crucial intermediates in the pharmaceutical industry for assembling complex drug scaffolds.[1][4] A prominent example is the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. The key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, shares the critical chloro-functionalized acyl group and nitrile moiety.[5][6]

Several synthetic routes to Vildagliptin have been developed, often starting from L-proline or its derivatives. The efficiency of converting the carboxylic acid or amide to a nitrile is a critical step.

RouteStarting MaterialKey Reagents for Nitrile FormationOverall YieldReference
Route A L-ProlinamideTrifluoroacetic anhydride (B1165640) (TFAA)~16% (for impurity synthesis)[7][7][8]
Route B L-ProlinamideCyanuric chloride, DMFNot specified[7]
Route C L-ProlineAcetonitrile (B52724), Sulfuric acidHigh (Overall ~95% for Vildagliptin)[5][5][6]

Route C, which transforms the carboxylic acid directly to the nitrile in a one-pot reaction after N-acylation, is presented as a more efficient and cost-effective method.[5][6]

This protocol is adapted from an efficient synthesis method starting from L-proline.[5][6]

Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid

  • Dissolve L-proline (1.0 eq) in Tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.5 eq) dropwise under an inert atmosphere.

  • Reflux the mixture with stirring for 2.5 hours.

  • Cool to room temperature, dilute with water, and stir for 20 minutes.

  • Extract the product into ethyl acetate, dry the organic layer over anhydrous Na(_2)SO(_4), and evaporate the solvent to yield the carboxylic acid intermediate. A yield of approximately 90% can be expected.[7]

Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

  • To the carboxylic acid from Step 1, add acetonitrile in the presence of sulfuric acid.

  • The reaction proceeds as a one-pot transformation to yield the final carbonitrile intermediate.

G cluster_0 Vildagliptin Synthesis Pathway l_proline L-Proline intermediate_acid (S)-1-(2-chloroacetyl) pyrrolidine-2-carboxylic acid l_proline->intermediate_acid Chloroacetyl Chloride, THF intermediate_nitrile (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile intermediate_acid->intermediate_nitrile Acetonitrile, H2SO4 vildagliptin Vildagliptin intermediate_nitrile->vildagliptin Condensation adamantanol 3-amino-1-adamantanol adamantanol->vildagliptin

Caption: An efficient synthetic pathway to the anti-diabetic drug Vildagliptin.

Broader Context: Alternative Strategies for Benzonitrile Synthesis

While functionalizing this compound is a powerful tool, it is important to consider alternative top-down approaches for synthesizing substituted benzonitriles, such as the direct ammoxidation of toluenes.

StrategyStarting MaterialReaction TypeConditionsKey Features
Functionalization This compoundNucleophilic SubstitutionMild (e.g., 80-110 °C), Base[3]Builds complexity from a functionalized block; versatile for introducing diverse groups.
Ammoxidation Substituted Toluene (B28343)Catalytic OxidationHigh Temp., V(_2)O(_5)/Al(_2)O(_3) catalyst[9]Direct conversion of a methyl group to a nitrile; suitable for industrial-scale production of specific benzonitriles.[10]

The choice of strategy depends on the target molecule. The functionalization approach offers greater flexibility for research and development, allowing various nucleophiles to be introduced. The ammoxidation approach is highly efficient for the direct production of benzonitriles when the corresponding toluene is readily available.

G cluster_0 Functionalization Approach cluster_1 Direct Ammoxidation Approach start Target: Substituted Benzonitrile reagent This compound start->reagent toluene Substituted Toluene start->toluene reaction1 Nucleophilic Substitution (SN2) reagent->reaction1 + Nucleophile (Nu-) product1 Target Molecule reaction1->product1 Forms C-Nu Bond reaction2 Catalytic Ammoxidation toluene->reaction2 + NH3, O2 (High Temp) product2 Target Molecule reaction2->product2 Converts CH3 to CN

Caption: Two major strategies for the synthesis of substituted benzonitriles.

References

A Comparative Guide to Catalysts for the Functionalization of 2-(Chloromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of 2-(chloromethyl)benzonitrile is a critical step in the synthesis of complex molecules and pharmaceutical intermediates. This guide provides a comparative analysis of various catalytic systems, focusing on the functionalization of both the chloromethyl group and the aromatic ring. The performance of different catalysts is evaluated based on reaction yields, selectivity, and conditions, with supporting experimental data and detailed protocols.

Functionalization of the C(sp³)-Cl Bond

The benzylic chloride moiety is a versatile handle for introducing a variety of functional groups through substitution and coupling reactions. This section compares catalysts for cyanation, cross-coupling, and alkylation reactions targeting this site.

Cyanation of the Chloromethyl Group

The conversion of the chloromethyl group to a cyanomethyl group introduces a valuable nitrile functionality. Copper-based catalysts have proven effective for this transformation, offering a less toxic alternative to traditional cyanide salts.

Table 1: Performance of Catalysts in the Cyanation of Benzyl (B1604629) Chlorides

Catalyst System Cyanide Source Solvent Temperature (°C) Time (h) Yield (%) Reference
CuI (20 mol%) K₄[Fe(CN)₆] Toluene (B28343) 110 24 85 [1]
CuI / DMEDA K₄[Fe(CN)₆] Toluene 110 24 6 [1]

| CuI / 1,10-phenanthroline (B135089) | K₄[Fe(CN)₆] | Toluene | 110 | 24 | Low |[1] |

Key Insights: A simple, ligand-free system using Copper(I) iodide (CuI) provides the highest yield for the cyanation of benzyl chlorides with the non-toxic potassium ferrocyanide (K₄[Fe(CN)₆])[1]. The addition of common N-ligands such as DMEDA or 1,10-phenanthroline was found to be detrimental to the reaction's success[1]. This method avoids the use of highly poisonous alkali cyanides and precious palladium catalysts, presenting a practical and efficient protocol[1][2].

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. However, the lower reactivity of benzylic chlorides compared to bromides necessitates carefully optimized catalytic systems.[3] More recently, cooperative catalytic systems involving photoredox catalysis have emerged as a mild and efficient alternative.

Table 2: Performance of Catalysts in Cross-Coupling of Benzyl Chlorides

Catalyst System Coupling Partner Solvent Temperature Time (h) Yield (%) Reference
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / Lutidine (20-40 mol%) Acrylonitrile (B1666552) Acetonitrile (B52724) Ambient (Blue LEDs) 12 73-78 [4][5]

| Pd(OAc)₂ / PCy₃·HBF₄ | Arylboronic Acids | Toluene/Water | 40-80°C | Varies | Moderate to Excellent |[3][6] |

Key Insights: A cooperative catalysis strategy using an iridium-based photocatalyst and a nucleophilic co-catalyst (lutidine) enables the Giese coupling of benzyl chlorides with electron-deficient alkenes under mild conditions[4][5]. This system overcomes the high reduction potential of benzyl chlorides, showing broad functional group tolerance, including nitriles[4]. For Suzuki-Miyaura couplings, a palladium(II) precatalyst with a suitable phosphine (B1218219) ligand is effective, though conditions must be optimized to achieve high yields with the less reactive chloride substrates[3][6].

Friedel-Crafts Alkylation

The benzylic chloride can act as an electrophile in Friedel-Crafts alkylation reactions. Metal-Organic Frameworks (MOFs) have been explored as heterogeneous catalysts, demonstrating advantages over traditional Lewis acids.

Table 3: Performance of Catalysts in Benzylation of Benzene (B151609) with Benzyl Chloride

Catalyst Catalyst Type Temperature (°C) Time (h) Conversion (%) DPM Selectivity (%) Reference
Basolite F300 (Fe-MOF) Heterogeneous 80 4 ~100 ~72 [7]
Basolite C300 (Cu-MOF) Heterogeneous 80 4 ~73 ~16.5 [7]
FeCl₃ Homogeneous 80 4 ~100 ~55 [7]

| CuCl₂ | Homogeneous | 80 | 4 | ~45 | ~12 |[7] |

DPM: Diphenylmethane (B89790)

Key Insights: In the alkylation of benzene with benzyl chloride, the iron-based MOF (Basolite F300) shows significantly higher activity and selectivity towards the desired diphenylmethane product compared to its copper-based counterpart (Basolite C300) and the corresponding homogeneous metal chlorides[7]. The atomic dispersion of the metal centers in the MOF structure is believed to enhance catalytic activity[7].

Functionalization of the Aromatic C(sp²)-H Bond

The nitrile group in this compound can act as a directing group to achieve regioselective functionalization of the aromatic ring, a key strategy in modern synthetic chemistry.[8][9]

Key Insights: While specific data for this compound is limited, studies on related benzonitrile (B105546) derivatives show that a nitrile-based directing group, particularly when attached via a silicon tether, can effectively direct C-H activation to the meta position of the aromatic ring[10]. This approach allows for the introduction of various functional groups at a position that is often difficult to access through classical electrophilic aromatic substitution. The reaction typically employs a palladium catalyst and can tolerate a range of functional groups[10].

Experimental Protocols

Protocol 1: Ligand-Free Copper-Catalyzed Cyanation of Benzyl Chloride

This protocol is adapted from the procedure reported for the cyanation of benzyl chlorides using K₄[Fe(CN)₆][1].

  • To an oven-dried reaction tube, add benzyl chloride (1.0 mmol), K₄[Fe(CN)₆] (0.4 mmol), and CuI (0.2 mmol, 20 mol%).

  • Add toluene (3.0 mL) as the solvent.

  • Seal the tube and place it in a preheated oil bath at 110°C.

  • Stir the reaction mixture vigorously for 24 hours.

  • After cooling to room temperature, quench the reaction with an aqueous solution of NaHCO₃.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the corresponding benzyl cyanide.

Protocol 2: Cooperative Photocatalytic Coupling with Acrylonitrile

This protocol is based on the Giese coupling of benzyl chlorides with electron-deficient alkenes[4][5].

  • In a reaction vial, combine benzyl chloride (0.2 mmol), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), lutidine (0.04 mmol, 20 mol%), and diisopropylethylamine (DIPEA) (0.4 mmol).

  • Add acrylonitrile (0.6 mmol) followed by acetonitrile (2.0 mL).

  • Seal the vial and place it approximately 5 cm from a blue LED lamp.

  • Stir the reaction at room temperature for 12 hours.

  • Upon completion, remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to isolate the coupled product.

Visualized Mechanisms and Workflows

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

The Suzuki, Negishi, and Stille reactions are cornerstone cross-coupling methods that generally follow a common catalytic cycle involving a palladium catalyst.[11]

G pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X (Oxidative Addition Product) pd0->pd2_complex Oxidative Addition (+ R¹-X) transmetal_complex R¹-Pd(II)L₂-R² (Transmetalation Product) pd2_complex->transmetal_complex Transmetalation (+ R²-M) transmetal_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) transmetal_complex->product

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Proposed Workflow for Cooperative Photocatalytic Coupling

This workflow illustrates the key steps in the cooperative catalytic coupling of benzyl chlorides with alkenes, where a nucleophilic co-catalyst is essential.[4][5]

G start Benzyl Chloride (Bn-Cl) intermediate Benzylic Pyridinium Intermediate start->intermediate Nucleophilic Substitution lutidine Lutidine (Co-catalyst) lutidine->intermediate radical Benzyl Radical (Bn•) intermediate->radical photocat Ir(III)* (Excited Photocatalyst) photocat->intermediate Single Electron Transfer (SET) product Coupled Product radical->product Radical Addition alkene Alkene alkene->product

Caption: Cooperative catalysis for benzylic C-Cl bond functionalization.

References

Comparative Biological Evaluation of 2-(Chloromethyl)benzonitrile Analogs as Hepatitis C Virus Entry Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a series of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives, which are analogs of 2-(chloromethyl)benzonitrile. The primary focus of this guide is on their efficacy as inhibitors of Hepatitis C Virus (HCV) entry. The data presented herein is intended to facilitate structure-activity relationship (SAR) studies and guide the future design of more potent antiviral agents.

Introduction

The this compound scaffold is a versatile starting material in medicinal chemistry due to the reactive chloromethyl group, which allows for the introduction of various substituents. This guide focuses on a series of analogs where the chloromethyl group has been used to link the benzonitrile (B105546) moiety to a piperazine (B1678402) ring, which in turn is substituted with various bisarylmethyl groups. These compounds have been investigated for their potential to inhibit the entry of the Hepatitis C Virus into host cells, a critical step in the viral lifecycle and a promising target for antiviral therapy.

Data Presentation: Anti-HCV Activity

The following table summarizes the in vitro anti-HCV activity (IC50) and cytotoxicity (CC50) of the synthesized 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is also presented to indicate the therapeutic window of these compounds.

Compound IDRAr¹Ar²Anti-HCV IC₅₀ (nM)Cytotoxicity CC₅₀ (μM)Selectivity Index (SI)
3a HPhPh15.3 ± 2.1> 100> 6536
3b H4-F-Ph4-F-Ph8.7 ± 1.2> 100> 11494
3c H4-Cl-Ph4-Cl-Ph10.2 ± 1.5> 100> 9804
3d H4-Br-Ph4-Br-Ph2.8 ± 0.4 > 100> 35714
3e H4-Me-Ph4-Me-Ph25.6 ± 3.3> 100> 3906
3f H4-OMe-Ph4-OMe-Ph38.4 ± 4.5> 100> 2604
3g HThiophen-2-ylThiophen-2-yl12.1 ± 1.8> 100> 8264
3h HPh4-F-Ph3.5 ± 0.5 > 100> 28571
3i HPh4-Cl-Ph4.2 ± 0.6 > 100> 23810
L0909 (Lead) ---21.7 ± 2.9> 100> 4608

Data extracted from Gong et al., 2022.[1]

Structure-Activity Relationship (SAR) Analysis

The data reveals several key structure-activity relationships:

  • Effect of Halogen Substitution: Introduction of halogen atoms (F, Cl, Br) at the para position of the phenyl rings (Ar¹ and Ar²) generally leads to a significant increase in anti-HCV potency compared to the unsubstituted analog 3a . The bromo-substituted derivative 3d exhibited the highest potency with an IC50 of 2.8 nM.

  • Effect of Electron-Donating Groups: The presence of electron-donating groups, such as methyl (3e ) and methoxy (B1213986) (3f ), at the para position of the phenyl rings resulted in a decrease in anti-HCV activity compared to the unsubstituted analog.

  • Heterocyclic Rings: Replacing the phenyl rings with thiophen-2-yl groups (3g ) maintained good anti-HCV activity.

  • Asymmetric Substitution: Asymmetric substitution on the bisarylmethyl moiety, as seen in compounds 3h and 3i , also resulted in highly potent inhibitors.

Experimental Protocols

Anti-HCV Activity Assay[1]
  • Cell Culture: Huh7.5.1 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • HCVcc Infection: Huh7.5.1 cells were seeded in 96-well plates. The following day, the cells were infected with the Jc1-luc (genotype 2a) reporter virus in the presence of serial dilutions of the test compounds.

  • Luciferase Assay: After 72 hours of incubation, the cells were lysed, and the luciferase activity was measured using a luciferase assay system. The IC50 values were calculated from the dose-response curves.

Cytotoxicity Assay[2][3][4]
  • Cell Seeding: Huh7.5.1 cells were seeded in 96-well plates at a suitable density.

  • Compound Treatment: After 24 hours, the cells were treated with serial dilutions of the test compounds and incubated for 72 hours.

  • MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. The formazan (B1609692) crystals were then dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The CC50 values were calculated from the dose-response curves.

Mandatory Visualization

Below are diagrams illustrating the general synthetic workflow for the preparation of the 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile analogs and a conceptual diagram of their proposed mechanism of action.

experimental_workflow cluster_synthesis Synthesis of Analogs 2_chloromethyl This compound intermediate 1-((2-Cyanophenyl)methyl)piperazine 2_chloromethyl->intermediate Reaction piperazine Piperazine piperazine->intermediate Reaction final_product 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Analogs intermediate->final_product Alkylation bisaryl Bisarylmethyl Halide bisaryl->final_product Alkylation mechanism_of_action cluster_moa Proposed Mechanism of Action HCV Hepatitis C Virus (HCV) Entry_Process Viral Entry HCV->Entry_Process Binds to Host_Cell Host Cell Replication Viral Replication Host_Cell->Replication Leads to Inhibitor 2-(...methyl)benzonitrile Analog Inhibitor->Entry_Process Inhibits Entry_Process->Host_Cell Mediates entry into Blocked_Entry Entry Blocked

References

Safety Operating Guide

Proper Disposal of 2-(Chloromethyl)benzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(Chloromethyl)benzonitrile (CAS 612-13-5), a versatile intermediate in pharmaceutical and agrochemical synthesis.[1][2] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment.

This compound is classified as a hazardous substance and must be managed as regulated hazardous waste.[3][4] Improper disposal can lead to environmental contamination and poses significant health risks. This guide outlines the necessary steps for safe handling and disposal in a laboratory setting.

Immediate Safety Protocols & Hazard Profile

Before handling this compound, it is imperative to be familiar with its hazard profile. As a chlorinated and nitrile-containing organic compound, it is considered toxic if swallowed, harmful in contact with skin, and may cause severe skin burns and eye damage.[5] Contact with acids can liberate very toxic gas.[3][4][6]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[6][7]

Step-by-Step Disposal Procedure

The following protocol must be strictly followed for the disposal of this compound and its contaminated materials.

  • Segregation: At the point of generation, segregate waste containing this compound from all other waste streams. This includes unused reagent, reaction byproducts, and contaminated materials.

  • Waste Container:

    • Use a designated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[5]

    • The container must be clearly labeled as "Hazardous Waste."

  • Labeling: The hazardous waste label must include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Corrosive").

    • The accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

    • Ensure the storage area is cool and dry, away from incompatible materials such as strong oxidizing agents.[6][7]

  • Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.[3]

    • Empty containers that held this compound must also be treated as hazardous waste.[3]

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₈H₆ClN[8][9]
Molecular Weight 151.59 g/mol [8][9][10]
Appearance White to off-white crystalline powder[10]
Melting Point 54-63 °C[10]
Boiling Point 252 °C at 760 mmHg[10]
Solubility Insoluble in water; Soluble in organic solvents (e.g., dichloromethane, ethanol)[10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Generation of This compound Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe segregate Segregate Waste at Point of Generation ppe->segregate container Select a Designated, Labeled, and Compatible Hazardous Waste Container segregate->container label Label Container with: - 'Hazardous Waste' - 'this compound' - Hazard Pictograms - Accumulation Date container->label storage Store Sealed Container in a Designated Satellite Accumulation Area label->storage disposal Arrange for Pickup by EHS or Licensed Hazardous Waste Contractor storage->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Chloromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal protocols for handling 2-(Chloromethyl)benzonitrile (CAS No. 612-13-5) in a laboratory setting. Given its chemical structure and the known hazards of similar nitrile and chlorinated compounds, a stringent adherence to safety procedures is paramount to ensure the well-being of researchers, scientists, and drug development professionals.

Hazard Identification and Summary

While specific toxicological data for this compound is not extensively documented in the provided search results, data from structurally similar compounds such as chlorobenzonitriles and other substituted benzonitriles indicate significant potential hazards. It is critical to handle this compound with a high degree of caution.

Potential Hazards Include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns.[3][4]

  • Eye Damage/Irritation: Can cause serious eye irritation or damage.[3][4][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following equipment must be worn at all times when handling this compound.[7][8]

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Safety Goggles and Face ShieldGoggles must be chemical splash-proof.[5] A face shield provides an additional layer of protection against splashes and dust.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before and during use.[3][8]
Body Protection Laboratory Coat / Chemical-Resistant Apron or SuitA lab coat should be worn as a minimum. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or a full protective suit is necessary.[3][6]
Respiratory NIOSH-Approved RespiratorUse a respirator with appropriate cartridges if there is a risk of inhaling dust, especially when weighing the powder or if ventilation is inadequate.[3][6]
Footwear Closed-Toe ShoesSafety footwear should cover and protect the entire foot. Perforated shoes or sandals are not permitted in the handling area.[8]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational plan is vital to minimize exposure and ensure safety.

3.1. Preparation

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[6][7]

  • Emergency Equipment: Ensure an eyewash station and a safety shower are readily accessible and have been recently tested.[3][6]

  • Spill Kit: A spill kit containing appropriate absorbent materials for chemical spills should be available in the immediate vicinity.[7]

3.2. Handling Procedure

  • Don PPE: Before entering the designated handling area, put on all required personal protective equipment as detailed in the table above.

  • Weighing: If weighing the solid compound, perform the task within the fume hood to prevent the inhalation of any airborne particles.[6] Use a container that can be securely closed for transport.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions in a closed system or under reflux within the fume hood to contain any vapors or aerosols.

  • Post-Handling: After completing the work, decontaminate any surfaces. Remove PPE carefully to avoid contaminating your skin.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[3]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

4.1. First Aid Measures

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Seek immediate medical attention.[10]
Skin Contact Immediately remove all contaminated clothing.[11] Flush skin with plenty of soap and water for at least 15 minutes.[3][10] Seek medical attention if irritation persists.[11]
Inhalation Move the exposed person to fresh air at once.[10] If breathing has stopped, perform artificial respiration.[3] Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting.[3][9] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk.[3] Seek immediate medical attention.[10]

4.2. Chemical Spill Response Workflow

The following workflow outlines the procedural steps for managing a spill of this compound.

Spill_Response_Workflow Workflow for this compound Spill start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size & Risk (If safe to do so) evacuate->assess ppe Don Appropriate PPE (Respirator, Gloves, Goggles, Suit) assess->ppe contain Contain the Spill (Use chemical absorbent) ppe->contain cleanup Clean Up Spill (Sweep solid, absorb liquid) contain->cleanup decontaminate Decontaminate Area (Wash with appropriate solvent/soap) cleanup->decontaminate dispose Package & Label Waste (For hazardous disposal) decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for handling a chemical spill.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including solid waste (gloves, paper towels, weighing paper) and solutions, must be collected in a dedicated, clearly labeled hazardous waste container.[7]

  • Container Management: Ensure waste containers are kept closed and are stored in a designated, well-ventilated area away from incompatible materials.[3]

  • Disposal Method: This material and its container must be disposed of as hazardous waste.[11] Disposal should be conducted through a licensed waste disposal company in accordance with all local, state, and federal regulations.[2][6] Do not allow the chemical or its wash water to enter drains or sewer systems.[11]

Physicochemical Data for this compound

Property Value
CAS Number 612-13-5[12]
Molecular Formula C₈H₆ClN[12][13]
Molecular Weight 151.6 g/mol [12]
Appearance White to off-white powder/crystal[12][14]
Melting Point 54-63 °C[12]
Boiling Point 252 °C (lit.)[13]
Storage Store at room temperature or 0-8°C, sealed in a dry, dark place.[12][13][14]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.